1-Palmitoyl-3-arachidoyl-rac-glycerol
説明
特性
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) icosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAFLRBKCCJDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical and chemical properties of 1-Palmitoyl-3-arachidoyl-rac-glycerol?
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Palmitoyl-3-arachidoyl-rac-glycerol. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.
Chemical and Physical Properties
This compound is a diacylglycerol (DAG) that contains a palmitic acid moiety at the sn-1 position and an arachidic acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1] As a diacylglycerol, it is a key lipid molecule that can be involved in various cellular processes.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C39H76O5 | [1] |
| Molecular Weight | 625.0 g/mol | [1] |
| Physical State | Solid | [1] |
| Solubility in DMF | 20 mg/mL | [1] |
| Solubility in DMSO | 30 mg/mL | [1] |
| Solubility in Ethanol | 0.25 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | 0.7 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (at -20°C) | [1] |
Chemical Structure
Below is a 2D representation of the chemical structure of this compound.
References
The Dual Facets of a Lipid Intermediate: A Technical Guide to 1-Palmitoyl-3-arachidoyl-rac-glycerol in Cellular Metabolism
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological role and function of 1-Palmitoyl-3-arachidoyl-rac-glycerol, a specific 1,3-diacylglycerol (1,3-DAG), within the intricate network of cellular metabolism. While its isomer, 1,2-diacylglycerol, is a well-established second messenger in critical signaling pathways, this compound primarily serves as a metabolic intermediate in the dynamic synthesis and catabolism of triacylglycerols. This document delineates the metabolic fate of this molecule, explores the enzymatic processes governing its turnover, and contrasts its function with its signaling-active counterpart. Detailed experimental protocols for the analysis of diacylglycerol species and quantitative data are presented to support further research in this area. Furthermore, key metabolic pathways are visualized to provide a clear understanding of the cellular journey of this compound.
Introduction: The Dichotomy of Diacylglycerol Function
Diacylglycerols (DAGs) are pivotal lipid molecules that occupy a central position in cellular physiology, acting as both structural components of membranes, key metabolic intermediates, and critical signaling molecules.[1][2] The specific biological activity of a DAG molecule is exquisitely determined by its stereochemistry—the positional attachment of its two fatty acid chains to the glycerol (B35011) backbone.[2][3] The two primary isomers, sn-1,2-diacylglycerol and sn-1,3-diacylglycerol, exhibit distinct and non-overlapping functions within the cell.[3]
-
sn-1,2-Diacylglycerols: These isomers are potent second messengers, most notably generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2][3] Their specific conformation enables them to bind to and activate a range of effector proteins, including Protein Kinase C (PKC) isoforms, which are central to signaling cascades that regulate cell proliferation, differentiation, survival, and motility.[1][4][5]
-
sn-1,3-Diacylglycerols: In stark contrast, 1,3-diacylglycerols are not physiological activators of PKC and, therefore, do not participate in these signaling pathways.[3] Their primary role is that of a metabolic intermediate in the synthesis and degradation of triacylglycerols (TAGs), the main form of energy storage in cells.[1][3]
This guide focuses on a specific 1,3-diacylglycerol, This compound , which is composed of a saturated fatty acid, palmitic acid (16:0), at the sn-1 position and a polyunsaturated fatty acid, arachidonic acid (20:4), at the sn-3 position. While direct experimental data on this specific molecule is limited, its biological role can be largely inferred from the well-characterized metabolism of 1,3-DAGs and the known metabolic fates of its constituent fatty acids.
Metabolic Role and Function of this compound
As a 1,3-diacylglycerol, the principal function of this compound is as a transient intermediate in lipid metabolism. It is primarily involved in the pathways of triacylglycerol breakdown (lipolysis) and, to a lesser extent, in the initial stages of TAG synthesis under specific conditions.
Formation of this compound
This compound is predominantly generated through the hydrolysis of triacylglycerols. This process is catalyzed by lipases that exhibit specificity for the sn-1 and sn-3 positions of the TAG molecule.[2]
-
Extracellular Formation: During the digestion of dietary fats, lingual and gastric lipases initiate the breakdown of TAGs, preferentially cleaving fatty acids from the sn-3 position. Pancreatic lipase (B570770) continues this process in the small intestine, acting on the sn-1 and sn-3 positions.[2] If the parent TAG contained palmitic acid at sn-1 and arachidonic acid at sn-3, this process could yield this compound, although this is less common as dietary TAGs are further broken down to monoacylglycerols and free fatty acids for absorption.[6]
-
Intracellular Lipolysis: Within cells, the mobilization of stored fat from lipid droplets is initiated by adipose triglyceride lipase (ATGL), which shows specificity for the sn-1 and sn-3 positions of TAGs. This action would release a fatty acid and generate a 1,3-diacylglycerol, such as this compound, if the parent TAG had the corresponding fatty acid composition.
Metabolic Fate of this compound
Once formed, this compound is further metabolized by intracellular lipases, primarily hormone-sensitive lipase (HSL) and monoacylglycerol lipase (MGL), which hydrolyze the remaining ester bonds to release glycerol and free fatty acids (palmitic acid and arachidonic acid). These breakdown products then enter their respective metabolic pathways:
-
Glycerol: The glycerol backbone is transported to the liver, where it is phosphorylated by glycerol kinase to glycerol-3-phosphate. This can then enter glycolysis to be used for energy or gluconeogenesis to be converted into glucose.[7]
-
Palmitic Acid: This saturated fatty acid can be activated to its acyl-CoA form and undergo β-oxidation in the mitochondria to generate ATP. Alternatively, it can be re-esterified into other lipids, such as phospholipids (B1166683) or triacylglycerols for storage.[4]
-
Arachidonic Acid: This polyunsaturated fatty acid is a precursor for the synthesis of a wide range of signaling molecules known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation and other physiological processes.[7] It can also be incorporated into membrane phospholipids.[4]
Dietary 1,3-diacylglycerols have also been studied for their potential metabolic benefits. Research suggests that diets enriched in 1,3-DAG oil may lead to reduced body fat accumulation and improved insulin (B600854) resistance by promoting fat oxidation in skeletal muscle and suppressing glucose production in the liver.[8][9]
Quantitative Data
| Parameter | Typical Value/Range | Cell/Tissue Type | Method | Reference |
| DAG Detection Limit (ESI-MS) | 0.1-0.4 pmol/µL | RAW 264.7 macrophages | Electrospray Ionization Mass Spectrometry | [3] |
| DAG Quantification Reproducibility | < 10% variation | RAW 264.7 macrophages | Electrospray Ionization Mass Spectrometry | [3] |
| 1,3-DAG Content in Edible Oils | ~70% of total DAG | Various edible oils | Enzymatic Synthesis & Analysis | [10] |
| Enzymatic Synthesis Yield of 1,3-Dipalmitin | >99% purity | N/A | Solvent-free enzymatic esterification | [9] |
Experimental Protocols
The analysis of specific diacylglycerol species like this compound requires sensitive and specific analytical techniques. Mass spectrometry-based approaches are the current standard.
Quantification of Diacylglycerol Species by ESI-MS/MS
This protocol is adapted from methods described for the quantitative analysis of DAG species from biological extracts.[1][3]
Objective: To quantify the amount of this compound in a cellular lipid extract.
Materials:
-
Cell sample
-
Internal standard (e.g., a deuterated or odd-chain 1,3-DAG)
-
Chloroform (B151607), Methanol, Water (for lipid extraction)
-
Solvents for mass spectrometry (e.g., acetonitrile, isopropanol, formic acid)
-
Electrospray ionization tandem mass spectrometer (ESI-MS/MS)
Procedure:
-
Lipid Extraction:
-
Homogenize the cell pellet in a mixture of chloroform and methanol.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation:
-
Resuspend the dried lipid extract in a suitable solvent for injection.
-
Add a known amount of the internal standard.
-
-
Mass Spectrometry Analysis:
-
Inject the sample into the ESI-MS/MS system.
-
Use a precursor ion scan or multiple reaction monitoring (MRM) to specifically detect the [M+Na]+ or [M+NH4]+ adduct of this compound and the internal standard.
-
The fragmentation pattern in MS/MS can confirm the identity of the fatty acyl chains.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of this compound using a calibration curve generated with known amounts of a synthetic standard.
-
Visualizing Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving this compound.
Caption: Metabolic fate of this compound.
References
- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protection of palmitic acid-mediated lipotoxicity by arachidonic acid via channeling of palmitic acid into triglycerides in C2C12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 8. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure, Isomerism, and Analysis of 1-Palmitoyl-3-arachidoyl-rac-glycerol
Abstract: Diacylglycerols (DAGs) are critical lipid molecules that serve as metabolic intermediates and key signaling messengers. The precise structure and stereochemistry of a DAG molecule dictates its biological function and metabolic fate. However, the inherent structural similarity among DAG isomers presents significant challenges for their synthesis, separation, and characterization. This technical guide provides a comprehensive overview of 1-Palmitoyl-3-arachidoyl-rac-glycerol, a specific 1,3-diacylglycerol. It details its chemical structure, explores the concepts of positional and stereoisomerism in related DAGs, presents its physicochemical properties, and outlines detailed experimental protocols for the chromatographic separation of DAG isomers. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, biochemistry, and medicinal chemistry.
Structure and Isomerism of Diacylglycerols
This compound is a diacylglycerol molecule where the hydroxyl groups at the sn-1 and sn-3 positions of the glycerol (B35011) backbone are esterified with palmitic acid (a saturated 16-carbon fatty acid) and arachidic acid (a saturated 20-carbon fatty acid), respectively. The sn-2 position contains a free hydroxyl group.
The term "rac-glycerol" indicates that the compound is prepared from a racemic starting material, but the 1,3-diacylglycerol molecule itself, with two different acyl chains, is prochiral. It does not have a chiral center and is achiral. However, the sn-2 carbon is a prochiral center, meaning it can become a chiral center upon substitution, for instance, through phosphorylation by a diacylglycerol kinase.
The complexity of diacylglycerol analysis arises from the existence of closely related isomers:
-
Positional Isomers : These isomers differ in the positions of the acyl chains on the glycerol backbone. For the fatty acids palmitic (P) and arachidic (A), the primary positional isomers are the 1,3-DAG (1-Palmitoyl-3-arachidoyl-glycerol) and the 1,2- or 2,3-DAGs (e.g., 1-Palmitoyl-2-arachidoyl-glycerol).
-
Stereoisomers (Enantiomers) : While 1,3-DAGs with different acyl groups are prochiral, 1,2-diacylglycerols are chiral at the sn-2 position. They exist as a pair of enantiomers: the sn-1,2- and sn-2,3-diacylglycerols. For example, sn-1-palmitoyl-2-arachidoyl-glycerol and its enantiomer, sn-2-palmitoyl-3-arachidoyl-glycerol, are distinct stereoisomers with potentially different biological activities.
Caption: Logical relationship between 1,3-DAG and its chiral positional isomers.
Physicochemical and Quantitative Data
The properties of this compound are summarized below. This data is crucial for designing experimental conditions for its handling, dissolution, and analysis.
| Property | Value | Source |
| CAS Number | 90669-23-1 | [1] |
| Molecular Formula | C₃₉H₇₆O₅ | [1] |
| Molecular Weight | 625.0 g/mol | [1] |
| Physical Form | Solid | [1] |
| Solubility | ||
| DMF | 20 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 0.25 mg/mL | [1] |
| PBS (pH 7.2) | 0.7 mg/mL | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C |
Experimental Protocols: Synthesis and Separation
The precise analysis of DAGs requires robust methods for both their synthesis and their separation from complex isomeric mixtures.
General Chemoenzymatic Synthesis Workflow
The synthesis of specific DAG isomers often involves a multi-step process utilizing protecting groups and enzymatic reactions to ensure regioselectivity. The following diagram illustrates a general workflow for synthesizing a 1,2-diacylglycerol, which can be a precursor or an isomeric standard. A similar strategy with different protecting groups can be adapted for 1,3-DAG synthesis.
Caption: General chemoenzymatic workflow for diacylglycerol synthesis.
Protocol 1: Separation of Positional Isomers via RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is an effective method for separating 1,2(2,3)- and 1,3-positional isomers of diacylglycerols.[2][3]
-
Objective : To separate 1-Palmitoyl-3-arachidoyl-glycerol (1,3-DAG) from its 1,2- and 2,3- counterparts.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with 100% acetonitrile (B52724) is often effective.[2][3] The specific mobile phase may require optimization based on the exact acyl chains.
-
Flow Rate : Typically 1.0 mL/min.
-
Principle of Separation : The elution order is based on the molecule's polarity and shape. Generally, 1,3-DAGs are less polar and elute earlier than the corresponding 1,2(2,3)-DAGs.[2] The more compact structure of the 1,2(2,3)-isomers leads to a larger interaction surface with the stationary phase, resulting in longer retention times.
-
Sample Preparation : Dissolve the DAG mixture in a suitable organic solvent (e.g., chloroform (B151607) or the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Expected Outcome : A chromatogram showing baseline or near-baseline separation of the 1,3-DAG peak from the later-eluting 1,2(2,3)-DAG peak.
Protocol 2: Separation of Enantiomers via Chiral Chromatography
Once positional isomers are separated, the chiral 1,2(2,3)-DAG fraction can be resolved into its constituent enantiomers (sn-1,2 and sn-2,3) using chiral chromatography, often after derivatization.[4] Supercritical Fluid Chromatography (SFC) is a powerful technique for this purpose.[5][6]
-
Objective : To resolve a racemic mixture of 1,2(2,3)-diacylglycerols into individual enantiomers.
-
Instrumentation : SFC system coupled with a mass spectrometer (MS) for sensitive detection.
-
Derivatization (Optional but Recommended) : To improve chromatographic resolution and detection sensitivity, DAGs can be derivatized. A common method is to react the free hydroxyl group with an isocyanate to form urethane (B1682113) derivatives, such as 3,5-dinitrophenylurethanes (3,5-DNPU).[7][8]
-
Chiral Stationary Phase (CSP) : An amylose-based chiral column, such as one with a tris(3,5-dimethylphenylcarbamate) derivative, is highly effective for separating DAG enantiomers.[5][6]
-
Mobile Phase :
-
Temperature and Backpressure : These parameters must be carefully optimized (e.g., 40°C, 150 bar) to achieve the best separation.
-
Detection : Mass Spectrometry (MS) provides high selectivity and sensitivity for identifying the eluted enantiomers based on their mass-to-charge ratio.
-
Expected Outcome : Two distinct peaks in the chromatogram corresponding to the sn-1,2- and sn-2,3-enantiomers. The elution order depends on the specific CSP and analytical conditions.[9]
Caption: Experimental workflow for the separation of DAG positional and stereoisomers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral supercritical fluid chromatography of monoacylglycerol and diacylglycerol enantiomers in biological samples: Adjusting selectivity via column coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula for 1-Palmitoyl-3-arachidoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-Palmitoyl-3-arachidoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in lipid research and cellular signaling. This document outlines its chemical properties, relevant experimental protocols, and its role in biological pathways.
Core Compound Information
CAS Number: 90669-23-1[1][2][3][4][5]
Molecular Formula: C₃₉H₇₆O₅[1][5]
Physicochemical Data
A summary of the key quantitative data for this compound is presented below. This data is essential for its application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 625.0 g/mol | [1][5] |
| Purity | ≥98% | [1][5] |
| Physical Form | Solid | [1][5] |
| Solubility | DMF: 20 mg/ml DMSO: 30 mg/ml Ethanol: 0.25 mg/ml PBS (pH 7.2): 0.7 mg/ml | [1][5] |
| Storage Temperature | -20°C | [5] |
| Stability | ≥ 4 years | [1][5] |
| Synonyms | DG(16:0/0:0/20:0), 1-Palmitin-3-Arachidin | [1][5] |
Biological Context: The Diacylglycerol (DAG) Signaling Pathway
This compound is a diacylglycerol. In cellular biology, DAGs are crucial second messengers that are transiently produced in membranes upon the activation of phospholipase C (PLC).[6] PLC cleaves phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP₂), into inositol (B14025) trisphosphate (IP₃) and DAG. This action triggers a cascade of downstream cellular events.
The primary role of DAG is the activation of Protein Kinase C (PKC).[1][2][3][7] Beyond PKC, DAG signaling pathways involve other effectors such as protein kinase D (PKD), Ras guanine (B1146940) nucleotide-releasing proteins (RasGRPs), and Munc-13.[3][8] The precise regulation of DAG levels, managed by enzymes like diacylglycerol kinases (DGKs), is vital for maintaining cellular homeostasis.[1][7] Dysregulation of DAG signaling has been implicated in various diseases, including cancer and type 2 diabetes.[7][8]
Figure 1. Simplified Diacylglycerol (DAG) Signaling Pathway.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following sections detail representative methodologies for the synthesis and quantification of 1,3-diacylglycerols, which are directly applicable.
General Workflow for Enzymatic Synthesis and Purification
The synthesis of specific 1,3-diacylglycerols like this compound can be achieved through enzyme-catalyzed esterification followed by purification steps. This workflow ensures high purity of the final product.
Figure 2. General workflow for 1,3-Diacylglycerol synthesis.
Method 1: Enzymatic Synthesis of 1,3-Diacylglycerols
This protocol is adapted from general methods for producing 1,3-DAGs via lipase-catalyzed esterification in a solvent-free system.[9][10]
1. Materials and Reagents:
- Glycerol (purity > 99%)
- Palmitic Acid
- Arachidic Acid
- Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Lipozyme TL IM)
- Vacuum pump
- Reaction vessel (e.g., pear-shaped flask) with magnetic stirring and temperature control
2. Procedure:
- Combine glycerol and the fatty acids (palmitic acid and arachidic acid) in the reaction vessel. A molar ratio of fatty acids to glycerol of 2:1 is typically used.[9]
- Add the immobilized lipase. The amount is usually between 5-15% by weight of the total reactants.[9][11]
- Heat the mixture to the optimal reaction temperature for the chosen enzyme (e.g., 40-75°C).[10][12]
- Apply a vacuum (e.g., 4 mm Hg) to remove the water produced during the esterification, which drives the reaction forward.[9]
- Maintain the reaction with constant stirring for a period ranging from 3 to 24 hours. The reaction progress can be monitored by analyzing the content of free fatty acids (FFA), monoacylglycerols (MAG), diacylglycerols (DAG), and triacylglycerols (TAG).[9][11]
- After the reaction, filter the mixture to remove the immobilized enzyme, which can often be reused.[11]
3. Purification (Multi-Stage Molecular Distillation): [12]
- First Stage: The crude product is subjected to molecular distillation at a high temperature (e.g., 170-190°C) to remove unreacted free fatty acids and by-product monoacylglycerols.
- Second Stage: The remaining mixture is distilled at a higher temperature to separate the desired diacylglycerols from the heavier triacylglycerols.
Method 2: Quantitative Analysis of Cellular Diacylglycerol
This protocol provides a method for the sensitive quantification of DAG from cell or tissue samples using a kinase assay.[6]
1. Materials and Reagents:
- Cell samples (approx. 2 x 10⁶ cells)
- Phosphate-buffered saline (PBS)
- Chloroform, Methanol
- Solubilizing buffer (7.5% w/v octyl-β-D-glucoside, 5 mM cardiolipin (B10847521) in 1 mM DETAPAC, pH 7.0)
- E. coli DAG kinase
- [γ-³³P]-ATP or [γ-³²P]-ATP
- Thin Layer Chromatography (TLC) plates and developing solvents
2. Procedure:
- Lipid Extraction: Wash cells with PBS and perform a total lipid extraction using the Bligh and Dyer method (chloroform/methanol/water). Dry the organic (chloroform) phase under a stream of nitrogen.
- DAG Kinase Assay:
- Resuspend the dried lipids in the solubilizing buffer by vigorous vortexing.
- Add the reaction buffer, DTT, and E. coli DAG kinase to the lipid sample on ice.
- Initiate the phosphorylation reaction by adding radiolabeled ATP.
- Incubate at 25°C for 30-60 minutes. The DAG kinase will specifically phosphorylate DAG to form radiolabeled phosphatidic acid (PA).
- Stop the reaction and re-extract the lipids.
- Separation and Detection:
- Spot the extracted lipids onto a TLC plate alongside a PA standard.
- Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid; 65/15/5, v/v/v).
- Dry the plate and expose it to a phospho-imaging screen or autoradiography film.
- The amount of DAG in the original sample is proportional to the radioactivity of the PA spot, which can be quantified by densitometry or scintillation counting.
References
- 1. Diacylglycerol pathway | PPTX [slideshare.net]
- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
- 4. This compound - CAS:90669-23-1 - KKL Med Inc. [m.kklmed.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Quantitative Analysis of Cellular Diacylglycerol Content [bio-protocol.org]
- 7. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Commercial suppliers and purchasing options for 1-Palmitoyl-3-arachidoyl-rac-glycerol standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercially available 1-Palmitoyl-3-arachidoyl-rac-glycerol standard. It covers its chemical properties, commercial suppliers, purchasing options, and relevant experimental contexts for its use in research and development.
Introduction to this compound
This compound is a diacylglycerol (DAG) that contains a palmitic acid (16:0) at the sn-1 position and an arachidic acid (20:0) at the sn-3 position of the glycerol (B35011) backbone.[1] As a 1,3-diacylglycerol, it is a positional isomer of the more commonly studied 1,2- or 2,3-diacylglycerols. While 1,2-diacylglycerols are well-known second messengers that activate protein kinase C (PKC), 1,3-diacylglycerols are generally considered to be less potent in this role.[2] Instead, they are significant as intermediates in the biosynthesis of triacylglycerols and are involved in distinct metabolic pathways.[3] The availability of a high-purity standard is crucial for its accurate identification and quantification in various biological matrices, and for studying its specific metabolic and signaling roles.
Commercial Suppliers and Purchasing Options
The primary commercial supplier of high-purity this compound standard is Cayman Chemical. This standard is also available through various distributors. The technical specifications of the standard offered by Cayman Chemical are summarized below.
Table 1: Technical Data for this compound Standard
| Property | Value | Reference |
| CAS Number | 90669-23-1 | [1] |
| Molecular Formula | C₃₉H₇₆O₅ | [1] |
| Formula Weight | 625.0 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Purchasing options for this standard are detailed in the table below, providing a comparison of suppliers, catalog numbers, available quantities, and pricing.
Table 2: Purchasing Options for this compound Standard
| Supplier | Distributor | Catalog Number | Quantities Available | Price (USD) |
| Cayman Chemical | - | 28557 | 1 mg, 5 mg, 10 mg, 25 mg | Contact for pricing |
| Bertin Bioreagent | 28557 | 1 mg, 5 mg, 10 mg, 25 mg | Contact for pricing[4] | |
| Cambridge Bioscience | CAY28557-5 mg | 5 mg | Contact for pricing[5] | |
| Caltag Medsystems | TAR-T85055 | Contact for details | Contact for pricing | |
| Amsbio | AMS.T85055-50-MG | 50 mg | Contact for pricing[6] | |
| KKL Med Inc. | - | Contact for details | Contact for pricing[7] |
Note: Pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Diacylglycerol Signaling and Metabolism
Diacylglycerols are key molecules in cellular signaling and metabolism. While 1,2-diacylglycerols are famously known for their role in activating protein kinase C (PKC), 1,3-diacylglycerols follow different metabolic routes and have distinct signaling properties.[2] The general diacylglycerol signaling pathway, primarily initiated by 1,2-DAG, is depicted below.
Caption: General Diacylglycerol (DAG) Signaling Pathway.
Experimental Protocols
While specific experimental protocols for this compound are not extensively documented in the literature, its structural similarity to other 1,3-diacylglycerols allows for the adaptation of existing methodologies. Below are representative protocols for the extraction, analysis, and enzymatic synthesis of 1,3-diacylglycerols.
Lipid Extraction from Biological Samples for Diacylglycerol Analysis
This protocol is a modified Bligh and Dyer method suitable for the extraction of total lipids, including diacylglycerols, from cell or tissue samples.[8]
Materials:
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., a synthetic diacylglycerol with odd-chain fatty acids not present in the sample)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
Procedure:
-
Homogenize the biological sample (e.g., cell pellet or tissue) in a glass tube.
-
Add the internal standard to the homogenate.
-
Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture to the homogenate.
-
Vortex thoroughly for 1 minute to ensure complete mixing.
-
Add 1.25 volumes of chloroform and vortex for 30 seconds.
-
Add 1.25 volumes of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for downstream analysis (e.g., chloroform:methanol 1:1, v/v).
Quantification of Diacylglycerols using an Enzymatic Assay
This protocol outlines a general enzymatic assay for the quantification of total diacylglycerols in a sample, which can be adapted from commercially available kits.[9][10]
Principle: Diacylglycerol is first phosphorylated by a specific kinase to form phosphatidic acid. The phosphatidic acid is then hydrolyzed by a lipase (B570770) to generate glycerol-3-phosphate, which is subsequently oxidized to produce a detectable signal (e.g., fluorescence or color).
Materials:
-
Diacylglycerol Assay Kit (e.g., from Abcam or Cell Biolabs)
-
Extracted lipid sample (from Protocol 4.1)
-
This compound standard for creating a standard curve
-
Microplate reader capable of fluorescence or absorbance measurements
Procedure:
-
Prepare a standard curve using the this compound standard according to the kit manufacturer's instructions.
-
Resuspend the dried lipid extract in the assay buffer provided in the kit.
-
In a 96-well plate, add the resuspended samples, standards, and blanks.
-
Add the kinase mixture to initiate the phosphorylation of DAG to phosphatidic acid. Incubate as recommended by the manufacturer.
-
Add the lipase solution to hydrolyze the phosphatidic acid. Incubate as recommended.
-
Add the detection enzyme mixture, which will lead to the generation of the fluorescent or colorimetric signal.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of diacylglycerol in the samples by comparing their signal to the standard curve.
Caption: Workflow for Enzymatic Quantification of Diacylglycerol.
Analysis of 1,3-Diacylglycerols by Mass Spectrometry
For the specific analysis and quantification of this compound, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.[8][11][12][13][14]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Inject the extracted lipid sample (from Protocol 4.1) onto a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with solvents such as methanol, acetonitrile, and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
For targeted quantification, use Selected Reaction Monitoring (SRM) on a triple quadrupole instrument. The precursor ion would be the [M+NH₄]⁺ or [M+H]⁺ adduct of this compound, and the fragment ions would correspond to the neutral loss of the palmitic and arachidic acid chains.
-
For untargeted analysis, use a high-resolution mass spectrometer to obtain accurate mass measurements of the precursor and fragment ions.
-
-
Data Analysis:
-
Identify this compound based on its retention time and specific mass-to-charge ratio (m/z) and fragmentation pattern, confirmed by comparison with the pure standard.
-
Quantify the lipid by integrating the peak area and comparing it to a standard curve generated with the this compound standard.
-
Conclusion
The this compound standard is an essential tool for researchers investigating the specific roles of 1,3-diacylglycerols in cellular metabolism and signaling. This guide provides a comprehensive overview of its commercial availability and presents adaptable experimental protocols for its extraction and analysis. The use of this high-purity standard will enable more precise and reliable studies, contributing to a deeper understanding of lipid biology in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Biochemicals - CAT N°: 28557 [bertin-bioreagent.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. amsbio.com [amsbio.com]
- 7. This compound - CAS:90669-23-1 - KKL Med Inc. [m.kklmed.com]
- 8. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diacylglycerol Assay Kit (ab242293) | Abcam [abcam.com]
- 10. DAG Assay Kit [cellbiolabs.com]
- 11. Diacylglycerol Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. aocs.org [aocs.org]
- 13. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
The Metabolic Journey of 1-Palmitoyl-3-arachidoyl-rac-glycerol in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-3-arachidoyl-rac-glycerol (PAG) is a specific diacylglycerol (DAG) isomer with distinct metabolic implications. Unlike the well-studied sn-1,2-diacylglycerols that act as crucial second messengers, 1,3-diacylglycerols such as PAG primarily serve as intermediates in lipid metabolism. This technical guide delineates the putative metabolic fate of PAG in mammalian cells, focusing on its hydrolysis, acylation, and potential isomerization. We provide a comprehensive overview of the key enzymes involved, present hypothetical quantitative data to illustrate metabolic flux, and offer detailed experimental protocols for investigating its metabolism. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes governing the fate of this unique lipid species.
Introduction
Diacylglycerols (DAGs) are a class of glycerolipids that play central roles in cellular physiology, acting as both metabolic intermediates and signaling molecules. The biological function of a DAG molecule is critically dependent on the stereochemistry of its fatty acyl chains on the glycerol (B35011) backbone. While sn-1,2-diacylglycerols are potent activators of protein kinase C (PKC) and other signaling proteins, 1,3-diacylglycerols are generally not considered to be signaling molecules. Instead, they are primarily involved in the synthesis and breakdown of triacylglycerols (TAGs)[1][2][3].
This compound (PAG) is a 1,3-diacylglycerol containing a saturated fatty acid (palmitic acid, 16:0) at the sn-1 position and a polyunsaturated fatty acid (arachidonic acid, 20:4) at the sn-3 position. The metabolic fate of this specific DAG isomer is of interest for understanding cellular lipid homeostasis and the potential physiological effects of dietary or endogenously generated 1,3-DAGs. This guide provides a detailed exploration of the enzymatic processes that govern the metabolism of PAG in mammalian cells.
Putative Metabolic Pathways of this compound
The metabolism of PAG in mammalian cells is primarily dictated by the action of specific lipases and acyltransferases that recognize the 1,3-diacylglycerol structure. The main metabolic routes are hydrolysis to monoacylglycerols and free fatty acids, and acylation to form triacylglycerols. Direct phosphorylation is considered a minor pathway due to the substrate specificity of diacylglycerol kinases.
Hydrolysis of PAG
The primary hydrolytic pathway for 1,3-DAGs is catalyzed by hormone-sensitive lipase (B570770) (HSL). HSL exhibits a preference for 1,3-diacylglycerols over sn-1,2-diacylglycerols[4][5]. Adipose triglyceride lipase (ATGL) may also contribute to the hydrolysis of PAG, although its primary role is the breakdown of TAGs to DAGs[6][7].
The hydrolysis of PAG by HSL would yield two possible monoacylglycerols and their corresponding free fatty acids:
-
1-palmitoyl-rac-glycerol and arachidonic acid
-
3-arachidoyl-rac-glycerol and palmitic acid
The resulting monoacylglycerols can be further hydrolyzed by monoacylglycerol lipase (MGL) to glycerol and the respective free fatty acid.
Acylation of PAG
A major fate of 1,3-diacylglycerols is their acylation to form triacylglycerols. This reaction is catalyzed by diacylglycerol acyltransferases (DGATs). Notably, DGAT2 shows a preference for sn-1,3-DAG as a substrate compared to DGAT1[4][8]. This suggests that PAG is efficiently incorporated into TAGs. The acylation of PAG would result in a triacylglycerol with palmitic acid at the sn-1 position, arachidonic acid at the sn-3 position, and a third fatty acid at the sn-2 position.
Phosphorylation of PAG
Diacylglycerol kinases (DGKs) are responsible for the phosphorylation of DAGs to phosphatidic acid. However, DGKs exhibit a high degree of stereospecificity for sn-1,2-diacylglycerols[9][10][11][12]. Therefore, the direct phosphorylation of 1,3-PAG is considered to be a negligible metabolic pathway.
Isomerization of PAG
Acyl migration in diacylglycerols can lead to the isomerization of 1,3-DAGs to the more thermodynamically stable sn-1,2- or sn-2,3-DAGs[1][13]. While this process can occur non-enzymatically, the rate in a cellular environment is not well characterized. If isomerization of PAG occurs, the resulting sn-1,2-diacylglycerol (1-palmitoyl-2-arachidonoyl-sn-glycerol) could then enter the canonical signaling pathways involving PKC activation. However, this is likely a minor fate of PAG.
Figure 1: Putative metabolic pathways of this compound (PAG) in mammalian cells.
Quantitative Data Summary
Direct quantitative data on the metabolic fate of PAG is not available in the literature. The following table presents hypothetical data based on the known substrate preferences of the key enzymes involved. These values are intended to serve as a framework for experimental design and should be determined empirically.
| Metabolic Fate | Enzyme(s) | Percentage of PAG Metabolized (Hypothetical) | Product(s) |
| Acylation | DGAT2 | 60-70% | Triacylglycerol |
| Hydrolysis | HSL, ATGL | 25-35% | Monoacylglycerols, Free Fatty Acids |
| Isomerization | Non-enzymatic | < 5% | sn-1,2-Diacylglycerol |
| Phosphorylation | DGKs | < 1% | Phosphatidic Acid |
| Table 1: Hypothetical quantitative summary of the metabolic fate of this compound in a typical mammalian adipocyte. |
Experimental Protocols
To elucidate the precise metabolic fate of PAG, a series of experiments employing isotopically labeled substrates and advanced analytical techniques are required.
Synthesis of Radiolabeled 1-Palmitoyl-3-arachidoyl-rac-[¹⁴C]glycerol
A detailed protocol for the chemical synthesis of radiolabeled PAG is outlined below, adapted from general methods for acylglycerol synthesis[3][14].
Materials:
-
[U-¹⁴C]Glycerol
-
Palmitoyl (B13399708) chloride
-
Arachidoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Step 1: Monopalmitoylation of [¹⁴C]Glycerol:
-
Dissolve [U-¹⁴C]Glycerol in anhydrous pyridine.
-
Slowly add a stoichiometric amount of palmitoyl chloride in anhydrous dichloromethane at 0°C with constant stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Purify the resulting 1-palmitoyl-rac-[¹⁴C]glycerol by silica gel column chromatography.
-
-
Step 2: Arachidoylation of 1-palmitoyl-rac-[¹⁴C]glycerol:
-
Dissolve the purified 1-palmitoyl-rac-[¹⁴C]glycerol in anhydrous pyridine.
-
Slowly add a stoichiometric amount of arachidoyl chloride in anhydrous dichloromethane at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the formation of 1-palmitoyl-3-arachidoyl-rac-[¹⁴C]glycerol by TLC.
-
Purify the final product by silica gel column chromatography.
-
-
Step 3: Characterization and Quantification:
-
Confirm the structure of the synthesized radiolabeled PAG by mass spectrometry.
-
Determine the specific activity (dpm/mol) of the purified product using a scintillation counter and by measuring the mass.
-
Tracing the Metabolism of Radiolabeled PAG in Mammalian Cells
This protocol describes how to track the metabolic fate of the synthesized radiolabeled PAG in a cultured mammalian cell line (e.g., 3T3-L1 adipocytes).
Materials:
-
Cultured mammalian cells (e.g., 3T3-L1 adipocytes)
-
Radiolabeled 1-palmitoyl-3-arachidoyl-rac-[¹⁴C]glycerol
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)
-
TLC plates and developing solvents
-
Phosphorimager or scintillation counter
-
Standards for TAG, DAG isomers, MAG isomers, and free fatty acids
Procedure:
-
Cell Culture and Treatment:
-
Culture 3T3-L1 cells to confluence and differentiate into adipocytes.
-
Incubate the differentiated adipocytes with a known concentration and specific activity of radiolabeled PAG in serum-free medium for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Lipid Extraction:
-
At each time point, wash the cells with ice-cold PBS to stop the metabolic processes.
-
Extract the total lipids from the cells using the Folch method (chloroform:methanol).
-
-
Lipid Separation and Analysis:
-
Spot the lipid extracts onto a TLC plate alongside the lipid standards.
-
Develop the TLC plate using an appropriate solvent system to separate TAGs, DAG isomers, MAG isomers, and free fatty acids.
-
Visualize the lipid spots using a phosphorimager.
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity in each lipid class using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of total radioactivity incorporated into each lipid class at each time point.
-
Plot the metabolic flux of PAG into its various downstream products over time.
-
Figure 2: Experimental workflow for synthesizing and tracing the metabolic fate of radiolabeled PAG.
Conclusion
The metabolic fate of this compound in mammalian cells is primarily directed towards energy storage through its efficient acylation into triacylglycerols, a process likely mediated by DGAT2. Hydrolysis by hormone-sensitive lipase represents another significant pathway, releasing its constituent fatty acids for other metabolic uses. Due to the high substrate specificity of diacylglycerol kinases for sn-1,2 isomers, PAG is unlikely to directly participate in canonical DAG-mediated signaling cascades. However, the possibility of minor isomerization to a signaling-competent form cannot be entirely excluded. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the quantitative metabolic flux of PAG, which will be crucial for a complete understanding of the physiological roles of 1,3-diacylglycerols in health and disease. This knowledge is of particular relevance to researchers in the fields of lipid metabolism, cellular signaling, and the development of therapeutic agents targeting lipid metabolic pathways.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Preparation of radioactively labeled synthetic sn-1,2-diacylglycerols for studies of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the substrate and stereo/regioselectivity of adipose triglyceride lipase, hormone-sensitive lipase, and diacylglycerol-O-acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in chemical proteomic evaluation of lipid kinases – DAG kinases as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function [frontiersin.org]
- 11. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling | MDPI [mdpi.com]
- 12. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases | MDPI [mdpi.com]
- 13. research.monash.edu [research.monash.edu]
- 14. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
The intricate Dance of a Specific Diacylglycerol: A Technical Guide to the Interactions of 1-Palmitoyl-3-arachidoyl-rac-glycerol with Lipid-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the interaction of the specific diacylglycerol (DAG) molecule, 1-Palmitoyl-3-arachidoyl-rac-glycerol, with a crucial class of cellular regulators: lipid-binding proteins. Diacylglycerols are pivotal second messengers, transiently produced at cellular membranes to orchestrate a multitude of signaling cascades. The precise nature of their acyl chains is increasingly recognized as a key determinant of their signaling specificity and potency. This document provides a comprehensive overview of the known and extrapolated interactions of this compound, focusing on the structural basis of these interactions, the downstream signaling consequences, and detailed experimental protocols for their investigation.
Core Concepts: Diacylglycerol Signaling and the C1 Domain
Diacylglycerol molecules, including this compound, exert their signaling functions primarily through a highly conserved zinc-finger motif known as the C1 domain.[1][2] This domain, approximately 50 amino acids long, is found in a variety of signaling proteins and serves as the primary binding site for DAGs and their synthetic analogs, the phorbol (B1677699) esters.[1][2] The binding of DAG to the C1 domain induces a conformational change in the host protein, typically promoting its translocation to the cell membrane where it can engage with its substrates and downstream effectors. The affinity and specificity of this interaction are influenced by the lipid composition of the membrane and, critically, the acyl chain composition of the DAG molecule itself.
Key Lipid-Binding Protein Interactors
Several key families of signaling proteins are known to be regulated by diacylglycerols and are therefore potential interactors with this compound. These include:
-
Protein Kinase C (PKC) Isoforms: The most well-characterized family of DAG effectors, PKCs are serine/threonine kinases that play central roles in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[3]
-
Munc13 Isoforms: Essential for the priming of synaptic vesicles, Munc13 proteins are critical for neurotransmitter release. Their C1 domains bind DAG, a step that is crucial for their function in the presynaptic terminal.[4][5][6]
-
Ras Guanyl Nucleotide Releasing Proteins (RasGRPs): These proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras. By binding to DAG, RasGRPs are recruited to the membrane to activate Ras and its downstream signaling pathways, such as the MAPK/ERK cascade.[7][8][9]
-
Chimaerins: This family of proteins possesses Rac-GTPase activating protein (GAP) activity. Their C1 domains bind DAG, which regulates their ability to inactivate the small GTPase Rac, a key regulator of the actin cytoskeleton and cell migration.[10][11][12]
Quantitative Data Presentation
Direct quantitative binding data for the interaction of this compound with lipid-binding proteins is not extensively available in the current scientific literature. However, studies on diacylglycerols with varying acyl chain compositions provide valuable insights into the expected binding affinities and activation potencies. The following tables summarize representative data for DAGs containing palmitoyl (B13399708) (16:0) and arachidonoyl (20:4) fatty acids to provide a comparative context.
Table 1: Representative Binding Affinities (Kd) of Diacylglycerol Analogs to C1 Domains
| Protein/C1 Domain | Diacylglycerol Analog | Method | Reported Kd (nM) | Reference |
| β2-Chimaerin | [3H]PDBu (phorbol ester) | Radioligand Binding | 0.34 ± 0.04 | [10] |
| Munc13-1 C1 domain | Bryostatin (B1237437) 1 | In vitro binding assay | 8.07 ± 0.90 | [5] |
| Full-length Munc13-1 | Bryostatin 1 | In vitro binding assay | 0.45 ± 0.04 | [5] |
Note: Phorbol esters and bryostatin are potent DAG analogs that bind to the C1 domain with high affinity. Data for direct binding of specific DAG species is limited.
Table 2: Relative Activation of Protein Kinase C by Different Diacylglycerol Species
| PKC Isoform | Diacylglycerol Species | Relative Activation Potency | Key Findings | Reference |
| Mixed PKC isoforms | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | High | SAG at 1.0 and 2.0 mol% showed greater potency than dioleoylglycerol (DOG). | [13][14] |
| Mixed PKC isoforms | 1-palmitoyl-sn-2-butyrylglycerol | High | As effective as dioleoylglycerol in stimulating phosphorylation. | [15] |
Note: These studies highlight that the presence of an arachidonoyl chain at the sn-2 position can enhance PKC activation. The specific activity of this compound would need to be empirically determined.
Signaling Pathways and Logical Relationships
The interaction of this compound with its protein targets initiates distinct downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Overview of Diacylglycerol Signaling Pathways.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the interaction between this compound and lipid-binding proteins.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a radiometric assay to measure the kinase activity of PKC in response to stimulation by this compound.
Experimental Workflow Diagram:
Caption: Workflow for an in vitro PKC kinase assay.
Methodology:
-
Preparation of Lipid Vesicles:
-
Prepare a lipid mixture of phosphatidylserine (B164497) (PS) and phosphatidylcholine (PC) (e.g., 20:80 molar ratio) in chloroform.
-
For the experimental condition, add this compound to the lipid mixture at a desired molar percentage (e.g., 1-5 mol%).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl) by vortexing or sonication to form small unilamellar vesicles (SUVs).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the following components on ice:
-
20 µL of assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT).
-
10 µL of prepared lipid vesicles (with or without this compound).
-
10 µL of PKC substrate (e.g., myelin basic protein or a specific peptide substrate).
-
10 µL of purified PKC enzyme.
-
-
Pre-incubate the mixture at 30°C for 2 minutes.
-
Initiate the reaction by adding 10 µL of 100 µM ATP containing [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes.
-
-
Stopping the Reaction and Quantification:
-
Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone (B3395972) and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Experimental Workflow Diagram:
Caption: Workflow for Isothermal Titration Calorimetry.
Methodology:
-
Sample Preparation:
-
Dialyze the purified lipid-binding protein (e.g., the C1 domain of Munc13) and the lipid vesicles containing this compound extensively against the same buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl) to minimize heat of dilution effects.
-
Degas both the protein and lipid solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the lipid vesicle solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 5-10 µL) of the lipid vesicle solution into the protein solution, allowing the system to reach equilibrium after each injection.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated and plotted against the molar ratio of lipid to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics (association and dissociation rates) and affinity of the interaction between a lipid-binding protein and a membrane containing this compound.
Experimental Workflow Diagram:
Caption: Workflow for Surface Plasmon Resonance analysis.
Methodology:
-
Liposome Preparation and Immobilization:
-
Prepare lipid vesicles containing this compound as described for the ITC protocol.
-
Immobilize the liposomes onto a suitable SPR sensor chip (e.g., an L1 chip, which has a lipophilic surface).
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified lipid-binding protein (analyte) over the sensor surface.
-
The association of the protein with the immobilized liposomes is monitored in real-time as a change in the resonance signal.
-
Following the association phase, inject buffer over the surface to monitor the dissociation of the protein.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to demonstrate the interaction between a lipid-binding protein and this compound within a cellular context, often by assessing the recruitment of the protein to membranes.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that endogenously or exogenously express the lipid-binding protein of interest (e.g., Flag-tagged RasGRP1).
-
Treat the cells with a cell-permeable form of this compound or stimulate a signaling pathway that generates this specific DAG.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with an antibody specific to the protein of interest (or its tag) that is coupled to beads (e.g., anti-Flag M2 agarose (B213101) beads).
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Analysis by Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against the protein of interest and potential interacting partners that are recruited to the membrane in a DAG-dependent manner. An increase in the co-immunoprecipitation of a membrane-associated protein would suggest DAG-dependent membrane recruitment of the protein of interest.
-
Conclusion
This compound, as a specific molecular species of diacylglycerol, is poised to play a nuanced role in cellular signaling. Its interaction with a diverse set of C1 domain-containing proteins, including PKC, Munc13, RasGRP, and chimaerins, can trigger a wide range of physiological responses. While direct quantitative data for this specific lipid is still emerging, the principles of DAG-C1 domain interaction and the influence of acyl chain composition provide a strong framework for understanding its biological functions. The detailed experimental protocols provided herein offer a practical guide for researchers to further elucidate the specific roles of this compound in health and disease, paving the way for the development of novel therapeutic strategies targeting these critical signaling pathways.
References
- 1. C1 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 2. C1 domain - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Probing the Diacylglycerol Binding Site of Presynaptic Munc13-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Munc13-1 by Diacylglycerol (DAG)-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of RasGRP via a Phorbol Ester-Responsive C1 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β2-Chimaerin is a novel target for diacylglycerol: Binding properties and changes in subcellular localization mediated by ligand binding to its C1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural and chemical specificity of diacylglycerols for protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tale of Two Isomers: A Technical Guide to the Contrasting Roles of 1,3- and 1,2-Diacylglycerols in Cellular Signaling
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerols (DAGs) are pivotal lipid molecules central to cellular metabolism and signaling. However, the biological activity of DAG is exquisitely dependent on its isomeric form. This technical guide provides an in-depth exploration of the distinct roles of sn-1,2-diacylglycerol (sn-1,2-DAG) as a potent second messenger and sn-1,3-diacylglycerol (sn-1,3-DAG) as a biologically inactive metabolic intermediate in the context of canonical signaling pathways. We will dissect the enzymatic pathways governing their synthesis and degradation, their differential effects on key signaling proteins such as Protein Kinase C (PKC) and Ras Guanyl Nucleotide Releasing Proteins (RasGRPs), and present detailed experimental protocols for their differentiation and quantification. This guide aims to equip researchers with the foundational knowledge and practical methodologies to accurately investigate the nuanced roles of these critical lipid isomers in health and disease.
Core Functional Differences: Signaling versus Metabolism
The fundamental distinction between sn-1,2-DAG and sn-1,3-DAG lies in their stereochemistry, which dictates their ability to interact with specific protein domains.[1] sn-1,2-DAG, with fatty acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, is the biologically active isomer that functions as a crucial second messenger in a multitude of signal transduction cascades.[1][2] In stark contrast, sn-1,3-DAG, with acyl chains at the sn-1 and sn-3 positions, is not a physiological activator of these signaling pathways and primarily serves as an intermediate in triglyceride metabolism.[1]
sn-1,2-Diacylglycerol: The Prototypical Second Messenger
The generation of sn-1,2-DAG at the plasma membrane, most notably through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), is a canonical event in signal transduction.[3][4] This transient increase in local sn-1,2-DAG concentration serves to recruit and activate a host of downstream effector proteins that contain a conserved C1 domain.[5] The primary and most well-characterized effector of sn-1,2-DAG is Protein Kinase C (PKC).[5] The binding of sn-1,2-DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and promotes their kinase activity, leading to the phosphorylation of a vast array of substrate proteins and the orchestration of diverse cellular responses, including proliferation, differentiation, and apoptosis.[6][7]
Beyond PKC, sn-1,2-DAG also activates other C1 domain-containing proteins, such as RasGRPs, which are guanine (B1146940) nucleotide exchange factors (GEFs) for Ras family GTPases.[8][9] By recruiting RasGRPs to the membrane, sn-1,2-DAG facilitates the activation of Ras and its downstream signaling cascades, including the MAPK/ERK pathway.[9][10]
sn-1,3-Diacylglycerol: A Metabolic Intermediate
sn-1,3-Diacylglycerol does not possess the correct stereospecificity to bind and activate the C1 domains of proteins like PKC and RasGRPs.[1] Consequently, it does not function as a second messenger in the same capacity as its sn-1,2- counterpart. Instead, sn-1,3-DAG is primarily involved in the synthesis and breakdown of triacylglycerols (TAGs).[1] For instance, it can be formed during the hydrolysis of TAGs by certain lipases and can be acylated to form TAGs.[1]
Enzymatic Control of Diacylglycerol Isomer Levels
The cellular concentrations of sn-1,2-DAG and sn-1,3-DAG are tightly regulated by the coordinated action of specific enzymes.
Generation of sn-1,2-Diacylglycerol
-
Phospholipase C (PLC): This family of enzymes is a primary source of signaling sn-1,2-DAG.[3][4] Upon activation by various upstream signals, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), PLCs hydrolyze PIP2 at the plasma membrane to generate sn-1,2-DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[3][4]
-
Phospholipase D (PLD) and Phosphatidic Acid Phosphatase (PAP): PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA), which can then be dephosphorylated by PAP to yield sn-1,2-DAG.
-
De Novo Synthesis: The de novo synthesis of glycerolipids also produces sn-1,2-DAG as an intermediate.[4]
Termination of sn-1,2-Diacylglycerol Signaling
-
Diacylglycerol Kinases (DGKs): These enzymes phosphorylate sn-1,2-DAG to phosphatidic acid (PA), thereby terminating its signaling activity.[6] The different isoforms of DGK exhibit distinct subcellular localizations and regulatory properties, allowing for precise spatial and temporal control of sn-1,2-DAG levels.
-
Diacylglycerol Lipases (DAGLs): These enzymes hydrolyze sn-1,2-DAG to produce a free fatty acid and a monoacylglycerol.[4]
Metabolism of sn-1,3-Diacylglycerol
-
Triglyceride Lipases: Enzymes such as hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL) can hydrolyze TAGs to produce sn-1,3-DAG.[1]
-
Acyl-CoA:diacylglycerol Acyltransferase (DGAT): This enzyme catalyzes the acylation of DAG to form TAG, and can utilize sn-1,3-DAG as a substrate.
Quantitative Data on Isomer-Specific Protein Interactions
While it is qualitatively established that sn-1,2-DAG is the active signaling isomer, quantitative data underscores this functional dichotomy. The affinity of the C1 domain for DAG is a key determinant of the activation of downstream effectors.
| Parameter | sn-1,2-Diacylglycerol | sn-1,3-Diacylglycerol | Reference(s) |
| PKC Activation | Potent activator of conventional and novel PKC isoforms. | Not a physiological activator. | [1] |
| PKC C1 Domain Binding Affinity (Kd) | The C1 domains of novel PKCs bind to DAG-containing membranes with an affinity that is two orders of magnitude higher than that of conventional PKC C1 domains. | No significant binding reported. | [11][12] |
| Fold Activation of PKC Isoforms | Varies depending on the PKC isoform and the fatty acid composition of the DAG. For example, at 2000 mmol%, some DAG species can increase PKCα activity by approximately 7-fold. | No significant activation. | [6] |
| RasGRP1 Activation | Recruits RasGRP1 to the Golgi apparatus, leading to Ras activation. | Does not recruit RasGRP1. | [13] |
Signaling Pathways
The differential roles of 1,2- and 1,3-diacylglycerol are best understood by visualizing their respective positions within cellular signaling and metabolic pathways.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Reactome | p-RasGRP1,3:DAG cause RAS to exchange GDP for GTP [reactome.org]
- 3. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A diacylglycerol-protein kinase C-RasGRP1 pathway directs Ras activation upon antigen receptor stimulation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Diacylglycerol-Protein Kinase C-RasGRP1 Pathway Directs Ras Activation upon Antigen Receptor Stimulation of T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 10. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of inhibitors of diacylglycerol metabolism on protein kinase C-mediated responses in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 1-Palmitoyl-3-arachidoyl-rac-glycerol in Plasma by LC-MS/MS
Introduction
Diacylglycerols (DAGs) are critical lipid molecules that function as intermediates in metabolic pathways and as second messengers in cellular signaling.[1][2] The specific acyl chain composition of DAGs can influence their biological activity. 1-Palmitoyl-3-arachidoyl-rac-glycerol is a diacylglycerol containing palmitic acid (16:0) and arachidic acid (20:0). Accurate quantification of individual DAG species like this in plasma is essential for understanding their physiological roles and their potential as biomarkers in various diseases.[1][2] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma samples.
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other lipid species in the plasma extract. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the target analyte. Due to the low ionization efficiency of native DAGs, a derivatization step can be employed to enhance the signal intensity.[1][2][3][4]
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): A structurally similar, stable isotope-labeled diacylglycerol (e.g., d5-DG(16:0/20:0)) is recommended for highest accuracy. If unavailable, a non-endogenous odd-chain diacylglycerol can be used.
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, isopropanol, methyl-tert-butyl ether (MTBE), and water.
-
Reagents: Ammonium (B1175870) formate (B1220265), formic acid.
-
Human plasma (collected in K2-EDTA tubes)
2. Sample Preparation: Liquid-Liquid Extraction (Matyash Method)
This protocol is adapted from lipidomics studies for the extraction of neutral lipids like diacylglycerols.[5][6][7]
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 10 µL of the internal standard solution.
-
Add 225 µL of ice-cold methanol and vortex for 10 seconds.
-
Add 750 µL of cold MTBE and shake for 10 minutes at 4°C.[7]
-
Induce phase separation by adding 188 µL of LC/MS-grade water.[7]
-
Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Carefully collect the upper organic layer, which contains the lipids.
-
Dry the extract under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 isopropanol:acetonitrile with 10 mM ammonium formate).
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating DAG isomers.[7]
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[6]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[6][7]
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 90% B
-
15-20 min: Hold at 90% B
-
20.1-25 min: Return to 30% B for re-equilibration
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
The precursor ion for this compound (C39H76O5, MW: 625.0 g/mol ) will be the [M+NH4]+ adduct.[8] The exact m/z is 643.6.
-
Product ions are generated from the neutral loss of the fatty acyl chains.
-
Primary Transition (Quantifier): m/z 643.6 → [M+H - H2O - C16H32O2]+ (loss of palmitic acid)
-
Secondary Transition (Qualifier): m/z 643.6 → [M+H - H2O - C20H40O2]+ (loss of arachidic acid)
-
-
Optimize collision energy and other MS parameters for the specific instrument.
-
Data Presentation
The following tables summarize the expected performance characteristics of the method.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI+ |
| Precursor Ion (m/z) | 643.6 ([M+NH4]+) |
| Product Ion 1 (m/z) | (specific to instrument tuning) |
| Product Ion 2 (m/z) | (specific to instrument tuning) |
| Collision Energy | Optimized for specific transitions |
| LC Column | C18 Reversed-Phase |
| Mobile Phases | A: ACN:H2O; B: IPA:ACN (with additives) |
| Flow Rate | 0.3 mL/min |
Table 2: Representative Quantitative Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery | > 80% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified diacylglycerol (DAG) signaling pathway.
References
- 1. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 4. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. agilent.com [agilent.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Use of 1-Palmitoyl-3-arachidoyl-rac-glycerol as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Palmitoyl-3-arachidoyl-rac-glycerol as an internal standard for the accurate quantification of diacylglycerols (DAGs) in lipidomics studies. The protocols outlined below cover sample preparation, lipid extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
In the field of lipidomics, precise and accurate quantification of lipid species is paramount for understanding their roles in health and disease. Diacylglycerols are a class of glycerolipids that act as crucial second messengers in various cellular signaling pathways. Their accurate measurement is often challenging due to their low abundance and the complexity of biological matrices.
The use of a suitable internal standard is critical to correct for variations in sample extraction, processing, and instrument response. This compound is an ideal internal standard for the quantification of various DAG species. Its distinct molecular weight and chromatographic properties allow for its clear separation and detection alongside endogenous DAGs, without interfering with their measurement.
Properties of this compound
A thorough understanding of the internal standard's chemical properties is essential for its effective use.
| Property | Value |
| Synonyms | DG(16:0/0:0/20:0), 1-Palmitin-3-Arachidin |
| Molecular Formula | C₃₉H₇₆O₅ |
| Formula Weight | 625.0 g/mol |
| Purity | ≥98% |
| Formulation | A solid |
| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml |
| Storage | -20°C |
| Stability | ≥ 4 years |
Data sourced from Cayman Chemical product information.
Experimental Protocols
The following protocols provide a general framework for the use of this compound as an internal standard in a typical lipidomics workflow. Optimization may be required based on the specific sample type and analytical instrumentation.
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is based on the widely used Folch method for lipid extraction.
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (in a suitable organic solvent)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum in a glass centrifuge tube, add a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the instrument's detector.
-
Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
Protocol 2: LC-MS/MS Analysis of Diacylglycerols
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The specific precursor-to-product ion transitions for this compound and the target endogenous DAGs need to be determined by direct infusion of the standards. For the internal standard, the [M+NH₄]⁺ adduct is commonly monitored.
-
Collision Energy and other source parameters: These will need to be optimized for the specific instrument and analytes.
Data Presentation
| Analyte | Sample Type | Concentration (ng/mL) ± SD (n=3) | % RSD |
| 1,2-Dipalmitoyl-glycerol (DG 16:0/16:0) | Human Plasma | 150.5 ± 12.3 | 8.2 |
| 1-Stearoyl-2-arachidonoyl-glycerol (DG 18:0/20:4) | Human Plasma | 85.2 ± 7.8 | 9.1 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of diacylglycerols using an internal standard.
Caption: A typical workflow for diacylglycerol quantification.
Diacylglycerol Signaling Pathway
Diacylglycerol plays a critical role as a second messenger in the activation of Protein Kinase C (PKC), a key enzyme in many cellular processes.
Caption: Simplified Diacylglycerol (DAG) signaling pathway.
Application Note and Protocol: Solid-Phase Extraction of Diacylglycerols from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are crucial second messengers in a multitude of cellular signaling pathways. Generated at the cell membrane, DAGs activate downstream effector proteins, most notably Protein Kinase C (PKC). The PKC family of serine/threonine kinases plays a pivotal role in regulating fundamental cellular processes, including proliferation, differentiation, apoptosis, and metabolic signaling. Dysregulation of DAG-mediated signaling cascades has been implicated in the pathophysiology of various diseases, such as cancer and type 2 diabetes. Consequently, the accurate and reproducible quantification of DAGs in cellular lysates is essential for elucidating disease mechanisms and for the discovery and development of novel therapeutic agents.
Solid-phase extraction (SPE) is a robust and efficient chromatographic technique for the isolation and purification of specific lipid classes from complex biological matrices. This application note provides detailed protocols for the selective extraction of diacylglycerols from cell lysates using either aminopropyl-bonded silica (B1680970) or unmodified silica SPE cartridges, following a total lipid extraction.
Diacylglycerol Signaling Pathway
Diacylglycerols are key nodes in signal transduction. The diagram below provides a simplified overview of a canonical DAG-mediated signaling pathway. The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli leads to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytoplasm to mediate the release of calcium from intracellular stores, DAG remains embedded in the plasma membrane where it recruits and activates members of the Protein Kinase C (PKC) family. Activated PKC then phosphorylates a diverse array of substrate proteins, leading to a cascade of cellular responses.
Quantitative Data Summary
The performance of the lipid extraction and purification method is critical for accurate quantification. The following table summarizes typical performance data for the solid-phase extraction of various lipid classes from biological samples using aminopropyl-bonded silica cartridges. It is important to note that specific recovery and reproducibility can vary depending on the exact SPE sorbent, elution conditions, and the specific diacylglycerol species being analyzed.
| Parameter | Diacylglycerols (DAG) | Triacylglycerols (TAG) | Free Fatty Acids (FFA) | Phosphatidylcholine (PC) |
| Recovery Rate (%) | ~82-88 | ~82-88 | ~100 | ~74 |
| Reproducibility (%CV) | < 20 | < 20 | < 20 | < 20 |
Data adapted from a study on plasma samples, serving as a benchmark for method performance.
Experimental Protocols
This section provides detailed methodologies for the extraction of total lipids from cell lysates, followed by two alternative protocols for the solid-phase extraction of diacylglycerols.
Protocol 1: Total Lipid Extraction from Cell Lysates (Bligh-Dyer Method)
This protocol is a widely used method for the efficient extraction of total lipids from cultured cells.[1][2]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl3)
-
Deionized water
-
Glass test tubes
-
Cell scraper
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Harvesting: Aspirate the culture medium from the cell culture plate (e.g., 100 mm dish). Wash the cells twice with 5 mL of ice-cold PBS.
-
Cell Lysis and Monophasic Mixture Formation: Add 1 mL of methanol to the plate and scrape the cells. Transfer the cell suspension to a glass test tube. Add 0.5 mL of chloroform and vortex vigorously for 1 minute to form a single-phase mixture.
-
Phase Separation: Add an additional 0.5 mL of chloroform and vortex for 30 seconds. Add 0.5 mL of deionized water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to facilitate phase separation. Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the total lipids.
-
Lipid Collection: Carefully aspirate the upper aqueous layer. Using a glass Pasteur pipette, penetrate the protein disk and collect the lower organic (chloroform) layer. Transfer this to a new clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. The resulting lipid film can be stored at -80°C until further processing.
Protocol 2A: Solid-Phase Extraction of Diacylglycerols using Aminopropyl-Bonded Silica
This protocol is suitable for the selective isolation of diacylglycerols from the total lipid extract.[3]
Materials:
-
Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg, 3 mL)
-
Ethyl acetate (B1210297)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Lipid Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 1 mL of hexane.
-
SPE Cartridge Conditioning: Place the aminopropyl SPE cartridge on a vacuum manifold. Condition the cartridge by passing 3 mL of hexane through the sorbent. Do not allow the cartridge to dry.
-
Sample Loading: Load the reconstituted lipid extract (in hexane) onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent under gravity or with a very gentle vacuum.
-
Washing (Elution of Neutral Lipids): Wash the cartridge with 3 mL of hexane:ethyl acetate (9:1, v/v) to elute less polar lipids such as cholesterol esters and triacylglycerols. Discard this eluate.
-
Elution of Diacylglycerols: Elute the diacylglycerol fraction by passing 5 mL of hexane:ethyl acetate (8:2, v/v) through the cartridge. Collect this fraction in a clean glass tube.
-
Sample Finalization: Evaporate the solvent from the collected diacylglycerol fraction under a gentle stream of nitrogen. Reconstitute the purified diacylglycerols in a suitable solvent for your downstream analysis (e.g., LC-MS/MS).
Protocol 2B: Solid-Phase Extraction of Diacylglycerols using Silica
This is an alternative protocol using unmodified silica for the fractionation of lipid classes.
Materials:
-
Silica SPE cartridges (e.g., 500 mg, 3 mL)
-
Chloroform (CHCl3)
-
Acetone
-
Methanol (MeOH)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Lipid Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 1 mL of chloroform.
-
SPE Cartridge Conditioning: Place the silica SPE cartridge on a vacuum manifold. Condition the cartridge by passing 3 mL of chloroform through the sorbent. Do not allow the cartridge to dry.
-
Sample Loading: Load the reconstituted lipid extract (in chloroform) onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids (including DAGs): Elute the neutral lipid fraction, which includes diacylglycerols, by passing 10 mL of chloroform through the cartridge. Collect this fraction. Note: This fraction will also contain other neutral lipids like cholesterol and triacylglycerols.
-
Elution of Other Lipid Classes (Optional): Subsequently, glycolipids and phospholipids (B1166683) can be eluted with more polar solvents such as acetone:methanol (9:1, v/v) and pure methanol, respectively.
-
Sample Finalization: Evaporate the solvent from the collected neutral lipid fraction under a gentle stream of nitrogen. The dried extract containing diacylglycerols can then be reconstituted for further analysis or purification.
Experimental Workflow
The following diagram illustrates the complete experimental workflow from cell culture to the analysis of purified diacylglycerols.
References
Chromatographic separation of 1,2- and 1,3-diacylglycerol isomers
An essential aspect of lipidomics and drug development involves the precise separation and quantification of diacylglycerol (DAG) isomers. The specific positioning of fatty acyl chains on the glycerol (B35011) backbone, distinguishing 1,2-diacylglycerols from 1,3-diacylglycerols, dictates their biological function.[1] sn-1,2-DAGs are critical second messengers in cellular signaling, most notably activating Protein Kinase C (PKC), while sn-1,3-DAGs are primarily metabolic intermediates in the synthesis and breakdown of triacylglycerols.[2] This functional difference underscores the need for robust analytical methods to resolve these isomers.
This application note provides detailed protocols for the chromatographic separation of 1,2- and 1,3-diacylglycerol isomers using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC), tailored for researchers, scientists, and professionals in drug development.
The canonical signaling pathway involving diacylglycerol begins with the hydrolysis of plasma membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC).[2] This reaction generates two second messengers: sn-1,2-DAG and inositol (B14025) 1,4,5-triphosphate (IP₃).[3] The sn-1,2-DAG isomer remains in the membrane and activates PKC, a key enzyme in signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.[1][2] The 1,3-DAG isomer is not a physiological activator of PKC.[2]
References
Application Notes and Protocols: 1-Palmitoyl-3-arachidoyl-rac-glycerol in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-3-arachidoyl-rac-glycerol is a diacylglycerol (DAG) molecule containing palmitic acid (16:0) and arachidic acid (20:0) esterified to a glycerol (B35011) backbone. The designation "rac-" indicates that it is a racemic mixture of stereoisomers, primarily consisting of 1-palmitoyl-3-arachidoyl-glycerol and 3-palmitoyl-1-arachidoyl-glycerol. Due to its stereochemistry, this 1,3-diacylglycerol is not a physiological activator of Protein Kinase C (PKC) isoforms, which are specifically activated by sn-1,2-diacylglycerols. This property makes this compound a valuable tool in enzyme activity assays, primarily as a substrate for lipases and acyltransferases, and as a negative control in signaling studies.
These application notes provide detailed protocols for utilizing this compound in various enzyme assays relevant to drug discovery and metabolic research.
Key Applications
-
Substrate for Lipase (B570770) Activity Assays:
-
Adipose Triglyceride Lipase (ATGL)
-
Hormone-Sensitive Lipase (HSL)
-
-
Substrate for Acyltransferase Activity Assays:
-
Diacylglycerol Acyltransferase (DGAT)
-
-
Negative Control in Protein Kinase C (PKC) Activity Assays:
I. Lipase Activity Assays
A. Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL)
ATGL and HSL are key enzymes in the hydrolysis of triacylglycerols and diacylglycerols. ATGL shows a preference for hydrolyzing triacylglycerols to produce sn-1,3-diacylglycerols, which are then preferred substrates for HSL.[1][2] Therefore, this compound can be used as a direct substrate to measure the activity of HSL and, under certain conditions, ATGL.
Quantitative Data: Substrate Specificity of Lipases
| Enzyme | Substrate | Relative Activity/Preference |
| Adipose Triglyceride Lipase (ATGL) | sn-1,3-Diacylglycerol | ATGL primarily generates sn-1,3-DAG from triacylglycerol hydrolysis. Its activity on DAG substrates is lower than on TAGs.[1][3] |
| Hormone-Sensitive Lipase (HSL) | sn-1,3-Diacylglycerol | HSL shows a preference for sn-1,3-diacylglycerol as a substrate for the generation of monoacylglycerol.[1][2] |
Experimental Protocol: Radiometric Lipase Activity Assay
This protocol describes the measurement of lipase (ATGL or HSL) activity using a radiolabeled substrate. For this compound, a custom synthesis with a radiolabeled fatty acid would be required. Alternatively, the release of a non-labeled fatty acid can be quantified using other methods.
Materials:
-
Purified or recombinant ATGL or HSL
-
This compound
-
[3H]- or [14C]-labeled oleate (B1233923) (as a tracer for fatty acid quantification)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Termination Solution: Methanol:Chloroform:Heptane (10:9:7)
-
Wash Solution: 100 mM potassium carbonate, pH 10.5
-
Scintillation cocktail
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform).
-
For the assay, prepare a substrate mixture by emulsifying the diacylglycerol in the assay buffer containing BSA. The final concentration of the diacylglycerol should be optimized for the specific enzyme (typically in the range of 100-500 µM).
-
Include a radiolabeled fatty acid tracer in the substrate mixture for quantification of the released fatty acids.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the enzyme preparation (purified enzyme or cell lysate) to the pre-warmed substrate mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the Termination Solution.
-
Vortex the tubes vigorously to ensure thorough mixing.
-
Add the Wash Solution to facilitate phase separation.
-
Centrifuge the tubes to separate the aqueous and organic phases. The released radiolabeled fatty acids will partition into the upper aqueous phase.
-
-
Quantification:
-
Carefully collect an aliquot of the upper aqueous phase.
-
Add the aliquot to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of released fatty acid based on the specific activity of the radiolabeled tracer.
-
Express the lipase activity as nmol of fatty acid released per minute per mg of protein.
-
Experimental Workflow for Lipase Activity Assay
Caption: General workflow for a radiometric lipase activity assay.
II. Diacylglycerol Acyltransferase (DGAT) Activity Assay
DGAT enzymes catalyze the final step in triacylglycerol synthesis, the acylation of diacylglycerol. DGAT1 and DGAT2 exhibit different substrate preferences, with DGAT2 showing a preference for sn-1,3-diacylglycerol.[2] Thus, this compound is a suitable substrate for assaying DGAT2 activity.
Quantitative Data: Substrate Specificity of DGATs
| Enzyme | Substrate | Relative Activity/Preference |
| Diacylglycerol Acyltransferase 1 (DGAT1) | sn-1,3-Diacylglycerol | Acylates sn-1,3-DAG at a lower rate compared to sn-1,2-DAG.[2] |
| Diacylglycerol Acyltransferase 2 (DGAT2) | sn-1,3-Diacylglycerol | Preferentially esterifies sn-1,3-diacylglycerol.[2] |
Experimental Protocol: Fluorescence-Based DGAT Activity Assay
This protocol is adapted from a method using a fluorescently labeled acyl-CoA substrate.[4]
Materials:
-
Microsomal preparations containing DGAT activity
-
This compound
-
NBD-palmitoyl-CoA (fluorescent acyl-CoA substrate)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, 25 mM MgCl₂, 1 mg/mL BSA (fatty acid-free)
-
Extraction Solvent: Chloroform:Methanol (2:1)
-
TLC plates (silica gel)
-
TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (80:20:1)
Procedure:
-
Reaction Setup:
-
In a glass tube, prepare the reaction mixture containing assay buffer, this compound (e.g., 100 µM), and NBD-palmitoyl-CoA (e.g., 20 µM).
-
Initiate the reaction by adding the microsomal protein preparation (e.g., 20-100 µg).
-
Incubate at 37°C for a defined time (e.g., 15-30 minutes).
-
-
Lipid Extraction:
-
Stop the reaction by adding the extraction solvent.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica (B1680970) gel TLC plate.
-
Develop the plate in the TLC developing solvent to separate the fluorescently labeled triacylglycerol product from the unreacted NBD-palmitoyl-CoA.
-
-
Quantification:
-
Visualize the fluorescent spots on the TLC plate using a fluorescence imager.
-
Quantify the fluorescence intensity of the triacylglycerol spot.
-
-
Data Analysis:
-
Generate a standard curve using known amounts of a fluorescent triacylglycerol standard.
-
Calculate the DGAT activity based on the amount of fluorescent triacylglycerol produced.
-
Experimental Workflow for DGAT Activity Assay
Caption: General workflow for a fluorescence-based DGAT activity assay.
III. Negative Control in Protein Kinase C (PKC) Activity Assays
The activation of conventional and novel PKC isoforms is stereospecific, requiring sn-1,2-diacylglycerol. 1,3-diacylglycerols, such as this compound, do not effectively bind to the C1 domain of PKC and therefore do not induce its activation. This makes them an ideal negative control to ensure that any observed PKC activation is specific to the sn-1,2-DAG isomer.
Experimental Protocol: In Vitro PKC Activity Assay (using 1,3-DAG as a negative control)
This protocol is based on the phosphorylation of a specific substrate by PKC.
Materials:
-
Purified PKC isoform
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Lipid vesicles (e.g., prepared with phosphatidylcholine and phosphatidylserine)
-
sn-1,2-Diacylglycerol (positive control, e.g., 1,2-dioleoyl-sn-glycerol)
-
This compound (negative control)
-
[γ-32P]ATP
-
Kinase Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT
-
Termination Solution: 75 mM phosphoric acid
-
Phosphocellulose paper
Procedure:
-
Preparation of Lipid Vesicles:
-
Prepare lipid vesicles containing phosphatidylcholine and phosphatidylserine (B164497) with either sn-1,2-diacylglycerol (positive control), this compound (negative control), or no diacylglycerol (basal control).
-
-
Kinase Reaction:
-
In a reaction tube, combine the kinase assay buffer, lipid vesicles, PKC substrate, and the purified PKC enzyme.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
-
Reaction Termination and Detection:
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with the termination solution to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Compare the PKC activity in the presence of sn-1,2-diacylglycerol, this compound, and no diacylglycerol. A significant increase in activity should only be observed with the sn-1,2-diacylglycerol.
-
Signaling Pathway: PKC Activation
Caption: Simplified signaling pathway of PKC activation, highlighting the stereospecificity for sn-1,2-diacylglycerol.
References
- 1. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the substrate and stereo/regioselectivity of adipose triglyceride lipase, hormone-sensitive lipase, and diacylglycerol-O-acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATGL is a major hepatic lipase that regulates TAG turnover and fatty acid signaling and partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for 1-Palmitoyl-3-arachidoyl-rac-glycerol: Dissolution, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, dissolution, and application of 1-Palmitoyl-3-arachidoyl-rac-glycerol, a key diacylglycerol (DAG) molecule involved in cellular signaling.
Introduction
This compound is a diacylglycerol containing palmitic acid at the sn-1 position and arachidic acid at the sn-3 position. As a diacylglycerol, it is a crucial second messenger in a variety of cellular signaling pathways. The primary and most well-understood role of DAG is the activation of protein kinase C (PKC). The generation of DAG in the cell membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), initiates a cascade of downstream signaling events that regulate processes such as cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of DAG signaling has been implicated in numerous diseases, including cancer and type 2 diabetes.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C39H76O5 | [1] |
| Formula Weight | 625.0 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (when stored properly) | [1] |
Solubility Data
The solubility of this compound in various solvents is a critical factor for the preparation of stock solutions.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1] |
| Ethanol | 0.25 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.7 mg/mL | [1] |
Safety and Handling Precautions
It is imperative to follow standard laboratory safety procedures when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye protection.
-
Ensure adequate ventilation in the work area.
Handling:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
Fire and Explosion Hazards:
-
As a combustible solid, avoid generating dust clouds in confined spaces, as they may form explosive mixtures with air.
-
Keep away from open flames, sparks, and other ignition sources.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out a precise amount of the solid (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of the compound (MW = 625.0 g/mol ), the required volume of DMSO is calculated as follows: (1 mg / 625.0 g/mol ) / 10 mmol/L = 0.16 mL or 160 µL.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the solid.
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to facilitate dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell-Based Assay: Activation of Protein Kinase C (PKC)
This protocol provides a general workflow for treating cells with this compound to investigate its effect on PKC activation. The specific cell line and downstream analysis will need to be optimized by the researcher.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting)
Procedure:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Aspirate the complete culture medium from the cells and wash once with sterile PBS.
-
Add the prepared working solutions (including the vehicle control) to the respective wells.
-
Incubate the cells for the desired period (e.g., 15 min, 30 min, 1 hour). Incubation times should be optimized based on the specific cell type and the signaling event being investigated.
-
Following incubation, aspirate the treatment medium and wash the cells with ice-cold PBS.
-
Proceed with cell lysis and downstream analysis to assess PKC activation. This can be achieved through various methods, such as:
-
Western Blotting: Probing for the phosphorylation of PKC substrates (e.g., MARCKS) or the translocation of PKC isoforms from the cytosol to the membrane.
-
Immunofluorescence Microscopy: Visualizing the subcellular localization of PKC isoforms.
-
PKC Activity Assays: Using commercially available kits to measure the enzymatic activity of PKC.
-
Visualization of the Diacylglycerol Signaling Pathway
The following diagram illustrates the central role of diacylglycerol in the activation of the Protein Kinase C (PKC) signaling pathway.
Caption: A simplified diagram of the diacylglycerol signaling pathway.
Experimental Workflow for Studying PKC Activation
The following diagram outlines a typical experimental workflow for investigating the effect of this compound on Protein Kinase C (PKC) activation in a cell-based assay.
Caption: A flowchart illustrating the key steps in a PKC activation assay.
References
Application Notes and Protocols for In Vitro Cell Culture Experiments Using 1-Palmitoyl-3-arachidoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule containing a palmitic acid moiety at the sn-1 position and an arachidonic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a diacylglycerol, it is anticipated to function as a second messenger in various cellular signaling cascades, primarily through the activation of Protein Kinase C (PKC) isoforms.[1][2] The presence of both a saturated fatty acid (palmitic acid) and a polyunsaturated fatty acid (arachidonic acid) suggests that this molecule may have unique effects on cellular pathways involved in metabolism, inflammation, and cell proliferation.[3][4]
Palmitic acid itself is known to be an intracellular signaling molecule that can influence the development of various pathological conditions, including metabolic syndromes and cancer, by modulating pathways such as PI3K/Akt and STAT3.[3][5][6] Arachidonic acid is a well-known precursor for the synthesis of eicosanoids, which are key mediators of inflammation, and it also plays a role in cellular signaling through pathways like MAPK and PI3K/Akt.[7][8][9] The combination of these two fatty acids in a single DAG molecule suggests a potential for complex biological activity.
These application notes provide a framework for the in vitro investigation of this compound, offering detailed protocols for its use in cell culture and for the analysis of its effects on key signaling pathways.
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following table provides recommended starting concentrations and incubation times based on typical usage of other diacylglycerols in cell culture.[10] Researchers are advised to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 10-50 mM | Dissolved in anhydrous DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.[10] |
| Working Concentration | 1-100 µM | The optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time (Short-term) | 5 - 60 minutes | For studying rapid signaling events like protein phosphorylation (e.g., PKC activation).[10] |
| Incubation Time (Long-term) | 4 - 48 hours | For studying effects on gene expression, cell proliferation, or differentiation. |
| Vehicle Control | DMSO | The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a stock solution of this compound and its subsequent dilution to a working concentration for cell treatment.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh a known amount of this compound.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Under sterile conditions, dissolve the compound in the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[10]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation (e.g., 30 µM):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Calculate the volume of stock solution needed for your desired final concentration in the cell culture medium. For example, to prepare 1 mL of medium with a final concentration of 30 µM:
-
(V1) x (10,000 µM) = (1000 µL) x (30 µM)
-
V1 = 3 µL
-
-
Add 3 µL of the 10 mM stock solution to 997 µL of pre-warmed complete cell culture medium.
-
Immediately vortex the working solution gently to ensure homogeneity.[10]
-
Protocol 2: In Vitro Cell Treatment and Analysis of PKC Activation by Western Blotting
This protocol provides a general workflow for treating cultured cells with this compound and subsequently assessing the activation of Protein Kinase C (PKC) via Western blotting.
Materials:
-
Cultured cells of interest
-
Appropriate cell culture plates and reagents
-
This compound working solution
-
Vehicle control (DMSO in culture medium)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate) and allow them to adhere and grow to the desired confluency (typically 70-80%).[10]
-
-
Serum Starvation (Optional):
-
Depending on the cell type and experimental goals, you may serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling activity.[10]
-
-
Cell Treatment:
-
Remove the existing culture medium.
-
Add the freshly prepared medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
After the treatment period, place the culture plate on ice.
-
Aspirate the treatment medium and wash the cells once with ice-cold PBS.[10]
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.[10]
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., against a phosphorylated PKC substrate like MARCKS) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or a total protein stain.
-
Visualizations
Signaling Pathway
Caption: Diacylglycerol (DAG) signaling pathway.
Experimental Workflow
References
- 1. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic acid is an intracellular signaling molecule involved in disease development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]
- 5. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 6. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidonic acid in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Enhancing Diacylglycerol Detection: Application Notes and Protocols for Mass Spectrometry-Based Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, including those regulating cell growth, differentiation, and apoptosis.[1][2][3] Dysregulation of DAG signaling has been implicated in various diseases, such as cancer and type 2 diabetes.[2][3] Accurate quantification of DAG molecular species is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.
However, the analysis of DAGs by mass spectrometry (MS) is challenging due to their low ionization efficiency and the presence of isobaric and isomeric species.[1][4] Chemical derivatization is a powerful strategy to overcome these limitations by introducing a charged or easily ionizable group onto the DAG molecule, thereby significantly enhancing detection sensitivity and enabling more robust quantification.[1][5][6]
These application notes provide detailed protocols for three effective derivatization techniques for the analysis of diacylglycerols by mass spectrometry, along with a summary of their performance and a visualization of the relevant signaling pathway.
Diacylglycerol Signaling Pathway
Diacylglycerols are key nodes in cellular signaling. They are primarily produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) or from phosphatidic acid (PA). The primary downstream effectors of DAGs are protein kinase C (PKC) isoforms, which they recruit to the membrane and activate.[7] This activation triggers a cascade of phosphorylation events that regulate numerous cellular processes. DAG levels are tightly controlled by the action of diacylglycerol kinases (DGKs), which phosphorylate DAG to produce PA, and diacylglycerol lipases (DAGLs), which hydrolyze DAG.[2][8]
Caption: The Diacylglycerol (DAG) signaling pathway, illustrating its generation, action, and metabolism.
Derivatization Techniques for Enhanced DAG Detection
N,N-Dimethylglycine (DMG) Derivatization
This method introduces a tertiary amine group to the DAG molecule, which can be readily protonated, significantly enhancing ionization efficiency in positive-ion electrospray ionization (ESI)-MS.[1]
Experimental Workflow
Caption: Workflow for the derivatization of diacylglycerols using N,N-dimethylglycine (DMG).
Protocol: DMG Derivatization
-
Sample Preparation: Dry the lipid extract containing DAGs under a stream of nitrogen.
-
Reagent Preparation:
-
N,N-dimethylglycine (DMG): 0.125 M in ultra-dry chloroform.
-
4-Dimethylaminopyridine (DMAP): 0.5 M in ultra-dry chloroform.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): 0.25 M in ultra-dry chloroform.
-
-
Derivatization Reaction:
-
To the dried lipid extract, add 2 µL of 0.125 M DMG and 2 µL of 0.5 M DMAP.
-
Add 2 µL of 0.25 M EDC.
-
Vortex for 20 seconds and centrifuge at 2700 rpm for 1 minute.
-
Flush the reaction vessel with dry nitrogen, cap tightly, and incubate at 45°C for 90 minutes.[1]
-
-
Reaction Quenching and Extraction:
-
Terminate the reaction by adding 3 mL of chloroform/methanol (1:1, v/v) and 1.5 mL of 25 mM ammonium (B1175870) hydroxide (B78521) (NH4OH).
-
Vortex for 1 minute.
-
Perform a modified Bligh-Dyer extraction to separate the phases.
-
Collect the lower chloroform layer containing the derivatized DAGs.[1]
-
-
Sample Analysis: Evaporate the chloroform and reconstitute the sample in an appropriate solvent for direct infusion or LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | As low as amol/µl | [1] |
| Linear Dynamic Range | > 2,500-fold | [1] |
| Characteristic MS/MS transition | Neutral loss of 103 Da (loss of DMG) | [1] |
Derivatization with 2,4-Difluorophenyl Isocyanate
This technique converts the hydroxyl group of DAGs into a 2,4-difluorophenyl urethane (B1682113) derivative. This derivatization not only enhances sensitivity but also prevents the migration of fatty acyl groups, allowing for the distinct analysis of 1,2- and 1,3-DAG regioisomers.[9]
Experimental Workflow
Caption: Workflow for the derivatization of diacylglycerols using 2,4-difluorophenyl isocyanate.
Protocol: 2,4-Difluorophenyl Isocyanate Derivatization
-
Sample Preparation: Dry the neutral lipid extract containing DAGs.
-
Derivatization Reaction:
-
To the dried extract, add 100 µL of a solution containing 10% (v/v) 2,4-difluorophenyl isocyanate and 10% (v/v) pyridine in toluene.
-
Seal the tube and heat at 80°C for 1 hour.[9]
-
-
Sample Finalization:
-
After cooling to room temperature, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for normal-phase LC-MS/MS analysis.[9]
-
-
MS/MS Analysis:
-
Analyze the derivatized DAG species as their ammonium adducts ([M+NH4]+).
-
Employ constant neutral loss scanning of 190.1 Da, which corresponds to the loss of difluorophenyl carbamic acid plus ammonia.[9]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Derivatization Yield | 85-90% | [9] |
| Characteristic MS/MS transition | Neutral loss of 190.1 Da | [9] |
| Separation | Allows for the separation of 1,2- and 1,3-DAG regioisomers by normal-phase LC | [9] |
N-Chlorobetainyl Chloride Derivatization
This method introduces a quaternary ammonium group to the DAG molecule, creating a permanently charged derivative. This results in a significant increase in signal intensity during ESI-MS analysis.[5][6]
Experimental Workflow
Caption: Workflow for the derivatization of diacylglycerols using N-chlorobetainyl chloride.
Protocol: N-Chlorobetainyl Chloride Derivatization
-
Sample Preparation: Isolate DAGs from the lipid extract using thin-layer chromatography (TLC) and dissolve in 0.5 mL of anhydrous methylene chloride.[5][6]
-
Derivatization Reaction:
-
Add 10 mg of N-chlorobetainyl chloride, 10 mg of DMAP, and 10 µL of triethylamine to the DAG solution.
-
Vortex the mixture and let it stand at room temperature for 30 minutes.[5]
-
-
Purification:
-
Wash the reaction mixture with 1 mL of 0.1 M HCl, followed by 1 mL of water.
-
Collect the lower organic phase.[5]
-
-
Sample Finalization:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the derivatized DAGs for ESI-MS analysis.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Signal Enhancement | Two orders of magnitude higher than underivatized sodium adducts | [5][6] |
| Limit of Detection (LOD) | 10 fmol/µL | [5] |
| Characteristic MS/MS product ion | m/z 118.1 ([HO-COCH2N(CH3)3]+) | [5][6] |
Conclusion
The derivatization techniques presented here offer significant advantages for the mass spectrometric analysis of diacylglycerols. By enhancing ionization efficiency and, in some cases, allowing for the separation of regioisomers, these methods enable more sensitive and accurate quantification of DAG molecular species. The choice of derivatization reagent will depend on the specific analytical goals, instrumentation available, and the complexity of the biological matrix. The provided protocols serve as a detailed guide for researchers to implement these powerful techniques in their studies of DAG-mediated cellular processes.
References
- 1. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diacylglycerol pathway | PPTX [slideshare.net]
- 9. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions and long-term stability of 1-Palmitoyl-3-arachidoyl-rac-glycerol solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol (DAG) containing two saturated fatty acids: palmitic acid (16:0) at the sn-1 position and arachidic acid (20:0) at the sn-3 position. As a diacylglycerol, it plays a role as a metabolic intermediate and a signaling molecule in various cellular processes. The accurate and reliable use of this compound in research and drug development necessitates a thorough understanding of its storage requirements and stability in solution to ensure the integrity of experimental results.
These application notes provide detailed guidelines on the proper storage conditions and long-term stability of this compound solutions. Additionally, comprehensive experimental protocols are outlined for assessing the stability of these solutions using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Storage Conditions
Proper storage is critical to minimize degradation and maintain the purity of this compound. The following conditions are recommended for both the solid form and prepared solutions.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Container | Atmosphere | Duration |
| Solid | -20°C | Glass vial with Teflon-lined cap | Inert gas (Argon or Nitrogen) | ≥ 4 years[1] |
| Organic Solution | -20°C to -80°C | Glass vial with Teflon-lined cap | Inert gas (Argon or Nitrogen) | Prepare fresh; if stored, short-term only[2] |
Key Handling Practices:
-
Avoid Plastics: Do not use plastic containers or pipette tips for storing or transferring organic solutions of lipids, as plasticizers can leach into the solution.[2]
-
Inert Atmosphere: For solutions, flushing the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.[2]
-
Single-Use Aliquots: For solutions, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Room Temperature Equilibration: Before opening, allow the solid compound to warm to room temperature to prevent condensation of moisture, which can promote hydrolysis.
Long-Term Stability
The primary degradation pathways for diacylglycerols are acyl migration (isomerization) and hydrolysis. As a saturated diacylglycerol, this compound is less susceptible to oxidation compared to its unsaturated counterparts.
Table 2: Isomerization of 1,2-Dipalmitoyl-sn-glycerol (B135180) (Proxy Data) [2]
| Condition | Temperature (°C) | Time to Half-Equilibrium (t½ eq.)* |
| Neat (Solid) | 40 | ~ 18 hours |
| In Chloroform (10 mg/mL) | 25 | ~ 24 hours |
| In Methanol (10 mg/mL) | 25 | ~ 12 hours |
*Time to reach half of the equilibrium concentration of the 1,3-isomer (approximately 28%). At equilibrium, the mixture contains about 56% of the 1,3-isomer.
This data suggests that solutions of saturated diacylglycerols are susceptible to isomerization, which is accelerated by polar solvents and higher temperatures. Therefore, it is crucial to prepare solutions fresh whenever possible and store them at low temperatures.
Potential Degradation Pathways
The primary chemical degradation pathways for this compound are isomerization and hydrolysis.
-
Isomerization (Acyl Migration): The fatty acyl chains can migrate between the sn-1, sn-2, and sn-3 positions of the glycerol backbone. The 1,3-diacylglycerol isomer is generally more stable than the 1,2- or 2,3-isomers.
-
Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be cleaved, particularly in the presence of water, acids, or bases, to yield free fatty acids (palmitic acid and arachidic acid) and glycerol.
Experimental Protocols
To assess the stability of this compound solutions, a stability-indicating analytical method is required. HPLC and GC-MS are suitable techniques for this purpose. The following protocols provide a general framework that may require optimization for specific instrumentation and experimental conditions.
References
Application Note: High-Resolution Mass Spectrometry for the Characterization of Diacylglycerol Molecular Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerols (DAGs) are crucial lipid molecules that function as key intermediates in glycerolipid metabolism and as pivotal second messengers in cellular signaling.[1] Comprising a glycerol (B35011) backbone esterified to two fatty acid chains, DAGs exist as various molecular species, differing in the length and degree of unsaturation of their fatty acyl chains. These structural variations are critical to their biological function. Notably, 1,2-diacylglycerols are potent activators of protein kinase C (PKC), a family of enzymes central to numerous cellular processes including cell proliferation, differentiation, and apoptosis. Dysregulation of DAG signaling is implicated in the pathophysiology of several diseases, including cancer and type 2 diabetes. Furthermore, specific DAG species are precursors for the synthesis of endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG), which play vital roles in neurotransmission and immune function.
Given their low abundance and structural diversity, the accurate characterization and quantification of individual DAG molecular species present a significant analytical challenge. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for in-depth lipidomic analysis, offering the sensitivity and specificity required to resolve and quantify complex mixtures of DAGs. This application note provides detailed protocols for the extraction, derivatization, and analysis of DAG molecular species from biological samples using LC-HRMS.
Signaling Pathways Involving Diacylglycerols
Protein Kinase C (PKC) Signaling Pathway
A primary role of 1,2-diacylglycerol is the activation of Protein Kinase C (PKC). Upon stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). While IP3 translocates to the cytoplasm to mediate calcium release, DAG remains in the plasma membrane where it recruits and activates PKC isoforms. This activation initiates a cascade of phosphorylation events that regulate a wide array of cellular functions.
Endocannabinoid Signaling Pathway
Diacylglycerols are also key precursors in the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). In response to neuronal stimulation, phospholipase C (PLC) generates DAG from membrane phospholipids. Subsequently, diacylglycerol lipase (B570770) (DAGL) hydrolyzes the ester bond at the sn-1 position of DAG to produce 2-AG. 2-AG then acts as a retrograde messenger, diffusing from the postsynaptic neuron to presynaptic terminals where it binds to and activates cannabinoid receptors (CB1 and CB2), modulating neurotransmitter release.
Experimental Protocols
A robust and reproducible analytical workflow is essential for the accurate quantification of DAG molecular species. The following sections detail the recommended procedures for sample preparation, derivatization, and LC-MS/MS analysis.
Protocol 1: Lipid Extraction using the Bligh-Dyer Method
This protocol describes a classic method for the total lipid extraction from biological samples.
Materials:
-
Chloroform (B151607) (CHCl3)
-
Methanol (MeOH)
-
Deionized water (dH2O)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
Procedure:
-
For a 1 mL aqueous sample (e.g., cell suspension, tissue homogenate), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to a glass centrifuge tube.[2][3]
-
Add an appropriate internal standard (e.g., a deuterated DAG or a DAG with odd-chain fatty acids) to the sample at a known concentration.
-
Vortex the mixture vigorously for 1 minute.[4]
-
Add 1.25 mL of deionized water and vortex for 1 minute.[2][3]
-
Centrifuge the sample at 1000 x g for 5-10 minutes to induce phase separation.[2][4]
-
Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette.[3]
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for storage or downstream analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Diacylglycerol Enrichment
This optional step can be used to enrich DAGs and remove interfering lipid classes.
Materials:
-
Aminopropyl-bonded silica (B1680970) SPE cartridges
-
Ethyl acetate (B1210297)
-
SPE vacuum manifold
Procedure:
-
Reconstitute the dried lipid extract from Protocol 1 in 1 mL of hexane.
-
Condition the aminopropyl SPE cartridge by passing 3 mL of hexane through it. Do not allow the cartridge to dry out.[4]
-
Load the reconstituted lipid extract onto the conditioned SPE cartridge.[4]
-
Wash the cartridge with 3 mL of hexane:ethyl acetate (9:1, v/v) to elute less polar lipids like triacylglycerols. Discard this fraction.[4]
-
Elute the diacylglycerol fraction with 5 mL of hexane:ethyl acetate (8:2, v/v) into a clean collection tube.[4]
-
Dry the eluted DAG fraction under a stream of nitrogen.
-
Reconstitute the purified DAGs in a suitable solvent for derivatization or LC-MS analysis.
Protocol 3: Derivatization of Diacylglycerols
Derivatization is often employed to improve the ionization efficiency of DAGs and to enable the separation of 1,2- and 1,3-isomers.
Option A: Derivatization with 2,4-Difluorophenyl Isocyanate (DFP)
Materials:
-
2,4-Difluorophenyl isocyanate in dichloromethane (B109758) (DCM)
-
Dimethyl-4-aminopyridine (DMAP) in DCM
-
DCM
Procedure:
-
To the dried DAG extract, add 10 µL of 2,4-difluorophenyl isocyanate in DCM (10 µg/µL) and 10 µL of DMAP in DCM (10 µg/µL).[5]
-
Add 400 µL of DCM, seal the vial, and heat at 60°C for 30 minutes.[5]
-
Cool the reaction mixture to room temperature and dry under a stream of nitrogen.[5]
-
Reconstitute the derivatized sample in a solvent compatible with the LC-MS method (e.g., 4% MTBE in isooctane (B107328) for normal-phase LC).[5]
Option B: Derivatization with N,N-Dimethylglycine (DMG)
Materials:
-
N,N-Dimethylglycine (DMG) solution
-
N,N'-Dicyclohexylcarbodiimide (DCC) solution
-
4-Dimethylaminopyridine (DMAP) solution
-
Acetonitrile (ACN) and Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the dried DAG extract in a mixture of ACN:CH2Cl2 (1:1, v/v).
-
Add DMG (0.125 mM), DMAP (0.5 mM), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (0.25 mM).[6]
-
Quench the reaction by adding a mixture of CH2Cl2/MeOH and aqueous ammonium (B1175870) hydroxide.[6]
-
Perform a liquid-liquid extraction to recover the derivatized DAGs in the organic phase.[7]
-
Dry the organic phase and reconstitute in a solvent suitable for LC-MS analysis.
High-Resolution Mass Spectrometry Analysis
LC-MS/MS Parameters
The choice between normal-phase (NP) and reversed-phase (RP) liquid chromatography depends on the specific analytical goals. NP-LC is effective for separating lipid classes, including DAG isomers, while RP-LC separates lipids based on their acyl chain length and degree of unsaturation.
Table 1: Representative LC-MS/MS Parameters for DAG Analysis
| Parameter | Normal-Phase LC-MS/MS | Reversed-Phase LC-MS/MS | Shotgun Lipidomics |
| Column | Silica-based (e.g., 2.1 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Direct infusion |
| Mobile Phase A | Isooctane or Hexane | Water with 0.1% formic acid and 10 mM ammonium acetate | Isopropanol/Methanol/Chloroform |
| Mobile Phase B | Methyl-tert-butyl ether (MTBE)/isooctane | Acetonitrile/Isopropanol with 0.1% formic acid and 10 mM ammonium acetate | with additives like ammonium acetate |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive or Negative ESI |
| MS/MS Mode | Neutral Loss Scanning (e.g., loss of derivatizing agent or fatty acid), Multiple Reaction Monitoring (MRM) | Product Ion Scanning, MRM | Precursor Ion Scanning, Neutral Loss Scanning |
Data Presentation and Quantitative Performance
The quantitative performance of DAG analysis by LC-HRMS is highly dependent on the chosen methodology, including the extraction efficiency, derivatization yield, and instrument sensitivity. The use of appropriate internal standards is critical for accurate quantification.
Table 2: Summary of Quantitative Performance for DAG Analysis
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Underivatized LC-MS/MS | 0.1 - 0.4 pmol/µL | - | > 0.99 | [8][9] |
| DMG/DMA Derivatization with LC-MS/MS | 16 aM | 62.5 aM | > 0.99 | [6][10] |
| Shotgun Lipidomics with DMG Derivatization | - | amol/µL | Broad (2500-fold) | [11][12] |
Conclusion
High-resolution mass spectrometry coupled with liquid chromatography provides a powerful and versatile platform for the detailed characterization and quantification of diacylglycerol molecular species. The protocols outlined in this application note, from sample preparation to data analysis, offer a comprehensive guide for researchers in various fields. The ability to accurately measure changes in the DAG lipidome will undoubtedly contribute to a deeper understanding of their roles in cellular signaling and disease, and will aid in the development of novel therapeutic strategies targeting these important lipid mediators.
References
- 1. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tabaslab.com [tabaslab.com]
- 3. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 7. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of diacylglycerol species from cellular extracts by electrospray ionization mass spectrometry using a linear regression algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization and quantification of diacylglycerol species in biological extracts after one-step derivatization: a shotgun lipidomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the solubility of 1-Palmitoyl-3-arachidoyl-rac-glycerol in organic solvents
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Palmitoyl-3-arachidoyl-rac-glycerol. The focus is on improving its solubility in organic solvents for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility limits of this compound?
A1: this compound is a diacylglycerol that exists as a solid at room temperature.[1][2] Its solubility has been determined in several common organic solvents. Notably, it shows higher solubility in aprotic polar solvents like DMSO and DMF and very limited solubility in alcohols like ethanol (B145695).[1][2]
Q2: Why is this compound poorly soluble in some common organic solvents like ethanol?
A2: The solubility of lipids is primarily governed by the principle of "like dissolves like," which means that non-polar molecules tend to dissolve in non-polar solvents, and polar molecules in polar solvents.[3][4] this compound has long, non-polar fatty acid chains (palmitic and arachidic acid), which makes the molecule predominantly lipophilic. While ethanol has a non-polar ethyl group, its hydroxyl (-OH) group makes it a polar solvent. This polarity mismatch hinders the solubility of highly non-polar, long-chain diacylglycerols. Triglycerides, which are structurally similar, are also known to be poorly soluble in ethanol and methanol.[5]
Q3: What general factors influence the solubility of lipids like this one?
A3: Several factors affect lipid solubility:
-
Solvent Polarity : The most critical factor. Lipids are generally more soluble in non-polar or weakly polar organic solvents such as chloroform (B151607), ether, and acetone.[6]
-
Structure of the Lipid : The length and degree of saturation of the fatty acid chains influence solubility. Longer and more saturated chains generally decrease solubility in polar solvents.
-
Temperature : Increasing the temperature often enhances the solubility of solid or high-melting point lipids.[3]
-
Purity of the Compound : Impurities can sometimes affect the dissolution characteristics of the compound.
Solubility Data Summary
The following table summarizes the known solubility of this compound and related lipids for comparison.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 30 mg/mL | [1][2] |
| DMF | 20 mg/mL | [1][2] | |
| Ethanol | 0.25 mg/mL | [1][2] | |
| PBS (pH 7.2) | 0.7 mg/mL | [1][2] | |
| 1-Palmitoyl-3-oleoyl-rac-glycerol | Chloroform | Soluble | [7] |
| Ethyl Acetate (B1210297) | Soluble | [7] | |
| 1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerol | DMF | 10 mg/mL | [8][9] |
| Ethanol | 10 mg/mL | [8][9] | |
| Chloroform | Slightly soluble | [8][9] |
Troubleshooting Guide
Problem: The compound is not dissolving or is only partially soluble at the desired concentration.
Below are several troubleshooting steps and protocols to improve the solubility of this compound.
Solution 1: Select a More Appropriate Solvent
Based on its chemical structure, non-polar or weakly polar solvents are likely to be more effective.
Experimental Protocol: Solvent Selection Test
-
Objective : To identify the most effective solvent for the desired concentration.
-
Materials :
-
This compound
-
Small glass vials (e.g., 2 mL)
-
A selection of organic solvents to test (e.g., Chloroform, Dichloromethane (B109758), Toluene, Hexane, Ethyl Acetate).
-
Vortex mixer and magnetic stirrer.
-
-
Procedure :
-
Weigh a small, precise amount of the compound (e.g., 1 mg) into several separate vials.
-
Add a measured volume of the first solvent to a vial to achieve the target concentration.
-
Vortex the vial for 30-60 seconds.
-
Observe the solution. If undissolved solid remains, gently warm the vial (see Solution 2).
-
If the compound dissolves, try adding more solute to determine the approximate saturation point.
-
Repeat steps 2-5 for each solvent to be tested.
-
Compare the results to determine the best solvent. Halogenated solvents like chloroform and dichloromethane or esters like ethyl acetate are good candidates.[6][7]
-
Solution 2: Increase the Temperature
Heating can significantly improve the solubility of lipids by providing the energy needed to overcome crystal lattice forces.
Experimental Protocol: Improving Solubility with Heat
-
Objective : To dissolve the compound by increasing the temperature of the solvent.
-
Materials :
-
Compound and selected solvent in a sealed vial.
-
Water bath or heating block with temperature control.
-
Magnetic stirrer and stir bar (optional).
-
-
Procedure :
-
Prepare the solution (or suspension) in a vial, ensuring it is securely capped to prevent solvent evaporation.
-
Place the vial in a water bath or on a heating block.
-
Slowly increase the temperature in increments of 5-10°C. Do not exceed the boiling point of the solvent.
-
After each temperature increase, agitate the solution (vortex or stir) for 1-2 minutes.
-
Visually inspect for dissolution.
-
Once dissolved, slowly cool the solution to room temperature. Observe if the compound precipitates. If it remains in solution, a stable stock solution has been created. Caution : Always work in a well-ventilated fume hood, especially when heating organic solvents.
-
Solution 3: Use a Co-solvent System
If a single solvent is not effective or suitable for a downstream application, a mixture of solvents can be used. For instance, adding a small amount of a highly effective solvent (like chloroform) to a less effective one may improve overall solubility.
Experimental Protocol: Co-solvent System Preparation
-
Objective : To create a solvent mixture that effectively dissolves the compound.
-
Materials :
-
Compound and primary solvent.
-
A co-solvent in which the compound is more soluble (e.g., DMSO, DMF, or Chloroform).
-
-
Procedure :
-
First, dissolve the this compound in a minimal amount of the most effective solvent (e.g., DMSO).
-
Once fully dissolved, slowly add the second (primary) solvent dropwise while continuously vortexing or stirring.
-
Continue adding the primary solvent until the desired final volume and concentration are reached.
-
Observe the solution carefully for any signs of precipitation. If cloudiness appears, it may be necessary to add slightly more of the initial good solvent.
-
Solution 4: Employ Physical Dissolution Aids
Mechanical energy can help break up solid particles and facilitate their interaction with the solvent.
Experimental Protocol: Aiding Dissolution with Sonication
-
Objective : To use ultrasonic energy to aid in the dissolution of the compound.
-
Materials :
-
Suspension of the compound in the chosen solvent.
-
Bath sonicator or probe sonicator.
-
-
Procedure :
-
Place the sealed vial containing the suspension into a bath sonicator.
-
Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the sample.
-
Check for dissolution between bursts.
-
If using a probe sonicator, insert the probe into the solution and apply short pulses of energy. Be cautious to avoid aerosolizing the organic solvent.
-
Combine sonication with gentle warming for potentially synergistic effects.
-
Visual Workflow and Decision Guides
The following diagrams illustrate the logical flow for addressing solubility challenges.
Caption: A logical workflow for selecting a suitable organic solvent.
Caption: A decision tree for troubleshooting common solubility issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 90669-23-1 [m.chemicalbook.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ch26: Lipids [chem.ucalgary.ca]
- 7. caymanchem.com [caymanchem.com]
- 8. 1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol | CAS 675876-04-7 | Cayman Chemical | Biomol.com [biomol.com]
- 9. caymanchem.com [caymanchem.com]
Common fragmentation patterns of diacylglycerols in MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting mass spectrometry-based analysis of diacylglycerols (DAGs).
Troubleshooting Guides
This section addresses common issues encountered during the MS/MS analysis of DAGs, offering potential causes and solutions in a question-and-answer format.
| Question | Potential Cause(s) | Suggested Solution(s) |
| Why am I observing low signal intensity or poor ionization for my DAG samples? | Diacylglycerols lack a permanent charge and have low proton affinity, leading to inefficient ionization by electrospray ionization (ESI).[1][2] | Derivatization: Introduce a charged group to the DAG molecule. Derivatization with reagents like N-chlorobetainyl chloride to add a quaternary ammonium (B1175870) group can increase signal intensity by two orders of magnitude.[1][2] Another option is derivatization with dimethylglycine (DMG). Adduct Formation: Promote the formation of adducts with alkali metals or ammonium ions. The use of lithium adducts, for example, can enhance ionization and provide class-specific fragmentation. |
| How can I differentiate between isobaric DAG species (e.g., 16:0/18:1 vs. 18:1/16:0)? | Standard MS/MS fragmentation often results in the neutral loss of fatty acids, which does not provide positional information of the acyl chains. | Chromatographic Separation: Employ liquid chromatography (LC) prior to mass spectrometry. Normal-phase LC can separate DAG isomers.[3] Derivatization: Derivatization of the hydroxyl group can prevent acyl migration and, in conjunction with LC, aid in the identification of regioisomers.[3] |
| My MS/MS spectra are complex and difficult to interpret due to co-eluting lipids. What can I do? | Biological samples contain a complex mixture of lipids, and other lipid classes can interfere with DAG analysis. | Sample Purification: Isolate DAGs from the total lipid extract using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE) before MS analysis.[4] High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometers to distinguish between DAGs and other lipids with similar mass-to-charge ratios. |
| How can I improve the quantitative accuracy of my DAG analysis? | The ionization efficiency of DAGs can be dependent on the length and degree of unsaturation of their fatty acyl chains, leading to biased quantification.[5][4] | Use of Internal Standards: Incorporate a suite of internal standards that are structurally similar to the analytes of interest to compensate for variations in ionization and fragmentation.[5][4] Derivatization: Derivatization to introduce a fixed charge can minimize the differences in ionization efficiency between different DAG species. Calibration Curves: Generate calibration curves for quantification using synthetic DAG standards. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fragmentation patterns of diacylglycerols in MS/MS analysis.
Q1: What are the most common fragmentation patterns observed for diacylglycerols in positive-ion mode MS/MS?
In positive-ion mode, the fragmentation of diacylglycerols typically proceeds through the following pathways:
-
Neutral Loss of a Fatty Acid: The most characteristic fragmentation is the neutral loss of one of the fatty acyl chains as a free fatty acid (RCOOH) from the protonated molecule [M+H]+ or the ammoniated adduct [M+NH4]+.[6] This results in a product ion corresponding to a monoacylglycerol-like fragment.
-
Formation of Acylium Ions: The formation of acylium ions [RCO]+ corresponding to each fatty acid chain is also a common fragmentation pathway.
-
Fragmentation of Adducts:
-
Ammonium Adducts [M+NH4]+: Collision-induced dissociation (CID) of ammonium adducts leads to the neutral loss of ammonia (B1221849) and a fatty acid [M+NH4 - NH3 - RCOOH]+.[6][7]
-
Lithium Adducts [M+Li]+: Fragmentation of lithiated DAGs can result in the loss of a fatty acid [M+Li - RCOOH]+ and the formation of a lithiated fatty acid [RCOOLi]+. The loss of the fatty acid and lithium is a particularly useful fragment for specific detection.[8]
-
Q2: How does derivatization alter the fragmentation pattern of diacylglycerols?
Derivatization is a common strategy to improve the ionization efficiency and specificity of DAG analysis. The fragmentation of derivatized DAGs is dependent on the derivatizing agent used:
-
Dimethylglycine (DMG) Derivatives: Protonated DMG-derivatized DAGs predominantly show a neutral loss of the DMG group upon fragmentation.[7]
-
2,4-Difluorophenyl Urethane Derivatives: These derivatives, when analyzed as their ammonium adducts, show a characteristic neutral loss of difluorophenyl carbamic acid and ammonia.[3]
Q3: Can MS/MS analysis distinguish between sn-1,2- and sn-1,3- diacylglycerols?
Distinguishing between sn-1,2- and sn-1,3- DAGs based solely on their MS/MS fragmentation patterns is challenging as they often yield very similar product ions.[3] However, a combination of derivatization and chromatographic separation can resolve these isomers. Derivatization of the free hydroxyl group prevents acyl migration, and subsequent separation by normal-phase liquid chromatography allows for their individual analysis by MS/MS.[3]
Experimental Protocols
Protocol 1: Extraction of Diacylglycerols from Mammalian Cells
This protocol outlines a standard procedure for the extraction of total lipids, including diacylglycerols, from cultured mammalian cells.
-
Cell Harvesting: Harvest cultured cells by centrifugation.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any remaining media.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.
-
Vortex the mixture thoroughly to ensure complete cell lysis and lipid solubilization.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again and centrifuge to separate the phases.
-
-
Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Drying: Dry the collected organic phase under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until further analysis.
Protocol 2: Derivatization of Diacylglycerols with Dimethylglycine (DMG)
This protocol describes the derivatization of the hydroxyl group of DAGs with dimethylglycine to enhance ionization efficiency.
-
Reagent Preparation: Prepare solutions of N,N-dimethylglycine (DMG), 4-dimethylaminopyridine (B28879) (DMAP), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in dry chloroform.
-
Reaction Setup: To the dried lipid extract containing DAGs, add the DMG, DMAP, and EDC solutions.
-
Incubation: Flush the reaction tube with nitrogen, cap it tightly, and incubate at 45°C for 90 minutes.
-
Quenching and Extraction:
-
Terminate the reaction by adding a mixture of chloroform:methanol (1:1, v/v) and 25 mM ammonium hydroxide.
-
Vortex and perform a Bligh-Dyer extraction to purify the derivatized DAGs.
-
-
Drying: Dry the final organic extract under nitrogen.
-
Reconstitution: Reconstitute the dried derivatized lipids in an appropriate solvent for MS analysis (e.g., chloroform/methanol/isopropanol mixture).
Visualizations
DAG Signaling Pathway
The following diagram illustrates the central role of diacylglycerol (DAG) as a second messenger in activating Protein Kinase C (PKC), a key enzyme in many cellular signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
Preventing acyl migration in diacylglycerols during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of acyl migration in diacylglycerols (DAGs) during experimental analysis. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in diacylglycerols and why is it a problem?
A1: Acyl migration is an intramolecular isomerization process where a fatty acyl chain on the glycerol (B35011) backbone moves from one hydroxyl group to another. In the context of diacylglycerols, the most common migration is from the sn-2 position to the sn-1 or sn-3 position, converting the biologically active 1,2-diacylglycerol to the more thermodynamically stable, and often less active, 1,3-diacylglycerol. This isomerization is problematic as it can lead to inaccurate quantification and misinterpretation of experimental results, especially in cell signaling assays where the specific isomeric structure is crucial for its biological function.[1]
Q2: What are the primary factors that promote acyl migration?
A2: Several factors can accelerate the rate of acyl migration in diacylglycerols:
-
High Temperatures: Elevated temperatures provide the necessary activation energy for the acyl group to move.[1][2][3]
-
pH: Both acidic and alkaline conditions can catalyze the migration. The rate is generally at a minimum at a slightly acidic pH of 4-5.[1][4]
-
Polar Solvents: Polar solvents can facilitate the formation of the transition state intermediate required for acyl migration.[1][4]
-
Catalytic Surfaces: Surfaces such as silica (B1680970) gel, commonly used in chromatography, can catalyze acyl migration.[1]
-
Presence of Water: Water can facilitate the reaction that leads to acyl migration.[1][2]
Q3: How should I store my diacylglycerol samples to ensure stability?
A3: To minimize acyl migration during storage, it is recommended to store diacylglycerols at -20°C or lower as a solid or dissolved in a non-polar aprotic solvent like hexane.[1][4] If in solution, purging with an inert gas such as nitrogen or argon is advisable to prevent oxidation.[1] For long-term storage, -80°C is recommended. It is also best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I use chromatography to purify 1,2-diacylglycerols without causing isomerization?
A4: Yes, but with specific precautions. Standard silica gel chromatography is known to promote acyl migration.[1][5] To minimize this, it is recommended to use silica gel plates or columns impregnated with boric acid.[1] Boric acid forms a complex with the cis-diol system of the 1,2-diacylglycerol, which helps to separate it from the 1,3-isomer and reduces on-plate isomerization.[1] Performing the chromatography at low temperatures and working quickly are also crucial.[1]
Q5: How can I check the purity and isomeric ratio of my diacylglycerol standard?
A5: The isomeric purity of a diacylglycerol standard can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For HPLC, a reversed-phase C18 column with an isocratic mobile phase of 100% acetonitrile (B52724) can be used, where the 1,3-isomer typically elutes before the 1,2-isomer. For GC-MS analysis, derivatization of the free hydroxyl group is necessary.[4]
Troubleshooting Guide
Issue 1: An extra peak, likely the 1,3-isomer, is observed during the analysis of a 1,2-diacylglycerol standard.
-
Possible Cause: Acyl migration has occurred due to improper storage or handling, such as exposure to high temperatures, moisture, or inappropriate solvents.
-
Solutions:
-
Verify Isomer Presence: Confirm that the second peak corresponds to the 1,3-isomer by using a 1,3-DAG standard if available, or by employing mass spectrometry techniques.
-
Review Storage and Handling: Immediately assess your current protocols against the recommended guidelines of storing at -20°C to -80°C in a non-polar aprotic solvent under an inert atmosphere.[1][4]
-
Use Fresh Aliquots: For critical experiments, use a fresh, unopened vial of the standard. If using an existing stock, ensure it has been stored correctly and prepare single-use aliquots to minimize repeated warming and cooling cycles.
-
Issue 2: Inconsistent results are observed in biological assays using a 1,2-diacylglycerol standard.
-
Possible Cause: The partial isomerization of the biologically active 1,2-DAG to the less active 1,3-DAG can lead to variable effective concentrations of the active isomer in your experiments.
-
Solutions:
-
Quantify Isomer Ratio: It is crucial to determine the ratio of 1,2- to 1,3-DAG in your standard using analytical methods like HPLC or LC-MS/MS.
-
Optimize Experimental Conditions: Prepare aqueous solutions of 1,2-DAG immediately before use and minimize the time the compound spends in polar or aqueous environments.[1]
-
Consider Derivatization: For analytical purposes, derivatizing the diacylglycerol can prevent acyl migration during the analysis.[4][6]
-
Issue 3: Poor peak shape (tailing) for diacylglycerol in GC analysis.
-
Possible Cause:
-
Incomplete Derivatization: The free hydroxyl group of the diacylglycerol can interact with active sites in the GC system.[4]
-
Active Sites in the GC System: The inlet liner or column may have active sites that interact with the analyte.[4]
-
Column Overload: Injecting too much sample can lead to peak broadening.[4]
-
-
Solutions:
-
Optimize Derivatization: Ensure the derivatization reagent is fresh and the reaction goes to completion.[4]
-
GC System Maintenance: Use a deactivated inlet liner and consider trimming the front end of the column.[4]
-
Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves.[4]
-
Data Presentation
Table 1: Influence of Various Conditions on the Rate of Acyl Migration of 1,2-Dipalmitoyl-sn-glycerol (1,2-DPG).
| Condition | Temperature (°C) | Time to Reach 28% 1,3-DPG (t1/2 eq.) | Reference(s) |
| Neat melt | 74 | 18 hours | [1] |
| In organic solvent | Ambient | Several days | [1] |
| In sodium phosphate (B84403) buffer (pH 7.0) | 62 | 1-2 hours | [1] |
| On dry silica gel (TLC plate) | 24 | < 1 hour | [1] |
Experimental Protocols
Protocol 1: Low-Temperature Lipid Extraction to Minimize Acyl Migration (Modified Folch Method)
This protocol is designed to extract total lipids from biological samples while minimizing the risk of acyl migration.[1][4]
-
Homogenization: Homogenize the biological sample in a pre-chilled (-20°C) mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v). Perform this step on ice.
-
Phase Separation: Add 0.2 volumes of a pre-chilled (4°C) 0.9% NaCl solution to the mixture to induce phase separation. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C.
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or argon gas in a water bath set to a maximum of 30°C.
-
Storage: Resuspend the lipid extract in a minimal volume of a non-polar aprotic solvent (e.g., hexane) for storage at -80°C.[1]
Protocol 2: Analysis of Diacylglycerol Isomers by HPLC
This protocol provides a general method for the separation of 1,2- and 1,3-diacylglycerol isomers.
-
Sample Preparation: Dissolve the diacylglycerol sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
HPLC System:
-
Analysis: The 1,3-isomer typically elutes before the 1,2-isomer under these conditions. Calculate the percentage of each isomer by integrating the peak areas.
Protocol 3: Derivatization of Diacylglycerols for GC-MS Analysis
This protocol describes the silylation of diacylglycerols to prevent acyl migration and improve chromatographic performance.[4]
-
Sample Preparation: Place the dried lipid extract in a GC vial.
-
Reagent Addition: Add 50 µL of anhydrous pyridine (B92270) and 50 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cooling: Cool the vial to room temperature before GC-MS analysis.
Visualizations
Caption: Mechanism of acyl migration from 1,2-DAG to 1,3-DAG.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. benchchem.com [benchchem.com]
- 5. aocs.org [aocs.org]
- 6. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Electrospray Ionization for 1-Palmitoyl-3-arachidoyl-rac-glycerol (PAG)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful electrospray ionization (ESI) mass spectrometry analysis of 1-Palmitoyl-3-arachidoyl-rac-glycerol (PAG).
I. Frequently Asked Questions (FAQs)
1. What are the key chemical properties of this compound (PAG) relevant to ESI-MS?
This compound is a diacylglycerol (DAG) with the following properties:
| Property | Value | Reference |
| Molecular Formula | C39H76O5 | [1] |
| Molecular Weight | 625.0 g/mol | [1] |
| Synonyms | DG(16:0/0:0/20:0), 1-Palmitin-3-Arachidin | [1] |
| Solubility | Soluble in DMF (20 mg/ml) and DMSO (30 mg/ml). Sparingly soluble in Ethanol (0.25 mg/ml) and PBS (pH 7.2, 0.7 mg/ml). | [1] |
| Nature | Neutral, nonpolar lipid. | [2][3] |
2. Why is ESI-MS analysis of PAG and other diacylglycerols challenging?
The analysis of diacylglycerols (DAGs) like PAG by electrospray ionization mass spectrometry (ESI-MS) presents several challenges.[2][3] These neutral lipids lack a permanent charge and have low proton affinity, which makes their ionization inefficient.[2][4] This can result in low signal intensity and difficulty in detection and quantification.[2]
3. What are the common ionization strategies to improve the ESI-MS signal of PAG?
To enhance the ESI-MS signal of PAG, several strategies can be employed:
-
Adduct Formation: Promoting the formation of adducts with alkali metal ions (e.g., Li+, Na+, K+) or ammonium (B1175870) (NH4+) can significantly improve ionization efficiency.[5] Lithiated adducts, in particular, have been shown to be effective for DAG analysis.[5]
-
Derivatization: Chemical derivatization can introduce a permanent charge onto the PAG molecule.[2][4] For instance, derivatization with N-chlorobetainyl chloride to introduce a quaternary ammonium cation has been shown to increase signal intensities by two orders of magnitude compared to underivatized sodium adducts.[2][4]
4. What are the recommended solvent systems for dissolving and extracting PAG?
Given its nonpolar nature, a combination of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) is a common and effective solvent system for dissolving and extracting PAG and other lipids.[6] Other solvent systems used for lipid extraction that could be suitable for PAG include:[7][8]
-
Folch method (chloroform/methanol/water)
-
Bligh and Dyer method (chloroform/methanol/water)
-
Methanol-tert-butyl methyl ether (MTBE)
-
Hexane-isopropanol
For direct infusion ESI-MS, it is crucial to ensure the final sample is dissolved in a solvent compatible with the mobile phase to avoid precipitation and signal instability.[6]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of PAG.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Poor Ionization Efficiency: PAG is a neutral molecule with low proton affinity.[2] | - Promote Adduct Formation: Add a low concentration of an alkali metal salt (e.g., 10 mM LiOH or ammonium formate) to the mobile phase or sample solvent to encourage the formation of [M+Li]+ or [M+NH4]+ adducts.[5][6] - Chemical Derivatization: Consider derivatizing the hydroxyl group of PAG to introduce a permanent charge.[2][4] |
| Inappropriate Solvent System: The sample solvent may not be compatible with the ESI mobile phase, leading to precipitation or poor spray stability.[6] | - Solvent Matching: Ensure the final sample solvent is miscible with the mobile phase. A mixture of methanol, isopropanol, and acetonitrile (B52724) is often a good choice.[6][9] - Test Solubility: Check the solubility of PAG in your chosen solvent system. Sonication may aid dissolution.[6] | |
| Suboptimal Source Parameters: Incorrect ESI source settings can significantly impact signal intensity. | - Optimize Key Parameters: Systematically optimize the capillary voltage, cone voltage (or fragmentor voltage), nebulizing gas pressure, and drying gas temperature and flow rate.[10][11] | |
| Unstable Signal / Poor Reproducibility | Unstable Taylor Cone: Caused by high surface tension of the mobile phase, incorrect sprayer voltage, or a dirty ESI source.[9][11] | - Mobile Phase Composition: Increase the organic solvent content (e.g., methanol, isopropanol) to reduce surface tension.[9] - Optimize Sprayer Voltage: Adjust the sprayer voltage to achieve a stable spray; often, a lower voltage works better.[11] - Source Cleaning: Regularly clean the ESI probe, capillary, and source optics. |
| Sample Precipitation: The analyte may be precipitating in the transfer lines or at the ESI tip. | - Check Solubility: Re-evaluate the solubility of PAG in your mobile phase. - Reduce Concentration: Lower the sample concentration to prevent saturation. | |
| Complex Spectra / Multiple Adducts | Presence of Multiple Cations: Contamination with various salts (e.g., Na+, K+) can lead to the formation of multiple adducts ([M+H]+, [M+Na]+, [M+K]+), splitting the signal and complicating the spectra.[12] | - Use High-Purity Solvents and Reagents: Minimize salt contamination by using HPLC or LC-MS grade solvents and reagents. - Use Plastic Vials: Avoid glass vials, as they can leach sodium and potassium ions.[9] - Promote a Single Adduct: Add a specific salt (e.g., LiOH) to drive the formation of a single, desired adduct.[5] |
| In-source Fragmentation | High Cone/Fragmentor Voltage or Temperature: Excessive energy in the ESI source can cause the PAG molecule to fragment before reaching the mass analyzer.[10][12] | - Optimize Voltages: Reduce the cone voltage (or fragmentor voltage) to the minimum required for efficient ion transmission.[10] - Optimize Temperatures: Lower the drying gas and capillary temperatures.[5] |
| Analyte Instability: The molecule itself may be prone to fragmentation. | - Use Softer Ionization Conditions: Employ the gentlest source conditions that still provide adequate signal. |
III. Experimental Protocols
Protocol 1: Sample Preparation for Direct Infusion ESI-MS of PAG
-
Stock Solution Preparation: Accurately weigh a known amount of PAG and dissolve it in a suitable organic solvent, such as chloroform:methanol (2:1, v/v), to create a concentrated stock solution (e.g., 1 mg/mL).[6]
-
Working Solution Preparation: Dilute the stock solution with the infusion solvent to the desired final concentration (e.g., 1-10 µM). The infusion solvent should be compatible with ESI, for example, methanol:isopropanol (1:1, v/v) containing 10 mM ammonium formate.[6]
-
Adduct Formation (Optional but Recommended): To enhance ionization, add a source of cations. For example, add LiOH to a final concentration of 10 mM to promote the formation of [M+Li]+ adducts.[5]
-
Filtration: Filter the final working solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before infusion.
Protocol 2: Recommended ESI-MS Source Parameters for PAG Analysis
The optimal parameters will vary depending on the mass spectrometer used. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Value | Purpose |
| Ionization Mode | Positive | To detect protonated molecules or adducts ([M+H]+, [M+Na]+, [M+Li]+, [M+NH4]+). |
| Capillary Voltage | 3.0 - 4.0 kV | To generate the electrospray.[5] |
| Cone Voltage / Fragmentor Voltage | 20 - 40 V | To facilitate ion sampling into the mass spectrometer. Higher voltages can induce fragmentation.[13] |
| Nebulizing Gas (N2) Pressure | 20 - 40 psi | To assist in droplet formation. |
| Drying Gas (N2) Flow Rate | 5 - 10 L/min | To aid in solvent evaporation. |
| Drying Gas Temperature | 250 - 350 °C | To desolvate the ions.[5] |
IV. Visualizations
Caption: Experimental workflow for ESI-MS analysis of PAG.
Caption: Troubleshooting logic for low ESI-MS signal of PAG.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimer ion formation and intermolecular fragmentation of 1,2-diacylglycerols revealed by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry for more comprehensive lipid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Mitigating matrix effects in the analysis of 1-Palmitoyl-3-arachidoyl-rac-glycerol from tissue extracts
Welcome to the technical support center for the analysis of 1-Palmitoyl-3-arachidoyl-rac-glycerol (PAG) from tissue extracts. This resource is designed to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" in the context of analyzing PAG from tissue extracts?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] For tissue extracts, this matrix is a complex mixture of endogenous components like salts, proteins, and other lipids.[3] These components can interfere with the ionization of your target analyte, PAG, leading to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3]
Q2: What are the primary causes of matrix effects in lipid analysis from tissue?
A2: In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[1][3][4] Due to their amphipathic nature, phospholipids co-extract with other lipids like PAG and can suppress the ionization of target analytes that elute at similar times during chromatography.[4][5] The accumulation of phospholipids on LC columns and in the mass spectrometer source can also lead to reduced column lifetime and increased instrument maintenance.[6]
Q3: How can I determine if my PAG analysis is affected by matrix effects?
A3: There are two primary methods to assess the impact of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of PAG in a clean solvent to the response of PAG spiked into a blank matrix sample that has already been through the extraction process.[1][2] The percentage difference in the signal indicates the extent of ion suppression or enhancement.[1]
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][7] A constant flow of a PAG standard is infused into the mass spectrometer after the analytical column while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement at that specific retention time.[1][8]
Q4: What is the most effective strategy for mitigating matrix effects in PAG analysis?
A4: A multi-faceted approach is most effective. This includes:
-
Optimized Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components, particularly phospholipids, is crucial.[5]
-
Chromatographic Separation: Modifying your LC method to achieve better separation between PAG and co-eluting matrix components can significantly reduce interference.[1]
-
Use of Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of PAG is considered the gold standard.[9][10] This type of internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.[9]
Troubleshooting Guide
Problem: My signal intensity for PAG is low and inconsistent across replicates.
This is a classic sign of ion suppression caused by matrix effects.[1][3]
-
Initial Step: Sample Dilution. A simple first step is to dilute the sample extract.[1] This can reduce the concentration of interfering matrix components. However, you must ensure that the PAG concentration remains above the instrument's limit of detection.[3]
-
Next Step: Assess Matrix Effect. If dilution is not sufficient or feasible, you should quantitatively assess the degree of matrix effect using the post-extraction spike method (see protocol below).
-
Solution: Improve Sample Cleanup. If a significant matrix effect is confirmed, a more rigorous sample preparation method is required. Techniques specifically designed for phospholipid removal are highly effective.[4][6]
Problem: I suspect phospholipids are causing ion suppression. How can I confirm and remove them?
-
Confirmation: Use the post-column infusion method to see if ion suppression occurs at the retention times where phospholipids typically elute.
-
Removal: Solid-Phase Extraction (SPE) is a highly effective method for removing phospholipids from tissue extracts, often eliminating over 95% of these interfering lipids.[6] See the detailed SPE protocol below for a step-by-step guide.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Technique | Phospholipid Removal Efficiency | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low to Moderate | Good | Simple, fast, and inexpensive. | Does not effectively remove phospholipids; high risk of matrix effects.[11] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good to Excellent | Removes salts and some phospholipids.[5] | Can be labor-intensive and use large volumes of organic solvents.[12] |
| Solid-Phase Extraction (SPE) | Excellent (>95-99%)[6][13] | Good to Excellent | Highly selective for removing interferences; can be automated.[5][12] | Requires method development; can be more expensive than LLE or PPT.[11] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantitatively determine the degree of ion suppression or enhancement for PAG in a tissue extract.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Prepare a standard solution of PAG in the final reconstitution solvent at a known concentration.
-
Set B (Blank Matrix Extract): Homogenize and extract a blank tissue sample (known to not contain PAG) using your established protocol.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the PAG standard to the same final concentration as Set A.[1]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.[3]
-
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
Objective: To remove phospholipids and other interfering components from a tissue extract prior to LC-MS/MS analysis.
Materials:
-
Homogenized tissue sample.
-
Extraction Solvent (e.g., 80:20 acetonitrile:water with 0.2% formic acid).[6]
-
SPE Cartridge (e.g., Reversed-phase polymeric sorbent).[5]
-
Wash Solvent (e.g., 25:75 methanol (B129727):water).[6]
-
Elution Solvent (e.g., 90:10 acetonitrile/methanol).[6]
-
Centrifuge, Vortexer, SPE Manifold.
Procedure:
-
Initial Extraction:
-
To ~1g of homogenized tissue, add 5 mL of Extraction Solvent.
-
Vortex for 30 seconds, agitate on a mechanical shaker for 20-30 minutes, and then centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.[6]
-
-
SPE Cleanup:
-
Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol followed by 1-2 mL of water.
-
Equilibration: Equilibrate the cartridge with 1-2 mL of the initial Extraction Solvent.
-
Loading: Load the supernatant from the initial extraction onto the SPE cartridge.
-
Washing: Pass 2-3 mL of Wash Solvent through the cartridge to remove polar interferences and phospholipids.
-
Elution: Elute the target analyte (PAG) using 1-2 mL of Elution Solvent.
-
-
Final Preparation: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system.
Visualizations
Caption: Experimental workflow for PAG analysis, highlighting key mitigation points.
Caption: Troubleshooting flowchart for addressing suspected matrix effects.
Caption: Logical relationship for the post-extraction spike method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidomicstandards.org [lipidomicstandards.org]
- 11. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. How to Optimize Phospholipid Extraction Techniques? [eureka.patsnap.com]
Isomerization of 1,2-diacylglycerols to 1,3-diacylglycerols and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the isomerization of 1,2-diacylglycerols (1,2-DAG) to 1,3-diacylglycerols (1,3-DAG) and strategies to prevent this issue in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the isomerization of 1,2-diacylglycerol to 1,3-diacylglycerol?
A1: The isomerization of 1,2-diacylglycerol (1,2-DAG) to 1,3-diacylglycerol (1,3-DAG) is a chemical process known as acyl migration. In this process, an acyl chain (a fatty acid) moves from the sn-2 position on the glycerol (B35011) backbone to the more thermodynamically stable sn-1 or sn-3 position. This results in the conversion of the biologically active 1,2-isomer into the less active or inactive 1,3-isomer. This can be a significant issue in research, as the presence of the 1,3-DAG isomer can lead to inconsistent and unreliable experimental results, particularly in cell signaling assays where 1,2-DAG acts as a second messenger.
Q2: What factors promote the isomerization of 1,2-DAG to 1,3-DAG?
A2: Several factors can accelerate the rate of acyl migration from 1,2-DAG to 1,3-DAG:
-
Temperature: Elevated temperatures significantly increase the rate of isomerization.[1]
-
Solvent: The choice of solvent can impact stability. Protic solvents or those containing acidic impurities can promote acyl migration.
-
pH: Both acidic and basic conditions can catalyze the isomerization process.[1][2]
-
Moisture: The presence of water can facilitate the movement of the acyl chain.
-
Storage Time: The longer the diacylglycerol is stored, the greater the potential for isomerization to occur, even under recommended conditions.[3]
-
Physical State: Isomerization can occur in the solid phase, even at temperatures below the melting point.[4]
Q3: How can I prevent or minimize the isomerization of my 1,2-DAG standards?
A3: To maintain the isomeric purity of your 1,2-DAG standards, it is crucial to adhere to strict storage and handling protocols. Key recommendations include:
-
Low-Temperature Storage: For long-term storage, -80°C is recommended. For short-term use, -20°C is acceptable.
-
Appropriate Solvents: If storing in solution, use a polar aprotic solvent such as methyl-tert-butyl ether (MTBE). Chloroform is also commonly used for storage.[5] Avoid chlorinated solvents that may contain acidic impurities and alcohols.
-
Inert Atmosphere: To prevent oxidation, especially for unsaturated DAGs, store under an inert gas like argon or nitrogen.
-
Single-Use Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Proper Dissolution: When preparing for an experiment, allow the vial to warm to room temperature before opening to prevent condensation.[6]
Troubleshooting Guides
Issue 1: I am observing an unexpected peak or spot in my chromatographic analysis (TLC, HPLC, LC-MS) of a 1,2-DAG standard.
-
Possible Cause: The additional peak or spot is likely the 1,3-diacylglycerol isomer, which has formed due to acyl migration during storage or handling.
-
Troubleshooting Steps:
-
Verify Isomer Presence: Confirm the identity of the second peak/spot by running a 1,3-DAG standard if available. Mass spectrometry techniques can also differentiate between the isomers.[7]
-
Review Storage Conditions: Immediately assess your current storage protocol against the recommended guidelines. Check for exposure to elevated temperatures, moisture, and inappropriate solvents.
-
Implement Prevention Protocol: Adopt the recommended storage and handling procedures outlined in this guide to minimize further isomerization.
-
Issue 2: My cell signaling experiments using a 1,2-DAG standard are yielding inconsistent or lower-than-expected results.
-
Possible Cause: Inconsistent results in signaling assays are often due to the partial isomerization of the biologically active 1,2-DAG to the less active 1,3-DAG. Different batches or even different aliquots of your standard may have varying ratios of the two isomers, leading to fluctuations in the effective concentration of the active compound.
-
Troubleshooting Steps:
-
Quantify Isomer Ratio: It is critical to determine the ratio of 1,2- to 1,3-DAG in your standard. This can be achieved using analytical methods like HPLC or LC-MS/MS.[7][8]
-
Use Fresh Aliquots: Whenever possible, use a fresh, unopened aliquot of your 1,2-DAG standard for critical experiments.
-
Consider a New Standard: If significant isomerization is confirmed, it may be necessary to purchase a new batch of the 1,2-DAG standard.
-
Data Presentation
Table 1: Recommended Storage Conditions to Minimize 1,2-DAG Isomerization
| Parameter | Recommendation | Rationale |
| Long-Term Storage Temp. | -80°C | Minimizes molecular motion and slows the rate of acyl migration. |
| Short-Term Storage Temp. | -20°C | Acceptable for immediate or frequent use.[5] |
| Solvent | Polar aprotic (e.g., MTBE) or Chloroform | Avoids solvents with acidic impurities or those that can participate in the reaction.[5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of unsaturated fatty acid chains. |
| Container | Glass vials with Teflon-lined caps | Prevents leaching of plasticizers from plastic containers.[5][6] |
| Handling | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles and moisture introduction. |
Table 2: Effect of Temperature on the Half-Life of 1,2-Diacylglycerol Isomerization
| Temperature | Half-Life (t1/2) |
| 25°C | 3,425 hours |
| 80°C | 15.8 hours |
| Data derived from a study on long-chain 1,2-diacylglycerol. The half-life represents the time for half of the 1,2-DAG to convert to 1,3-DAG.[1] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of Diacylglycerol Standards
-
Receiving: Upon receipt, immediately place the diacylglycerol standard in a -80°C freezer for long-term storage.
-
Aliquoting: a. Before first use, allow the vial to warm completely to room temperature to prevent moisture condensation upon opening. b. In an inert atmosphere (e.g., a glove box with argon or nitrogen), dissolve the entire contents in a suitable polar aprotic solvent to a known concentration. c. Distribute the solution into single-use, amber glass vials with Teflon-lined caps. d. Flush each vial with inert gas before sealing.
-
Storage of Aliquots: Store the aliquots at -80°C.
-
Usage: For each experiment, retrieve one aliquot and allow it to warm to room temperature before opening. Use the required amount and discard any unused portion of that aliquot to prevent contamination and degradation from repeated temperature cycling.
Protocol 2: Quantification of 1,2- and 1,3-Diacylglycerol Isomers by HPLC
This is a general protocol and may require optimization for your specific DAG standard and HPLC system.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 100% acetonitrile.[9] Degas the mobile phase before use.
-
Column: Use a C18 reversed-phase column.
-
Sample Preparation: a. Dilute an aliquot of your diacylglycerol standard in the mobile phase to a suitable concentration for UV detection. b. Prepare a series of known concentrations of both 1,2- and 1,3-DAG standards to create a calibration curve for quantification.
-
HPLC Conditions:
-
Analysis: a. Inject the prepared sample onto the HPLC system. b. Identify the peaks corresponding to 1,2-DAG and 1,3-DAG based on the retention times of the pure standards. Typically, the 1,3-isomer elutes slightly earlier than the 1,2-isomer.[9][10] c. Integrate the peak areas for both isomers. d. Calculate the concentration of each isomer in your sample using the calibration curves. The isomeric ratio can then be determined.
Visualizations
Caption: Mechanism of 1,2-DAG to 1,3-DAG isomerization via acyl migration.
Caption: Workflow for troubleshooting suspected diacylglycerol isomerization.
Caption: Recommended workflow for the proper handling and storage of DAGs.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on acyl migration and hydrolysis of tolmetin glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl migration solid phase isomerization of 1,2-diglycerides to 1,3-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Resolving co-eluting lipid species in complex biological samples
Welcome to the Technical Support Center for lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of co-eluting lipid species by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides & FAQs
This section provides solutions to specific problems you may encounter during your lipidomics experiments.
Q1: What is co-elution and why is it a significant problem in lipidomics?
A1: Co-elution occurs when two or more different lipid species are not separated by the liquid chromatography (LC) column and enter the mass spectrometer at the same time.[1] This is a major challenge in lipidomics due to the immense structural diversity and the presence of numerous isobaric (same mass) and isomeric (same mass and chemical formula) lipids in biological samples.[2][3]
Co-elution complicates data interpretation and can lead to:
-
Inaccurate Identification: Mixed MS/MS fragmentation spectra are generated, making it difficult to confidently identify the individual lipid species.[3]
-
Poor Quantification: Ion suppression or enhancement can occur when multiple compounds ionize simultaneously, leading to an underestimation or overestimation of a lipid's true concentration.[4][5]
-
Misinterpretation of Biological Roles: Failing to resolve structurally distinct isomers, such as those with different fatty acyl chain positions, can obscure important biological insights, as their functions can be very different.[2][6]
Caption: Conceptual diagram of ideal chromatographic separation versus co-elution.
Q2: My chromatogram shows poor peak shapes (e.g., tailing, fronting, or splitting). What are the common causes and how can I fix them?
A2: Poor peak shape is often a symptom of an underlying issue in your LC-MS system. Resolving it is crucial for accurate quantification and resolution. Common causes and their solutions are summarized below.[4]
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase.[7] | Adjust the mobile phase pH or use a column with better end-capping.[7] |
| Column Contamination: Strongly retained compounds from previous injections accumulate on the column.[4][7] | Wash the column with a strong solvent like isopropanol (B130326). If the issue persists, replace the column.[7] | |
| Peak Fronting | Column Overload: Too much sample was injected, saturating the stationary phase. | Dilute the sample and reinject. |
| Inappropriate Sample Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase.[7][8] | Reconstitute the final lipid extract in a solvent that is weaker than or matches the initial mobile phase conditions.[7][8] | |
| Peak Splitting or Shoulders | Co-elution of Isomers: Two or more closely related isomers are partially separating. | See Q4 for strategies to resolve isomers. |
| Injector Issue: A blockage or damaged rotor seal in the injector can cause a distorted injection band.[7] | Inspect and clean the injector, and replace the rotor seal if necessary.[7] | |
| Column Void/Channeling: A void has formed at the head of the column. | Reverse-flush the column. If this doesn't work, the column may need to be replaced. |
Q3: How can I improve the separation of different lipid classes?
A3: The choice of chromatography mode is critical for separating lipids by class. The two most common approaches, Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), separate lipids based on different principles.[5]
-
Reversed-Phase (RP-LC): Separates lipids primarily based on their hydrophobicity, which is determined by the length and number of double bonds in their fatty acyl chains.[5][9] While excellent for separating lipids within a class, it often results in the co-elution of different lipid classes.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their headgroups.[10] This makes it highly effective for class-based separation, as lipids with different headgroups (e.g., PC, PE, PS) will have distinct retention times.[10][11]
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction (HILIC) Chromatography |
| Primary Separation | Based on hydrophobicity (acyl chain length and unsaturation).[5][9] | Based on headgroup polarity.[10][12] |
| Best For | Separating individual lipid species within the same class. | Separating different lipid classes from each other.[11] |
| Common Co-elution | Different lipid classes often co-elute.[5] | Lipid species within a class with the same headgroup will co-elute.[10] |
| Mobile Phase | Starts with a high percentage of aqueous solvent and gradients to a high percentage of organic solvent.[5] | Starts with a high percentage of organic solvent and gradients to a higher percentage of aqueous solvent.[8][11] |
| Troubleshooting Tip | Use a shallower gradient to improve resolution between lipids with small differences in hydrophobicity.[9] | Ensure the column is properly equilibrated and that the sample solvent is high in organic content to prevent peak distortion.[12] |
Q4: I'm struggling to resolve isobaric and isomeric lipids. What advanced strategies can I use?
A4: Resolving isobaric and isomeric lipids is one of the greatest challenges in lipidomics.[13] When standard chromatography is insufficient, a multi-faceted approach is necessary. This involves optimizing the chromatography further and employing advanced mass spectrometry techniques.
Caption: Troubleshooting decision tree for resolving isobaric and isomeric lipids.
Detailed Strategies:
-
Advanced Chromatographic Optimization:
-
Change Column Chemistry: Standard C18 columns are widely used, but for resolving isomers, especially those with different double bond positions, columns with different stationary phases like C30 can provide enhanced separation.[5][13]
-
Modify Mobile Phase: Adjusting mobile phase additives (e.g., ammonium (B1175870) formate (B1220265) concentration) or pH can alter selectivity and improve separation.[9][14] Using different organic solvents (e.g., isopropanol vs. methanol) can also impact resolution.[5]
-
-
Ion Mobility Spectrometry (IMS): This is a powerful technique that separates ions in the gas phase after they elute from the LC column and before they enter the mass analyzer.[6][12]
-
Principle: IMS separates ions based on their size, shape, and charge.[6] Isomers that have the same mass but different three-dimensional structures will travel through the IMS cell at different speeds, allowing them to be resolved.[15]
-
Benefits: IMS adds a third dimension of separation (Retention Time -> Ion Mobility -> m/z), significantly increasing peak capacity and allowing for the resolution of co-eluting isomers that are indistinguishable by LC-MS alone.[6][12] It also provides a collision cross-section (CCS) value for each lipid, which is a physicochemical property that increases confidence in lipid identification.[12]
-
Q5: What are the best practices for sample preparation to minimize potential analysis issues?
A5: Robust sample preparation is foundational to a successful lipidomics experiment. Errors or inconsistencies at this stage can introduce artifacts and variability that cannot be corrected downstream.
-
Quench Biological Activity: Immediately after collection, samples should be processed rapidly or flash-frozen (e.g., in liquid nitrogen) and stored at -80°C to stop enzymatic activity that can alter lipid profiles.[16][17]
-
Use an Appropriate Extraction Method: The Folch and Bligh-Dyer methods, which use a chloroform/methanol mixture, are the most common and effective for extracting a broad range of lipids.[16][18] The choice may depend on the sample matrix and target lipids.[9]
-
Prevent Oxidation: Unsaturated lipids are prone to oxidation. It is recommended to perform extractions at low temperatures and consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.[19] Store extracts under an inert gas (e.g., nitrogen or argon) at -20°C or lower.[17]
-
Include Internal Standards: Spike samples with a mix of internal standards that represent the different lipid classes of interest before extraction.[17] This helps to correct for variability in extraction efficiency and instrument response.[17]
-
Final Solvent Compatibility: After drying down the lipid extract, reconstitute it in a solvent that is compatible with your LC method's initial mobile phase to ensure good peak shape.[7][8]
Detailed Experimental Protocols
Protocol 1: General Lipid Extraction from Tissue (Modified Folch Method)
This protocol is a widely used method for the extraction of total lipids from animal tissues.[9][20]
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl) in ultrapure water
-
Homogenizer
-
Glass centrifuge tubes
-
Separating funnel or centrifuge for phase separation
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 50 mg of frozen tissue powder and place it in a glass homogenization tube.[20]
-
Add a 20-fold volume of a 2:1 (v/v) mixture of cold chloroform:methanol (e.g., for 50 mg of tissue, add 1 mL of the solvent mixture).[9]
-
Add an appropriate amount of internal standard mixture to the solvent.[20]
-
Homogenize the sample thoroughly until a single-phase solution is formed.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., to 1 mL of homogenate, add 0.2 mL of NaCl solution) to induce phase separation.[9]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to facilitate a clean separation of the two phases.[20]
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the upper aqueous layer and the protein interface.[9][20]
-
Transfer the organic phase to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas at approximately 30°C.[20]
-
Reconstitute the dried lipid film in a solvent suitable for LC-MS analysis (e.g., 100% isopropanol or a mixture matching the initial mobile phase).[20] Store at -80°C until analysis.
Protocol 2: Generic UHPLC-MS Method for Lipid Profiling
This protocol describes a general-purpose reversed-phase method for separating a wide range of lipid species.
Instrumentation and Columns:
-
UHPLC System: A system capable of handling high pressures (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).
-
Column: A C18 reversed-phase column with sub-2-µm particles is commonly used (e.g., Waters ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).[21]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[14]
Mobile Phases:
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[22][23]
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[23]
Chromatographic Gradient:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.4 | 70 | 30 |
| 3.0 | 0.4 | 57 | 43 |
| 9.0 | 0.4 | 50 | 50 |
| 18.0 | 0.4 | 10 | 90 |
| 26.0 | 0.4 | 1 | 99 |
| 30.0 | 0.4 | 1 | 99 |
| 30.1 | 0.4 | 70 | 30 |
| 35.0 | 0.4 | 70 | 30 |
(Note: This gradient is an example and should be optimized based on the specific column and lipids of interest.[23])
MS Parameters:
-
Ionization Mode: ESI, run in both positive and negative modes separately to cover the widest range of lipids.[14]
-
Scan Range: m/z 100-1500
-
Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire both full scan MS and MS/MS fragmentation data.
-
Capillary Voltage: ~2.5-3.0 kV
-
Source Temperature: ~120-150 °C
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. zefsci.com [zefsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry method for quantification of five phospholipid classes in various matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of ion-mobility mass spectrometry for lipid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biocompare.com [biocompare.com]
- 17. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipidomics - Wikipedia [en.wikipedia.org]
- 19. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 20. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 21. researchgate.net [researchgate.net]
- 22. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lipid Isobaric Mass Tagging for Enhanced Relative Quantification of Unsaturated sn-Positional Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for low-abundance diacylglycerol species
Welcome to the technical support center for the analysis of low-abundance diacylglycerol (DAG) species. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my diacylglycerol species so low in my LC-MS analysis?
A1: Low signal intensity for DAGs is a common challenge due to several factors.[1][2][3] DAGs are neutral lipids and lack a permanent charge, leading to poor ionization efficiency by electrospray ionization (ESI).[1][4] Furthermore, they are often present in low concentrations in biological samples, making their detection difficult against a complex background matrix.[1][5] Ion suppression from co-eluting, more abundant lipid species can also significantly reduce the DAG signal.[6]
Q2: What is the most effective way to improve the ionization efficiency of DAGs?
A2: Chemical derivatization is a highly effective strategy to enhance the ionization efficiency of DAGs.[1][6] This process involves adding a chemical tag to the hydroxyl group of the DAG, which introduces a permanent positive charge. This pre-charged molecule ionizes much more efficiently in the mass spectrometer, leading to a significant increase in signal intensity, often by two orders of magnitude or more.[1]
Q3: What are some common derivatization reagents for DAG analysis?
A3: Several reagents are available for DAG derivatization. Some of the most commonly used and effective include:
-
N,N-dimethylglycine (DMG): This reagent adds a tertiary amine group that is readily protonated, improving signal intensity.[4][6]
-
N-chlorobetainyl chloride: This reagent introduces a permanently charged quaternary ammonium (B1175870) group to the DAG molecule.[1]
-
2,4-difluorophenyl urethane: This derivatization not only enhances sensitivity but also prevents the migration of fatty acyl chains, allowing for the distinct analysis of 1,2- and 1,3-DAG isomers.[7]
Q4: How can I minimize matrix effects in my DAG analysis?
A4: Matrix effects, which arise from co-eluting compounds that suppress or enhance the ionization of the target analyte, can be minimized through effective sample preparation.[8] Solid-phase extraction (SPE) is a powerful technique to separate DAGs from more polar or less polar lipid classes prior to LC-MS analysis.[9][10] Additionally, optimizing the chromatographic separation to resolve DAGs from interfering species is crucial.
Q5: What type of internal standard should I use for accurate quantification of DAGs?
A5: For accurate quantification, it is essential to use a suitable internal standard that behaves similarly to the endogenous DAGs during extraction, derivatization, and ionization. The best choice is a stable isotope-labeled DAG, such as a deuterated version of a specific DAG species (e.g., 1,2-dipalmitoyl-d62-glycerol).[11][12] Using an internal standard from a different lipid class is not recommended as its ionization efficiency will differ significantly from that of the target DAGs.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| No or very low DAG signal in MS | 1. Poor ionization: DAGs are neutral lipids and ionize poorly.[1][4]2. Low abundance: The concentration of your DAG species of interest may be below the detection limit of the instrument.[1][5]3. Ion suppression: Co-eluting lipids or other matrix components are interfering with ionization.[6]4. Suboptimal MS parameters: Source conditions (e.g., temperature, gas flow) and voltages are not optimized for DAGs. | 1. Derivatize your samples: Use a reagent like DMG or N-chlorobetainyl chloride to introduce a permanent charge and significantly boost signal intensity.[1][6]2. Enrich your sample: Use solid-phase extraction (SPE) to isolate the DAG fraction from other lipids.[9]3. Improve chromatographic separation: Optimize your LC gradient to separate DAGs from interfering compounds.4. Optimize MS source parameters: Systematically adjust source temperature, nebulizer gas, and capillary voltage to maximize the signal for your derivatized DAGs.[8] |
| High background noise | 1. Contaminated solvents or reagents: Impurities in the mobile phase or derivatization reagents can contribute to high background.[13]2. Sample matrix complexity: The biological sample itself contains many molecules that can create background noise.[13]3. LC system contamination: Buildup of non-volatile salts or other contaminants in the LC system or MS source. | 1. Use high-purity solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.[13]2. Perform thorough sample cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[9]3. Clean the MS source: Follow the manufacturer's protocol for cleaning the ion source components.[14] |
| Poor peak shape (tailing or fronting) | 1. Column overload: Injecting too much sample onto the LC column.2. Inappropriate mobile phase: The pH or solvent composition of the mobile phase is not optimal for the column or analyte.3. Column degradation: The LC column is old or has been damaged. | 1. Dilute your sample: Try injecting a more dilute sample.2. Adjust mobile phase: Ensure the mobile phase pH is appropriate for your analytes and column chemistry.[15]3. Replace the column: If the problem persists with a new sample, the column may need to be replaced. |
| Inconsistent quantification results | 1. Inappropriate internal standard: The internal standard used does not adequately mimic the behavior of the endogenous DAGs.[12]2. Incomplete derivatization: The derivatization reaction did not go to completion, leading to variable derivatization efficiency.3. Sample degradation: DAGs can be unstable and may degrade during sample preparation or storage. | 1. Use a stable isotope-labeled internal standard: This is the gold standard for accurate quantification.[11][12]2. Optimize derivatization reaction: Ensure optimal reaction time, temperature, and reagent concentrations as outlined in the protocol.3. Handle samples quickly and at low temperatures: Minimize sample handling time and keep samples on ice or frozen to prevent degradation. |
Experimental Protocols
Protocol 1: Diacylglycerol Derivatization with N,N-dimethylglycine (DMG)
This protocol describes the derivatization of DAGs with DMG to enhance their detection by ESI-MS.
Materials:
-
Dried lipid extract
-
N,N-dimethylglycine (DMG) solution (0.125 M in ultra-dry Chloroform)
-
4-Dimethylaminopyridine (DMAP) solution (0.5 M in ultra-dry Chloroform)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (0.25 M in ultra-dry Chloroform)
-
Dry nitrogen gas
-
Heating block or incubator at 45°C
Procedure:
-
Ensure the lipid extract is completely dry in a conical tube under a stream of dry nitrogen.[5]
-
Add 2 µL of DMG solution to the dried extract.
-
Add 2 µL of DMAP solution.
-
Add 2 µL of EDC solution.[5]
-
Vortex the mixture for 20 seconds.
-
Centrifuge briefly (e.g., 2700 rpm for 1 minute) to collect the reaction mixture at the bottom of the tube.
-
Flush the tube with dry nitrogen, cap it tightly, and incubate at 45°C for 90 minutes.[5]
-
After incubation, the derivatized sample is ready for dilution and analysis by LC-MS.
Protocol 2: Solid-Phase Extraction (SPE) for DAG Isolation
This protocol outlines the separation of DAGs from other lipid classes using an aminopropyl-bonded silica (B1680970) SPE cartridge.
Materials:
-
Total lipid extract reconstituted in Hexane (B92381)
-
Aminopropyl-bonded silica SPE cartridges
-
Hexane
-
Hexane:Ethyl Acetate (B1210297) (9:1, v/v)
-
Hexane:Ethyl Acetate (8:2, v/v)
-
SPE vacuum manifold
-
Glass collection tubes
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Place the aminopropyl SPE cartridge on the vacuum manifold.
-
Condition the cartridge by passing 3 mL of hexane through it. Do not let the cartridge dry out.[9]
-
-
Sample Loading:
-
Load the reconstituted lipid extract (in hexane) onto the conditioned cartridge.
-
Allow the sample to pass through the sorbent by gravity or with a very gentle vacuum.[9]
-
-
Washing:
-
Wash the cartridge with 3 mL of hexane:ethyl acetate (9:1, v/v) to elute less polar lipids like triacylglycerols and cholesterol esters. Discard this eluate.[9]
-
-
Elution of Diacylglycerols:
-
Elute the DAG fraction by passing 5 mL of hexane:ethyl acetate (8:2, v/v) through the cartridge.[9]
-
Collect this fraction in a clean glass tube.
-
-
Sample Finalization:
-
Evaporate the solvent from the collected DAG fraction under a gentle stream of nitrogen.[9]
-
Reconstitute the dried DAG extract in a suitable solvent for your downstream analysis (e.g., the initial mobile phase for LC-MS).
-
Visualizations
Caption: Workflow for improving DAG signal-to-noise ratio.
Caption: Simplified diacylglycerol (DAG) signaling pathway.
References
- 1. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 7. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Lipidomics - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. agilent.com [agilent.com]
- 15. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
Technical Support Center: Absolute Quantification of Diacylglycerol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals face during the absolute quantification of diacylglycerol (DAG) isomers.
FAQs and Troubleshooting Guides
Section 1: Sample Preparation and Handling
Q1: My sn-1,2-DAG standard is showing two peaks in my LC-MS analysis. Is it contaminated?
A1: Not necessarily. The second peak is likely the sn-1,3-DAG isomer. This is a common issue caused by acyl migration, where a fatty acyl chain moves from the sn-2 to the sn-3 position, converting the biologically active sn-1,2-DAG to the less active sn-1,3-DAG. This can happen during sample storage and preparation.
Troubleshooting:
-
Storage: Store DAG standards at -80°C for long-term storage in a polar aprotic solvent like methyl-tert-butyl ether (MTBE). For short-term use, -20°C is acceptable. Always prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Solvent Choice: Avoid chlorinated solvents and alcohols, which may contain acidic impurities that can catalyze acyl migration.
-
Temperature: Allow the vial to warm to room temperature before opening to prevent moisture condensation. Perform all sample preparation steps at low temperatures (e.g., on ice) to minimize isomerization.
-
Derivatization: For certain applications, derivatizing the free hydroxyl group can prevent acyl migration.[1]
Q2: How should I extract DAGs from biological samples to minimize isomerization?
A2: A modified Bligh and Dyer procedure using cold solvents is recommended. The key is to work quickly and at low temperatures to inhibit enzymatic activity and chemical isomerization.
Experimental Protocol: Lipid Extraction
-
Homogenization: Homogenize the tissue or cell sample in a cold mixture of chloroform (B151607):methanol (B129727) (1:2, v/v).
-
Phase Separation: Add chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Extraction: Vortex the mixture and centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Drying: Collect the organic phase and dry it under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the lipid extract in an appropriate solvent for your analytical method, such as methanol/chloroform (1:1, v/v).
Section 2: Chromatographic Separation of Isomers
Q3: I'm struggling to separate sn-1,2- and sn-1,3-DAG regioisomers. What chromatographic techniques can I use?
A3: The separation of DAG regioisomers is challenging due to their similar physical properties. However, several liquid chromatography (LC) methods have proven effective.
-
Normal-Phase LC (NP-LC): This is a robust method for separating DAG isomers. Isomers can be separated after derivatization of the free hydroxyl group.[1]
-
Reversed-Phase LC (RP-LC): While more challenging, RP-LC can separate underivatized DAG isomers, often with acetonitrile-based mobile phases. The elution order is typically related to the fatty acid composition and the position of the acyl chains.[2]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC-MS can provide rapid and selective separation of both regioisomers and enantiomers.[3]
Table 1: Comparison of Chromatographic Techniques for DAG Isomer Separation
| Technique | Pros | Cons | Typical Column | Mobile Phase Example |
| Normal-Phase LC | Good separation of regioisomers. | Requires non-aqueous solvents, may be less compatible with ESI-MS. | Silica, Diol | Hexane/Isopropanol gradients[4] |
| Reversed-Phase LC | Compatible with ESI-MS, good for separating by fatty acid composition. | Regioisomer separation can be difficult. | C18, C30 | Acetonitrile/Isopropanol with additives[2][5] |
| Chiral SFC | Excellent separation of enantiomers and regioisomers, fast analysis times. | Requires specialized equipment. | Chiral stationary phases (e.g., amylose-based) | Supercritical CO2 with methanol modifier[3] |
Workflow for DAG Isomer Separation
Caption: Workflow for DAG isomer analysis.
Section 3: Mass Spectrometry Analysis
Q4: How can I use mass spectrometry to differentiate between DAG isomers that co-elute?
A4: Even with optimized chromatography, co-elution can occur. Tandem mass spectrometry (MS/MS) is crucial for distinguishing isomers. The fragmentation patterns of sn-1,2- and sn-1,3-DAGs can differ, although sometimes subtly. Derivatization can enhance these differences.
-
Collision-Induced Dissociation (CID): The neutral loss of a fatty acid is a common fragmentation pathway. The relative abundance of the ions resulting from the loss of the fatty acid from the sn-1/3 position versus the sn-2 position can sometimes be used to differentiate isomers, although this is not always straightforward.
-
Derivatization: Introducing a charged group via derivatization can lead to more specific and reproducible fragmentation patterns. For example, derivatization with N,N-dimethylglycine (DMG) can produce characteristic neutral loss fragments that aid in identification and quantification.[5][6]
Q5: Why is the ionization efficiency of DAGs low in ESI-MS, and how can I improve it?
A5: Diacylglycerols lack a permanent charge and have low proton affinity, leading to poor ionization efficiency in electrospray ionization (ESI).[7]
Solutions:
-
Adduct Formation: Analyze DAGs as adducts with ions like ammonium (B1175870) (NH₄⁺), sodium (Na⁺), or lithium (Li⁺). However, the signal intensity of these adducts can depend on the fatty acid composition.[7][8]
-
Derivatization: Introducing a permanently charged group is a highly effective strategy. Derivatization with reagents like N-chlorobetainyl chloride or N,N-dimethylglycine can increase signal intensities by several orders of magnitude.[6][7]
Experimental Protocol: DMG Derivatization
-
Reaction Mixture: To the dried lipid extract, add a solution of N,N-dimethylglycine, a coupling reagent (e.g., EDC), and a catalyst (e.g., DMAP) in a suitable solvent like dichloromethane.
-
Incubation: Incubate the reaction at room temperature. The optimal reaction time should be determined empirically but is often around 1-2 hours.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Extract the derivatized DAGs with an organic solvent.
-
Analysis: Analyze the sample by LC-MS/MS, monitoring for the characteristic neutral loss of the DMG group.[5]
Section 4: Quantification and Data Analysis
Q6: What type of internal standards should I use for absolute quantification of DAGs?
A6: The choice of internal standard (IS) is critical for accurate quantification. Due to the variability in ionization efficiency and fragmentation based on fatty acid chain length and saturation, a single IS is often insufficient.[9][10]
Recommended Approaches:
-
Stable Isotope-Labeled IS: The gold standard is to use a stable isotope-labeled (e.g., ¹³C or ²H) analog for each DAG species being quantified. However, this can be prohibitively expensive as many of these are not commercially available.[5]
-
Class-Based Internal Standards: A more practical approach is to use a panel of stable isotope-labeled DAGs that represent the different fatty acid classes (e.g., saturated, monounsaturated, polyunsaturated) and chain lengths present in your sample.[9][10]
-
Odd-Chain DAGs: If stable isotope-labeled standards are unavailable, odd-chain DAGs that are not naturally present in the sample can be used. However, this approach does not correct for potential differences in ionization as effectively as stable isotope-labeled standards.
Table 2: Internal Standards for DAG Quantification
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (Matching Endogenous) | Most accurate; corrects for all steps of sample prep and analysis. | Expensive; not all species are commercially available.[5] |
| Stable Isotope-Labeled (Panel) | Good accuracy; corrects for class-specific variations. | Requires multiple standards; may not perfectly match all endogenous species.[9] |
| Odd-Chain DAGs | Commercially available; less expensive. | Does not correct for ionization differences as well as stable isotopes. |
Q7: How do I build a calibration curve for absolute quantification?
A7: A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the analyte (the specific DAG isomer) and a constant concentration of the internal standard.
-
Prepare Standards: Create a dilution series of your DAG standard.
-
Add Internal Standard: Add a fixed amount of the appropriate internal standard to each dilution.
-
Analyze: Analyze each standard by LC-MS/MS.
-
Calculate Ratios: For each point, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot: Plot the peak area ratio (y-axis) against the concentration of the analyte (x-axis).
-
Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) can then be used to calculate the concentration of the analyte in your unknown samples from their measured peak area ratios.[7]
Section 5: Biological Context and Data Interpretation
Q8: What are the functional differences between sn-1,2- and sn-1,3-DAGs?
A8: The primary functional difference lies in their roles in cell signaling.
-
sn-1,2-Diacylglycerol: This isomer is a crucial second messenger. It is produced at the plasma membrane by the action of phospholipase C (PLC) on phospholipids (B1166683) like PIP₂. sn-1,2-DAG allosterically activates protein kinase C (PKC), a key enzyme in many signal transduction pathways that regulate processes like cell growth, differentiation, and apoptosis.[1][11][12]
-
sn-1,3-Diacylglycerol: This isomer is not a physiological activator of PKC.[12] It is primarily an intermediate in the synthesis and breakdown of triacylglycerols (TAGs) and can be formed through the action of certain lipases or by the non-enzymatic isomerization of sn-1,2-DAG.[1][12]
Signaling Pathway of sn-1,2-DAG
Caption: sn-1,2-DAG signaling pathway.
References
- 1. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 6. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-Palmitoyl-3-arachidoyl-rac-glycerol and Other Diacylglycerols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 1-Palmitoyl-3-arachidoyl-rac-glycerol against other diacylglycerol (DAG) species. The primary focus is on the well-established role of DAGs as second messengers in signal transduction, particularly in the activation of Protein Kinase C (PKC). This document synthesizes experimental data to highlight the structural determinants of DAG bioactivity and provides detailed methodologies for key experimental assays.
Core Functional Differences: Signaling vs. Metabolism
The biological activity of diacylglycerols is fundamentally dictated by the stereochemistry of the fatty acid chains on the glycerol (B35011) backbone. The two primary isomers, sn-1,2-diacylglycerol and sn-1,3-diacylglycerol, have distinct roles in cellular processes.
sn-1,2-Diacylglycerols: The Signaling Mediators
Generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), sn-1,2-DAGs are canonical second messengers.[1] Their specific spatial arrangement, with fatty acyl chains at the sn-1 and sn-2 positions, allows for high-affinity binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1] This activation is a pivotal step in numerous signaling pathways that control cell growth, differentiation, and apoptosis. The fatty acid composition of sn-1,2-DAGs can further modulate their potency and isoform-selectivity towards PKC.[2]
sn-1,3-Diacylglycerols: The Metabolic Intermediates
In stark contrast, sn-1,3-diacylglycerols, including This compound , are not considered physiological activators of PKC.[1][3] With fatty acyl chains at the sn-1 and sn-3 positions, this isomer does not effectively bind to the C1 domain of PKC and therefore does not participate in the same signal transduction pathways as its sn-1,2 counterpart.[1] Instead, sn-1,3-DAGs primarily function as intermediates in the synthesis and breakdown of triacylglycerols (TAGs).[1] Some studies suggest that dietary 1,3-DAGs may have roles in lipid and glucose metabolism, potentially by influencing fatty acid oxidation.[4]
Quantitative Comparison of Biochemical Properties
The following tables summarize the key differences in the biological and biochemical properties of sn-1,2- and sn-1,3-diacylglycerols. Due to its classification as a sn-1,3-DAG, this compound is expected to exhibit the properties outlined for this isomer class.
Table 1: Interaction with Protein Kinase C (PKC)
| Parameter | sn-1,2-Diacylglycerols | sn-1,3-Diacylglycerols (e.g., this compound) |
| PKC Activation | Potent Activator | Inactive or Very Weak Activator[3] |
| Binding to C1 Domain | High Affinity | No significant binding[1] |
| Cellular Role | Second Messenger in Signal Transduction | Metabolic Intermediate[1] |
Table 2: Metabolic Fate
| Parameter | sn-1,2-Diacylglycerols | sn-1,3-Diacylglycerols (e.g., this compound) |
| Primary Metabolic Precursor | Phosphatidylinositols, Phosphatidylcholine | Triacylglycerols (via lipase (B570770) activity)[1] |
| Primary Metabolic Product | Phosphatidic Acid (via DAG kinase) | Triacylglycerols (via DGAT), Monoacylglycerols and Fatty Acids (via lipases)[5] |
Signaling Pathways and Metabolic Roles
The distinct biological activities of DAG isomers are rooted in their separate metabolic origins and downstream signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of DAG biological activity.
In Vitro Protein Kinase C (PKC) Activity Assay (Radiolabeled)
This assay directly measures the kinase activity of purified PKC in the presence of different DAGs by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.[6][7][8]
Materials:
-
Purified PKC isoform
-
Phosphatidylcholine (PC) and Phosphatidylserine (PS)
-
Diacylglycerol to be tested (e.g., this compound, sn-1,2-dioleoylglycerol)
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles:
-
Mix PC and PS (e.g., at a 4:1 molar ratio) with the desired concentration of the test DAG in a glass tube.
-
Dry the lipids under a stream of nitrogen and then under vacuum to form a thin film.
-
Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the assay buffer, lipid vesicles, purified PKC enzyme, and the PKC substrate.
-
-
Initiate the Reaction:
-
Add [γ-³²P]ATP to the reaction mixture to start the phosphorylation reaction.
-
-
Incubation:
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Stop the Reaction:
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Measure the radioactivity incorporated into the substrate on the P81 paper using a scintillation counter.
-
Compare the activity in the presence of different DAGs to a control without DAG.
-
Cellular PKC Translocation Assay (Immunofluorescence)
This cell-based assay visualizes the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane upon stimulation with DAGs or other activators.[9]
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Expression vector for a fluorescently tagged PKC isoform (e.g., PKCα-GFP)
-
Transfection reagent
-
Cell culture medium
-
Test compounds (e.g., this compound, phorbol (B1677699) 12-myristate 13-acetate (PMA) as a positive control)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Seed cells on glass coverslips in a culture plate.
-
Transfect the cells with the fluorescently tagged PKC expression vector and allow for protein expression (typically 24-48 hours).
-
-
Cell Treatment:
-
Treat the transfected cells with the test DAG or control compounds for a specified time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
-
Staining and Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Visualize the subcellular localization of the fluorescently tagged PKC using a fluorescence microscope.
-
Quantify the translocation by measuring the fluorescence intensity at the plasma membrane versus the cytosol.
-
Conclusion
The biological activity of diacylglycerols is critically dependent on their stereoisomeric structure. This compound, being a sn-1,3-diacylglycerol, is not expected to be a direct activator of the classical and novel Protein Kinase C isoforms. Its primary role is likely within the metabolic pathways of triacylglycerol synthesis and degradation. In contrast, sn-1,2-diacylglycerols are potent signaling molecules that directly activate PKC and initiate a wide range of cellular responses. Researchers and drug development professionals should consider these fundamental differences when designing experiments and interpreting data related to diacylglycerol signaling. The provided experimental protocols offer robust methods for empirically testing the biological activity of various DAG species.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Physiological actions of diacylglycerol outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of sn-1(3)-Monoacylglycerol and sn-2-Monoacylglycerol in Caecal Enterocytes and Hepatocytes of Brown Trout (Salmo trutta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 7. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Platforms for Diacylglycerol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different analytical platforms for the quantitative analysis of diacylglycerols (DAGs). Supporting experimental data, detailed methodologies, and visual representations of key processes are included to assist researchers in selecting the most appropriate platform for their specific needs.
Introduction to Diacylglycerol Analysis
Diacylglycerols are crucial lipid second messengers involved in a multitude of cellular signaling pathways, most notably in the activation of protein kinase C (PKC).[1][2] Accurate quantification of DAGs is essential for understanding their physiological and pathological roles. This guide compares three common analytical platforms for DAG analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Comparative Analysis of Analytical Platforms
The selection of an analytical platform for diacylglycerol analysis depends on various factors, including the required sensitivity, specificity, throughput, and the specific DAG species of interest. The following table summarizes the key quantitative performance parameters for each platform.
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assay |
| Principle | Separation of intact or derivatized DAGs by liquid chromatography followed by mass-based detection and quantification. | Separation of volatile derivatives of DAGs by gas chromatography followed by mass-based detection and quantification. | Enzymatic conversion of DAG to a detectable product (e.g., radioactive or fluorescent). |
| Specificity | High; can distinguish between different DAG isomers and molecular species. | High; provides detailed fatty acid profiles after derivatization. | Moderate; typically measures total DAG content and does not distinguish between molecular species. |
| Sensitivity (LOD) | Low (pg to low ng range) | Low to moderate (ng range) | Moderate (µM range)[3] |
| Quantification (LOQ) | Low (pg to ng range) | Moderate (ng range) | Moderate (µM range)[4][5] |
| Precision (%RSD) | Good (<15%) | Good (<15-20%) | Good (<10-15%) |
| Accuracy (%Recovery) | High (85-115%) | High (80-120%) | Moderate to High (dependent on enzyme kinetics and potential interferences) |
| Throughput | High | Moderate | Moderate to High |
| Derivatization | Optional, but can improve ionization efficiency. | Mandatory (e.g., silylation).[6] | Not applicable |
| Instrumentation Cost | High | Moderate | Low |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and analytical processes, the following diagrams illustrate the diacylglycerol signaling pathway and a general experimental workflow for DAG analysis.
Figure 1. Simplified Diacylglycerol Signaling Pathway.
Figure 2. General Experimental Workflow for Diacylglycerol Analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: Lipid Extraction (Bligh-Dyer Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.[1][2][7]
Materials:
-
Methanol
-
0.9% NaCl solution or Phosphate-Buffered Saline (PBS)
-
Internal Standard (ISTD) solution (e.g., deuterated DAG analog)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 volume of the aqueous sample (e.g., cell homogenate or plasma), add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture.
-
Add the internal standard solution to the solvent mixture before adding it to the sample.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.
-
Add 1.25 volumes of chloroform and vortex for 30 seconds.
-
Add 1.25 volumes of 0.9% NaCl or PBS and vortex for another 30 seconds.
-
Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to facilitate phase separation.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical platform.
Derivatization for GC-MS Analysis (TMS Derivatization)
For GC-MS analysis, the non-volatile diacylglycerols must be derivatized to increase their volatility. Trimethylsilyl (TMS) derivatization is a common method.[6]
Materials:
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Aprotic solvent (e.g., hexane, dichloromethane)
-
Heating block
-
GC vials with caps
Procedure:
-
Transfer the dried lipid extract to a GC vial and dissolve in a small volume of an aprotic solvent.
-
Add the derivatizing reagent, typically a mixture of BSTFA and pyridine (e.g., 50 µL of a 1:1 mixture).
-
Tightly cap the vial and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Typical Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of DAGs.
-
Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) or formic acid to enhance ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40-50°C.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the detection of DAGs as ammonium or protonated adducts.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis on a triple quadrupole mass spectrometer, providing high selectivity and sensitivity.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Typical GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set to a high temperature (e.g., 250-300°C) to ensure rapid volatilization of the derivatized analytes.
-
Oven Temperature Program: A temperature gradient is used to separate the different DAG species based on their volatility.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) is the most common ionization technique used in GC-MS.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for targeted quantification to enhance sensitivity and selectivity.
Enzymatic Assay (Diacylglycerol Kinase Assay)
This assay measures the total amount of sn-1,2-diacylglycerol by converting it to a detectable product.[8]
Materials:
-
Diacylglycerol kinase (DGK)
-
[γ-³²P]ATP or a fluorescent ATP analog
-
Reaction buffer (containing MgCl₂, DTT, and other components necessary for enzyme activity)
-
Lipid extraction reagents
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or fluorescence plate reader
Procedure:
-
Incubate the lipid extract with DGK and [γ-³²P]ATP in the reaction buffer. The DGK will specifically phosphorylate sn-1,2-DAG to form [³²P]phosphatidic acid (PA).
-
After the reaction, extract the lipids again to remove unincorporated [γ-³²P]ATP.
-
Separate the [³²P]PA from other lipids by TLC.
-
Visualize and quantify the [³²P]PA spot using a phosphorimager.
-
Calculate the amount of DAG in the original sample by comparing the radioactivity of the sample's PA spot to a standard curve generated with known amounts of DAG.
-
Alternatively, non-radioactive kits are available that use a coupled enzymatic reaction to produce a fluorescent signal.[3][4][5][9]
Conclusion
The choice of an analytical platform for diacylglycerol analysis should be guided by the specific research objectives. LC-MS/MS offers the highest specificity and sensitivity for the analysis of a wide range of intact DAG species. GC-MS provides excellent quantitative data on the fatty acid composition of DAGs but requires derivatization and does not provide information on the intact molecule. Enzymatic assays are a cost-effective option for measuring total sn-1,2-DAG levels but lack the specificity to differentiate between molecular species. By understanding the strengths and limitations of each platform, researchers can select the most appropriate method to obtain reliable and accurate quantitative data for their studies.
References
- 1. biochem.wustl.edu [biochem.wustl.edu]
- 2. tabaslab.com [tabaslab.com]
- 3. Diacylglycerol Assay Kit (ab242293) | Abcam [abcam.com]
- 4. DAG Assay Kit [cellbiolabs.com]
- 5. DAG (Diacylglycerol) Assay Kit | ABIN5067571 [antibodies-online.com]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. aquaculture.ugent.be [aquaculture.ugent.be]
- 8. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
Validating Diacylglycerols as Potential Biomarkers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel and reliable biomarkers is paramount for advancing disease diagnosis, prognosis, and therapeutic monitoring. This guide provides a comparative analysis of 1-Palmitoyl-3-arachidoyl-rac-glycerol, a specific diacylglycerol, as a representative of an emerging class of lipid biomarkers, against established markers for metabolic syndrome.
While direct evidence validating this compound as a definitive biomarker for a specific disease remains nascent, its identity as a diacylglycerol (DAG) places it within a class of lipids increasingly implicated in metabolic dysregulation. Dyslipidemia, characterized by abnormal levels of blood lipids, is a cornerstone of metabolic syndrome, a cluster of conditions that elevate the risk of heart disease, stroke, and type 2 diabetes.[1][2][3] This guide will, therefore, compare the potential of diacylglycerols like DG(16:0/20:0) with established biomarkers of metabolic syndrome, providing available experimental context and methodologies.
The Landscape of Metabolic Syndrome Biomarkers
Metabolic syndrome is typically diagnosed by the presence of at least three of the following five risk factors: abdominal obesity, high blood pressure, elevated fasting glucose, high triglycerides, and low high-density lipoprotein (HDL) cholesterol.[1] Beyond these diagnostic criteria, several biomarkers are utilized to understand the pathophysiology and predict the onset of this condition.
| Biomarker Class | Established Biomarkers | Biological Relevance |
| Lipids | Triglycerides, HDL-Cholesterol, LDL-Cholesterol, Apolipoprotein B (ApoB) | Directly reflect the dyslipidemia central to metabolic syndrome and cardiovascular risk.[4] |
| Glycemic Control | Fasting Glucose, Glycosylated Hemoglobin (HbA1c) | Indicate insulin (B600854) resistance and impaired glucose metabolism, key features of metabolic syndrome.[4] |
| Inflammation | High-sensitivity C-reactive protein (hs-CRP) | Reflects the chronic low-grade inflammation associated with obesity and metabolic dysfunction.[1][4] |
| Adipokines | Leptin, Adiponectin | Hormones secreted by adipose tissue that regulate energy metabolism and insulin sensitivity. Altered levels are linked to metabolic syndrome.[1][5] |
Diacylglycerols: An Emerging Frontier in Biomarker Discovery
Diacylglycerols are crucial intermediates in lipid metabolism and cellular signaling.[6][7] The composition of circulating DAGs can reflect shifts in metabolic pathways, making them attractive candidates for early disease detection.[8] Specifically, plasma diacylglycerol composition has been proposed as a potential biomarker for the onset of metabolic syndrome.[8]
One study identified an upregulation of DG (16:0/20:0/0:0), which corresponds to this compound, in patients with uncomplicated pulmonary tuberculosis, suggesting its potential involvement in disease-related metabolic shifts.[9] Furthermore, a patent application has listed DG 16:0 20:0 as a potential lipid biomarker for heart disease.
Comparative Analysis: Diacylglycerols vs. Established Biomarkers
| Feature | Diacylglycerols (e.g., this compound) | Established Biomarkers (e.g., Triglycerides, HbA1c) |
| Specificity | Potentially offer more granular insights into specific metabolic pathway dysregulation. The specific fatty acid composition of DAGs could pinpoint particular enzymatic activities.[8] | Generally reflect broader physiological states (e.g., overall lipid accumulation, long-term glucose control). |
| Sensitivity | May serve as earlier indicators of metabolic stress before overt clinical symptoms of metabolic syndrome appear.[8] | Changes often become significant as the disease progresses. |
| Validation Status | Largely in the discovery and preclinical phases. Require extensive validation in large-scale human studies. | Well-established with defined clinical reference ranges and clear associations with disease risk.[1][4] |
| Analytical Complexity | Require advanced analytical techniques like mass spectrometry for accurate quantification and isomeric differentiation.[6][7][10] | Can be measured using routine, high-throughput clinical chemistry assays. |
Experimental Protocols for Biomarker Validation
The validation of novel lipid biomarkers like this compound involves a multi-step process, from discovery lipidomics to targeted quantification.
Lipidomics Workflow for Biomarker Discovery
A typical lipidomics workflow for discovering potential lipid biomarkers from serum samples is outlined below.[11][12]
Detailed Methodologies
1. Total Lipid Extraction (Folch Method) [13]
This is a classic method for the comprehensive extraction of lipids from biological samples.
-
Materials: Chloroform, Methanol, 0.9% NaCl solution, Homogenizer, Centrifuge, Glass centrifuge tubes.
-
Procedure:
-
Homogenize the tissue or biofluid sample in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.
-
Filter the homogenate to remove any solid particulates.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.
-
Centrifuge at a low speed to facilitate the separation of the mixture into two distinct phases.
-
Carefully aspirate and discard the upper aqueous phase.
-
The lower organic phase, containing the lipids, is collected.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
2. Quantification of Diacylglycerols by Mass Spectrometry [6][7]
Due to their low abundance and lack of a permanent charge, diacylglycerols present a challenge for quantification. Derivatization is often employed to enhance signal intensity in mass spectrometry.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, coupled with a liquid chromatography system (LC-MS/MS).
-
Sample Preparation:
-
Lipid extracts are often purified using solid-phase extraction (SPE) to isolate the diacylglycerol fraction.
-
For enhanced sensitivity, diacylglycerols can be derivatized to introduce a charged group.
-
-
LC-MS/MS Analysis:
-
Chromatographic separation of diacylglycerol isomers is typically achieved using a normal-phase or reversed-phase column.
-
The mass spectrometer is operated in a targeted fashion, such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), to specifically detect and quantify the diacylglycerol species of interest. The selection of precursor and product ions is specific to the derivatized diacylglycerol.
-
Signaling Pathways and Logical Relationships
The role of diacylglycerols extends beyond being simple metabolic intermediates; they are critical second messengers in various signaling pathways.
Conclusion
Validating this compound as a standalone biomarker requires further dedicated research. However, its classification as a diacylglycerol places it within a promising area of lipidomics research for metabolic diseases. The comparison with established biomarkers for metabolic syndrome highlights the potential for diacylglycerols to provide more nuanced and earlier detection of metabolic dysregulation. The experimental protocols and workflows outlined in this guide provide a framework for researchers to investigate and validate novel lipid biomarkers, ultimately contributing to the advancement of precision medicine in metabolic and cardiovascular diseases.
References
- 1. Useful Biomarkers of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Laboratory markers of metabolic syndrome [explorationpub.com]
- 4. empirical.health [empirical.health]
- 5. Systematic Review of Metabolic Syndrome Biomarkers: A Panel for Early Detection, Management, and Risk Stratification in the West Virginian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma diacylglycerol composition is a biomarker of metabolic syndrome onset in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel therapeutic evaluation biomarkers of lipid metabolism targets in uncomplicated pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Methods for Confirming Diacylglycerol Structure
For researchers, scientists, and drug development professionals, the precise structural identification of diacylglycerols (DAGs) is paramount. These lipid molecules are not only key intermediates in metabolism but also critical second messengers in cellular signaling. Their transient nature and isomeric complexity, however, present significant analytical challenges. This guide provides a comparative overview of orthogonal methods for the robust structural confirmation of DAGs, complete with experimental insights and quantitative data to inform methodological selection.
The structural elucidation of diacylglycerols requires a multi-faceted analytical approach. Due to the existence of regioisomers (sn-1,2- and sn-1,3-diacylglycerols) and stereoisomers, as well as isomers differing in fatty acyl chain length and degree of unsaturation, no single method can provide a complete structural picture. Therefore, the use of orthogonal methods—techniques that rely on different chemical and physical principles—is essential for unambiguous identification. The primary methodologies employed are mass spectrometry (MS) based techniques and nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis of Key Methodologies
The choice of analytical technique for DAG identification depends on the specific research question, including the required sensitivity, specificity, and the need to differentiate between various isomers. Mass spectrometry-based methods generally offer higher sensitivity, while NMR spectroscopy provides detailed structural information without the need for derivatization.
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity (LLOQ) |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity, suitable for complex mixtures. | Derivatization may be required for improved ionization and stability.[1] Co-elution of isomers can be a challenge. | Low picomole (pmol) to nanogram (ng) range.[2] |
| LC-MS/MS with Derivatization | Chemical modification of the hydroxyl group to enhance ionization efficiency and chromatographic separation. | Improved sensitivity (attomole to femtomole range), better separation of regioisomers, and prevention of acyl migration.[3] | Additional sample preparation steps, potential for side reactions. | As low as 62.5 attomole (aM).[3] |
| GC-MS | Separation of volatile and thermally stable derivatives by gas chromatography followed by mass spectrometry. | Excellent chromatographic resolution for fatty acid analysis after derivatization. | Limited to volatile and thermally stable compounds, requires derivatization (e.g., silylation).[1] | Not explicitly found for DAGs, but generally high for suitable analytes. |
| SFC-MS | Separation using supercritical fluid as the mobile phase, coupled to a mass spectrometer. | Fast separations, effective for resolving chiral and positional isomers.[4] | Less commonly available instrumentation compared to LC-MS. | Method-dependent, but offers high-resolution separation. |
| Ion Mobility-MS | Separation of ions in the gas phase based on their size, shape, and charge, coupled with mass spectrometry. | Ability to separate isomers that are difficult to resolve by chromatography alone. | Resolution may not be sufficient for all isomer pairs. | High, comparable to other MS techniques. |
| Ozonolysis-MS | Online chemical reaction with ozone to cleave double bonds, with MS detection of resulting fragments to pinpoint double bond location. | Unambiguous determination of double bond positions within fatty acyl chains. | Requires specialized instrumentation setup. | High, suitable for complex lipid extracts. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Non-destructive, provides unambiguous structural information including regio- and stereoisomerism without derivatization, and is inherently quantitative.[5] | Lower sensitivity compared to MS, requires larger sample amounts.[6][7] | Milligram to microgram range. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are summaries of key experimental protocols for some of the discussed techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
This method enhances the sensitivity and specificity of DAG analysis. Derivatization with reagents like N,N-dimethylglycine (DMG) introduces a permanent positive charge, improving ionization efficiency.[3]
Protocol Summary:
-
Lipid Extraction: Extract total lipids from the sample using a modified Bligh-Dyer method.
-
Derivatization:
-
Dissolve the dried lipid extract in a mixture of acetonitrile (B52724) and dichloromethane.
-
Add N,N-dimethylglycine (DMG), 4-dimethylaminopyridine (B28879) (DMAP), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Incubate the reaction mixture at 45°C for 60 minutes.
-
Quench the reaction and extract the derivatized DAGs.[3]
-
-
LC-MS/MS Analysis:
-
Separate the derivatized DAGs using reversed-phase liquid chromatography. A C18 column is commonly used.
-
The mobile phase typically consists of a gradient of acetonitrile/isopropanol and water with an ammonium (B1175870) salt.[3]
-
Detect the DAGs using a tandem mass spectrometer in positive ion mode, monitoring for the characteristic neutral loss of the derivatization tag.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about DAGs in their native state. Both ¹H and ¹³C NMR are powerful tools for this purpose.[5]
Protocol Summary:
-
Sample Preparation:
-
Dissolve 100 mg of the DAG-containing oil or lipid extract in a suitable deuterated solvent (e.g., CDCl₃) in a 5-mm NMR tube.[5]
-
-
¹H NMR Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).
-
Typical parameters include a 90° pulse width, a relaxation delay of 5 seconds, and 32 scans.[8]
-
-
¹³C NMR Acquisition:
-
Acquire ¹³C NMR spectra with proton decoupling.
-
For quantitative analysis, use inverse-gated decoupling with a long relaxation delay (at least 5 times the longest T₁ of the carbons of interest) to suppress the Nuclear Overhauser Effect.[5]
-
-
Data Analysis:
-
Integrate the signals corresponding to the glycerol (B35011) backbone protons and carbons to determine the relative amounts of 1,2- and 1,3-DAGs.
-
Analyze the signals in the olefinic and aliphatic regions to identify and quantify the different fatty acyl chains.[5]
-
Ozonolysis-Mass Spectrometry (OzMS) for Double Bond Localization
This technique allows for the unambiguous determination of carbon-carbon double bond positions in the fatty acyl chains of DAGs.
Protocol Summary:
-
Sample Infusion: Introduce the lipid extract containing DAGs into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
In-line Ozonolysis:
-
Pass the sample flow through a custom-built ozonolysis reactor.
-
Ozone gas is introduced into the reactor, where it reacts with the double bonds of the unsaturated lipids.
-
-
Mass Spectrometry Analysis:
-
The ozonolysis products (aldehydes and Criegee ions) are directly analyzed by the mass spectrometer.
-
The masses of the fragment ions reveal the original position of the double bonds.
-
Mandatory Visualizations
Signaling Pathways
Diacylglycerols are central to cellular signaling, primarily through the activation of Protein Kinase C (PKC).
References
- 1. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 4. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.uoc.gr [chemistry.uoc.gr]
- 6. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. researchgate.net [researchgate.net]
Literature Review: Physiological Concentrations of Diacylglycerols with a Focus on 1-Palmitoyl-3-arachidoyl-rac-glycerol
A comprehensive review of current literature reveals a notable absence of specific physiological concentration data for 1-Palmitoyl-3-arachidoyl-rac-glycerol in human or animal tissues and fluids. However, extensive research has been conducted on the quantification and physiological relevance of various other diacylglycerol (DAG) species. This guide provides a comparative overview of the available data on DAG concentrations in different biological matrices, details the analytical methodologies employed for their quantification, and explores their role in cellular signaling.
Diacylglycerols are crucial lipid molecules that serve as intermediates in lipid metabolism and as second messengers in a multitude of cellular signaling pathways.[1] The physiological concentrations of different DAG species can vary significantly between tissues and can be altered in various disease states, making their accurate quantification a key area of research.[2]
Comparison of Diacylglycerol Quantification Methods
The quantification of specific diacylglycerol isomers is analytically challenging due to their low abundance and the presence of structurally similar lipid species. Several methods have been developed to address these challenges, with mass spectrometry-based approaches being the most prevalent.
| Method | Principle | Advantages | Disadvantages | Reference(s) |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation of DAG isomers followed by mass spectrometric detection and fragmentation for structural elucidation and quantification. | High specificity and sensitivity, allows for the separation and quantification of individual DAG isomers. | Requires specialized equipment and expertise, potential for ion suppression effects. | [2][3] |
| Shotgun Lipidomics | Direct infusion of a total lipid extract into a mass spectrometer with subsequent analysis using precursor or neutral loss scanning to identify and quantify different lipid classes, including DAGs. | High-throughput, requires minimal sample preparation. | May not distinguish between isomeric species, potential for overlapping signals from other lipid classes. | [2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of DAGs to increase volatility, followed by separation on a gas chromatograph and detection by a mass spectrometer. | High resolution and sensitivity for certain DAG species. | Requires derivatization, which can introduce variability; not suitable for all DAGs. | [4] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation of DAGs by HPLC and quantification based on their UV absorbance. | Relatively simple and widely available instrumentation. | Lower sensitivity and specificity compared to MS-based methods, requires chromophores for detection. | [5][6][7][8][9] |
Physiological Concentrations of Diacylglycerol Species
While specific data for this compound is not available in the reviewed literature, numerous studies have reported the concentrations of other DAG species in various biological samples from humans and rodents. These findings are summarized below. It is important to note that DAG levels can be influenced by factors such as diet, age, and disease state.
| Biological Matrix | Species | Condition | Diacylglycerol Species (Selected) | Concentration Range | Reference(s) |
| Human Plasma | Human | Healthy | Total DAGs | Not consistently reported, often measured as part of a broader lipid profile. | [10][11] |
| Human | Metabolic Syndrome | Various species with C16 and C18 fatty acids | Altered profiles compared to healthy individuals. | [12] | |
| Human Skeletal Muscle | Human | Healthy | Various species including those with C16:0, C18:0, C18:1, C18:2, C20:4 fatty acids | Levels are influenced by insulin (B600854) stimulation. | [13][14] |
| Human | Obese/Type 2 Diabetes | Increased levels of DAGs containing C18:0, C18:1, and C18:2 fatty acids | Associated with insulin resistance. | [13] | |
| Human Liver | Human | Healthy | Baseline levels of various DAG species | - | [15][16] |
| Human | Nonalcoholic Fatty Liver Disease (NAFLD) | Multiple-fold increases in DAGs with 30-36 carbon atoms | A hallmark of NAFLD. | [15][16] | |
| Mouse Liver | Mouse | Control | Baseline levels of various DAG species | - | [17][18][19] |
| Mouse | High-Fat Diet/Obese | 9 to 12-fold increase in total DAGs | Associated with hepatic insulin resistance. | [17][18][19] | |
| Human Erythrocytes | Human | Healthy | 1,2-Diacylglycerols | Basal levels are low and increase upon Ca2+ stimulation. | [20][21][22] |
Experimental Protocols
Lipid Extraction and Quantification of Diacylglycerols by LC-MS/MS
A common workflow for the analysis of diacylglycerols from biological samples involves the following steps:
-
Sample Homogenization: Tissues are homogenized in a suitable buffer to disrupt the cellular structure.
-
Lipid Extraction: Lipids are extracted from the homogenate using a biphasic solvent system, typically a modification of the Bligh and Dyer method, using chloroform (B151607) and methanol.
-
Internal Standard Spiking: A known amount of an internal standard (e.g., a deuterated or odd-chain DAG) is added to the sample prior to extraction to correct for sample loss and ionization efficiency differences.
-
Phase Separation: The mixture is centrifuged to separate the organic (lipid-containing) and aqueous phases. The organic phase is collected.
-
Drying and Reconstitution: The solvent from the organic phase is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with the LC-MS system.
-
LC-MS/MS Analysis: The reconstituted lipid extract is injected into an LC system for chromatographic separation of the different DAG isomers. The separated lipids are then introduced into a tandem mass spectrometer for detection and quantification. Identification is based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.
Caption: A generalized workflow for the quantitative analysis of diacylglycerols.
Signaling Pathways Involving Diacylglycerols
Diacylglycerols, particularly the sn-1,2-DAG isomer, are well-established second messengers that activate protein kinase C (PKC).[23] This activation is a critical step in numerous signaling cascades that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The accumulation of certain DAG species in tissues like the liver and skeletal muscle has been linked to the development of insulin resistance.[13][18][23]
The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate sn-1,2-DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). The newly formed sn-1,2-DAG remains in the plasma membrane where it recruits and activates PKC isoforms.
Caption: The role of diacylglycerol in the activation of Protein Kinase C.
References
- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma diacylglycerol composition is a biomarker of metabolic syndrome onset in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intramuscular diacylglycerol accumulates with acute hyperinsulinemia in insulin-resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased Diacylglycerols Characterize Hepatic Lipid Changes in Progression of Human Nonalcoholic Fatty Liver Disease; Comparison to a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased diacylglycerols characterize hepatic lipid changes in progression of human nonalcoholic fatty liver disease; comparison to a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fulir.irb.hr [fulir.irb.hr]
- 18. pnas.org [pnas.org]
- 19. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Production of 1,2-diacylglycerol in human erythrocyte membranes exposed to low concentrations of calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1,2-diacylglycerol kinase of human erythrocyte membranes. Assay with endogenously generated substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diacylglycerol regulates the plasma membrane calcium pump from human erythrocytes by direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Membrane-Bound Diacylglycerol Species Induces PKCɛ-Mediated Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Enzymatic and Non-Enzymatic Formation of 1,3-Diacylglycerols: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the origin of 1,3-diacylglycerols (1,3-DAGs) is critical for ensuring the desired product specificity, yield, and biological activity. This guide provides a comprehensive comparison of enzymatic and non-enzymatic pathways for 1,3-DAG formation, supported by experimental data and detailed protocols to aid in the differentiation and synthesis of these important molecules.
1,3-Diacylglycerols are key intermediates in lipid metabolism and are gaining attention for their potential health benefits and applications in the food and pharmaceutical industries. Their formation can occur through highly specific enzymatic reactions or via non-enzymatic chemical processes, primarily through acyl migration. The method of formation significantly impacts the isomeric purity and overall yield of the final product.
Comparative Analysis: Enzymatic vs. Non-Enzymatic Synthesis of 1,3-Diacylglycerols
The choice between enzymatic and non-enzymatic synthesis of 1,3-DAGs depends on the desired outcome, with each method offering distinct advantages and disadvantages. Enzymatic methods are lauded for their high specificity, leading to a higher purity of the desired 1,3-isomer, while chemical methods, though often less expensive, can result in a mixture of isomers due to acyl migration.
| Feature | Enzymatic Synthesis | Non-Enzymatic Synthesis (Chemical) |
| Specificity | High regioselectivity (sn-1,3 specific lipases) | Low to no regioselectivity |
| 1,3-DAG Purity | High (>80-99%)[1][2][3] | Variable, often results in a mixture of 1,2- and 1,3-DAGs due to acyl migration[4] |
| Yield of 1,3-DAG | Typically high, can reach up to 84.6% in the reaction mixture before purification[5][6] | Generally lower for the specific 1,3-isomer; total DAG yield can be high |
| Byproducts | Minimal, mainly monoacylglycerols and unreacted substrates | Can include a range of isomers, polymers, and color bodies at high temperatures |
| Reaction Conditions | Mild (e.g., 40-60°C, atmospheric pressure)[7] | Often harsh (e.g., high temperatures >200°C, vacuum)[4] |
| Catalyst | Lipases (e.g., Lipozyme RM IM, Novozym 435)[1][7] | Chemical catalysts (e.g., strong acids, bases, or metal salts) or high heat |
| Cost | Enzyme cost can be a significant factor, though reusability is possible[1][8] | Generally lower catalyst and operational costs |
| Key Challenge | Enzyme stability and cost[8] | Controlling acyl migration and achieving high isomeric purity[9][10] |
Visualizing the Pathways
To better understand the fundamental differences, the following diagrams illustrate the enzymatic and non-enzymatic pathways for 1,3-DAG formation.
Experimental Protocols for Differentiation
Distinguishing between enzymatically and non-enzymatically formed 1,3-DAGs relies on the precise separation and quantification of the different diacylglycerol isomers.
Protocol 1: Lipase-Catalyzed Synthesis of 1,3-Diacylglycerol
This protocol provides a general method for the enzymatic synthesis of 1,3-DAGs using a commercially available immobilized lipase.
Materials:
-
Glycerol
-
Fatty acid (e.g., oleic acid, lauric acid)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Organic solvent (e.g., hexane (B92381), optional for solvent-based systems)
-
Molecular sieves (for water removal)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Combine glycerol and fatty acids in the reaction vessel in a desired molar ratio (e.g., 1:2). For solvent-free systems, the reactants are used directly. For solvent-based systems, dissolve the substrates in an appropriate organic solvent.[1][5][6][11]
-
Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.[1]
-
If performing a solvent-free reaction under vacuum, apply vacuum to remove water produced during the reaction. Alternatively, add activated molecular sieves to the reaction mixture.[1][6][11]
-
Maintain the reaction at a controlled temperature (e.g., 50°C) with constant stirring for a specified duration (e.g., 3-24 hours).[1]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the composition by TLC, GC, or HPLC.
-
Upon completion, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed and reused.[1]
-
The product mixture can be purified using methods like molecular distillation or crystallization to isolate the 1,3-DAG.[1][12][13]
Protocol 2: Analysis of Diacylglycerol Isomers by HPLC
This protocol outlines a common method for the separation and quantification of 1,2- and 1,3-diacylglycerol isomers using reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16][17][18]
Materials:
-
Diacylglycerol sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC system with a C18 column and a suitable detector (e.g., UV at 205 nm, ELSD, or CAD)
-
Reference standards for 1,2- and 1,3-diacylglycerols
Procedure:
-
Sample Preparation: Dissolve the diacylglycerol sample in the mobile phase or a suitable solvent like hexane to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 100% acetonitrile is often effective.[15][16][17][18]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 30°C.
-
Detector: UV detector set at 205 nm for unsaturated DAGs, or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection.[14]
-
-
Analysis:
-
Inject the sample and standards into the HPLC system.
-
Identify the peaks corresponding to 1,3-DAG and 1,2-DAG based on the retention times of the standards. Typically, 1,3-DAG isomers elute before their 1,2-DAG counterparts.[14]
-
Quantify the amount of each isomer by integrating the peak areas and comparing them to the calibration curves generated from the standards.
-
Experimental Workflow for Differentiation
The following diagram outlines a logical workflow for synthesizing and differentiating between enzymatically and non-enzymatically produced diacylglycerols.
References
- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of acyl migration of sn-1,3 diacylglycerol on the crystallization behaviors and physical property stabilities of binary fat systems. | Semantic Scholar [semanticscholar.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Derivatization Reagents for Diacylglycerol Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on optimizing the detection and quantification of diacylglycerols (DAGs) in biological samples. This guide provides a detailed comparison of three leading derivatization reagents, supported by experimental data, to facilitate informed decisions in your analytical workflow.
Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, regulating processes from cell growth and differentiation to apoptosis. Accurate quantification of DAG species is therefore paramount in understanding various physiological and pathological states. However, the inherent low ionization efficiency of DAGs in mass spectrometry (MS) necessitates chemical derivatization to enhance their detection sensitivity. This guide offers a head-to-head comparison of three commonly employed derivatization reagents: Dimethylglycine (DMG), N-chlorobetainyl chloride, and 2,4-difluorophenyl isocyanate.
The Crucial Role of Derivatization in DAG Analysis
Derivatization in the context of DAG analysis serves to introduce a readily ionizable moiety onto the DAG molecule. This chemical modification overcomes the poor ionization of native DAGs, leading to significantly improved signal intensity in mass spectrometry and, consequently, lower limits of detection and quantification. The choice of derivatization reagent can profoundly impact the sensitivity, specificity, and reproducibility of the analysis.
Comparative Performance of Derivatization Reagents
The selection of an appropriate derivatization reagent is a critical step in developing a robust and sensitive DAG analysis method. The following table summarizes the key performance metrics of Dimethylglycine (DMG), N-chlorobetainyl chloride, and 2,4-difluorophenyl isocyanate based on available experimental data.
| Feature | Dimethylglycine (DMG) | N-chlorobetainyl chloride | 2,4-difluorophenyl isocyanate |
| Principle | Introduces a tertiary amine group, enhancing protonation and ionization efficiency in positive ion mode MS. | Introduces a permanently charged quaternary ammonium (B1175870) group for enhanced detection in positive ion mode MS. | Reacts with the hydroxyl group to form a urethane (B1682113) derivative, which can be detected by LC-MS. This method also allows for the separation of 1,2- and 1,3-DAG regioisomers. |
| Limit of Detection (LOD) | Not explicitly reported, but low limit of quantification suggests high sensitivity. | 10 fmol/µL[1] | Not explicitly reported. |
| Limit of Quantification (LOQ) | amol/µl[2] | Not explicitly reported. | Not explicitly reported. |
| Linearity | Broad linear dynamic range of 2,500-fold[2] | Linear over a range of molar ratios (e.g., 1:10 to 10:1 for standards)[1] | Not explicitly reported. |
| Signal Enhancement | Substantial sensitivity increase. | Two orders of magnitude higher signal intensity than underivatized sodium adducts[1] | Enables sensitive and unique determination by constant neutral loss mass spectrometry[3] |
| Key Advantages | High sensitivity, broad linearity, and a straightforward one-step reaction. | Significant signal enhancement due to the introduction of a permanent positive charge. | Allows for the chromatographic separation and quantification of DAG regioisomers (1,2- and 1,3-DAGs). |
| Considerations | Requires the presence of coupling agents (EDC and DMAP). | Reagent can be sensitive to moisture. | Requires careful optimization of chromatographic conditions for isomer separation. |
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding of DAG analysis, the following diagrams illustrate the central role of DAGs in cellular signaling and a typical experimental workflow for their quantification using derivatization and LC-MS.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are the experimental protocols for the three discussed derivatization reagents.
Dimethylglycine (DMG) Derivatization
This protocol is adapted from a shotgun lipidomics approach for direct identification and quantification of DAG species.[2]
Materials:
-
Dimethylglycine (DMG) solution (0.125 M in chloroform)
-
4-Dimethylaminopyridine (DMAP) solution (0.5 M in chloroform)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (0.25 M in chloroform)
-
Chloroform (B151607)/Methanol (1:1, v/v)
-
Ammonium hydroxide (B78521) (25 mM)
-
Internal standard (e.g., d5-DAG standard)
Procedure:
-
Transfer the lipid extract containing DAGs to a glass tube and add the internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 20 µL of 0.125 M DMG solution, 20 µL of 0.5 M DMAP solution, and 20 µL of 0.25 M EDC solution to the dried lipid extract.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 45°C for 1 hour.
-
Stop the reaction by adding 1.5 mL of chloroform/methanol (1:1, v/v).
-
Add 0.75 mL of 25 mM ammonium hydroxide and vortex thoroughly.
-
Centrifuge the mixture to separate the phases.
-
Collect the lower organic phase containing the derivatized DAGs.
-
Evaporate the solvent and reconstitute the sample in an appropriate solvent for LC-MS analysis.
N-chlorobetainyl chloride Derivatization
This protocol is based on a method for enhancing the detection of DAGs by introducing a permanent positive charge.[1]
Materials:
-
N-chlorobetainyl chloride
-
Chloroform
-
Pyridine
-
Internal standard (e.g., d5-DAG standard)
Procedure:
-
To the dried lipid extract containing DAGs and internal standard in a glass vial, add 100 µL of a freshly prepared solution of N-chlorobetainyl chloride in chloroform (10 mg/mL).
-
Add 10 µL of pyridine.
-
Vortex the mixture and incubate at room temperature for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for LC-MS injection.
2,4-difluorophenyl isocyanate Derivatization
This protocol is designed for the derivatization of DAGs to form urethane derivatives, which allows for the separation of regioisomers.[3]
Materials:
-
2,4-difluorophenyl isocyanate
-
Dichloromethane (DCM)
-
Pyridine
-
Internal standard (e.g., d5-DAG standard)
Procedure:
-
Dissolve the dried lipid extract containing DAGs and internal standard in 100 µL of dichloromethane.
-
Add 10 µL of pyridine.
-
Add 10 µL of a 10% (v/v) solution of 2,4-difluorophenyl isocyanate in dichloromethane.
-
Vortex the mixture and let it react at room temperature for 1 hour.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for normal-phase LC-MS analysis.
Conclusion
The choice of derivatization reagent for DAG analysis is a critical decision that depends on the specific requirements of the study.
-
Dimethylglycine (DMG) offers a highly sensitive and broadly linear method suitable for high-throughput shotgun lipidomics.
-
N-chlorobetainyl chloride provides a significant boost in signal intensity, making it an excellent choice for detecting low-abundance DAG species.
-
2,4-difluorophenyl isocyanate is the preferred reagent when the separation and quantification of DAG regioisomers are necessary to answer specific biological questions.
By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate derivatization strategy to achieve accurate and reliable quantification of diacylglycerols, thereby advancing our understanding of their pivotal role in cellular signaling.
References
The Influence of Fatty Acid Composition on Diacylglycerol Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diacylglycerols (DAGs) are critical second messengers that modulate a wide array of cellular processes primarily through the activation of Protein Kinase C (PKC) isozymes and other signaling proteins. The specific fatty acid chains esterified to the glycerol (B35011) backbone of DAG are not mere structural features; they are key determinants of the molecule's biological activity. This guide provides a comparative analysis of how the fatty acid composition of DAGs influences their function, offering experimental data and detailed protocols to aid in the design and interpretation of studies in cell signaling and drug development.
The Critical Role of Fatty Acid Chains in DAG Signaling
The length and degree of saturation of the fatty acid chains in a DAG molecule significantly impact its ability to activate downstream effectors. This is largely due to the influence of these chains on the biophysical properties of the cell membrane and their direct interaction with the C1 domains of target proteins.[1][2] Generally, DAGs containing at least one unsaturated fatty acid are more potent activators of PKC than their fully saturated counterparts.[3] The presence of unsaturated fatty acids is thought to facilitate the necessary conformational changes in the C1 domain for PKC activation.
Comparative Activation of PKC Isozymes by Different DAG Species
Different PKC isoforms exhibit distinct sensitivities and preferences for DAGs with specific fatty acid compositions. This differential activation allows for a nuanced regulation of cellular signaling pathways.
A comprehensive study analyzed the activation of various PKC isozymes by a panel of DAG species with varying fatty acid chains. The results demonstrated that conventional and novel PKCs have different sensitivities and preferences for DAGs with shorter, saturated fatty acids versus those with longer, polyunsaturated fatty acids.[4] For instance, at a low concentration (2 mmol%), PKCα activity was significantly increased by DAGs containing saturated or monounsaturated fatty acids (16:0/16:0, 16:0/18:1, 18:1/18:1) and the polyunsaturated 18:0/20:4-DAG, but not by 18:0/22:6-DAG.[4] In contrast, PKCθ was most potently activated by 18:0/22:6-DAG at the same concentration.[4]
Table 1: Comparative Activation of PKC Isoforms by Various Diacylglycerol Species
| PKC Isoform | DAG Species (2 mmol%) | Relative Activity (Fold Increase vs. Control) | Reference |
| PKCα | 16:0/16:0-DG | ~2.0 | [4] |
| 16:0/18:1-DG | ~2.0 | [4] | |
| 18:1/18:1-DG | ~2.0 | [4] | |
| 18:0/20:4-DG | ~2.0 | [4] | |
| 18:0/22:6-DG | No significant activation | [4] | |
| PKCδ | 18:0/22:6-DG | Moderate Increase | [4] |
| PKCε | 18:0/22:6-DG | Moderate Increase (at 2000 mmol%) | [4] |
| PKCη | All tested DAGs | No marked activation | [4] |
| PKCθ | 18:0/22:6-DG | ~4.0 | [4] |
| 16:0/18:1-DG | Less potent than 18:0/22:6-DG | [4] | |
| 18:0/20:4-DG | Less potent than 18:0/22:6-DG | [4] |
Note: This table summarizes data from a single study for direct comparison.[4] Values are approximate and intended to illustrate relative trends.
Synthetic Diacylglycerol Analogs and Other Activators
In research settings, synthetic DAG analogs and other molecules that mimic DAG's function are invaluable tools. These compounds offer advantages in terms of stability and, in some cases, isoform selectivity.
Phorbol (B1677699) Esters (e.g., PMA): Phorbol esters like Phorbol 12-myristate 13-acetate (PMA) are potent activators of a broad spectrum of PKC isoforms.[5] They are structurally distinct from DAGs but also bind to the C1 domain. A key difference is their metabolic stability; unlike endogenous DAGs which are rapidly metabolized, phorbol esters induce a sustained and long-lasting activation of PKC.[5] This can be useful experimentally but may not reflect the transient nature of physiological signaling.[5]
Synthetic DAG Analogs: A variety of synthetic DAG analogs have been developed to overcome the transient nature of natural DAGs and to explore structure-activity relationships. For example, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) is a cell-permeable DAG analog commonly used in experiments.[6] Other analogs have been designed to exhibit greater isoform selectivity, such as certain DAG-lactones.[5] The replacement of the ester bond at the sn-1 position with an ether bond has been shown to reduce the activating potency, highlighting the importance of this specific chemical linkage for PKC activation.[7]
Table 2: Comparison of PKC Activators
| Activator | Potency | Duration of Action | Metabolism | Isoform Selectivity | Reference |
| Endogenous DAGs | Micromolar range | Transient | Rapidly metabolized | Varies with fatty acid composition | [5] |
| Phorbol Esters (PMA) | Nanomolar range | Sustained and long-lasting | Not readily metabolized | Broad-spectrum | [5] |
| Synthetic DAG Analogs | Micromolar range | Can be designed to be more stable than endogenous DAGs | Varies with structure | Can be designed for greater isoform selectivity | [5] |
Signaling Pathways and Experimental Workflows
The fatty acid composition of DAGs influences which signaling pathways are activated by determining which effector proteins are recruited and activated.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Alteration of lipid membrane structure and dynamics by diacylglycerols with unsaturated chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alkyl analogs of diacylglycerol as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Synthetic 1-Palmitoyl-3-arachidoyl-rac-glycerol Versus Endogenous Cellular Pools of Diacylglycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic diacylglycerol (DAG), 1-palmitoyl-3-arachidoyl-rac-glycerol, with the diverse and dynamic pools of endogenous cellular diacylglycerols. This comparison is based on established principles of lipid signaling and metabolism, supported by general experimental observations. Direct comparative quantitative data for this compound against the entirety of the endogenous DAG pool is limited in publicly available literature. This guide, therefore, extrapolates from known structure-activity relationships of various DAG species to provide a predictive performance analysis.
Executive Summary
Synthetic this compound offers the advantage of a defined chemical structure, enabling the study of a specific molecular species of diacylglycerol in isolation. Its homogeneity allows for reproducible experimental conditions, which is crucial for dissecting specific cellular responses. However, its fully saturated acyl chains predict a different biological activity profile compared to the often unsaturated and heterogeneous endogenous DAG pools.
Endogenous cellular diacylglycerol pools are complex mixtures of various DAG species, with fatty acid chains of differing lengths and degrees of saturation. The composition of this pool is dynamically regulated and varies between cell types and in response to different stimuli. This heterogeneity is key to the pleiotropic roles of DAG in cellular signaling, allowing for the differential activation of downstream effectors.
Data Presentation: A Comparative Analysis
The following tables summarize the predicted and known characteristics of synthetic this compound in comparison to endogenous cellular DAG pools.
Table 1: Physicochemical and Biological Properties
| Feature | Synthetic this compound | Endogenous Cellular Diacylglycerol Pools | Rationale/Supporting Evidence |
| Composition | Homogeneous; single molecular species (16:0 and 20:0 fatty acids) | Heterogeneous; mixture of DAGs with various saturated and unsaturated fatty acids.[1] | Synthetic lipids are, by definition, of a single, defined structure. Endogenous pools are generated from various phospholipid precursors, leading to a diverse mix of acyl chains. |
| Purity | High (typically >98%) | Not applicable (complex mixture) | Chemical synthesis allows for high purification, whereas the endogenous pool is inherently a mixture. |
| Stereochemistry | Racemic (mixture of sn-1 and sn-3 palmitoyl) | Primarily sn-1,2-diacylglycerol for signaling.[2] | The term "rac-glycerol" indicates a racemic mixture. Endogenous signaling DAG is typically produced by phospholipase C, yielding the sn-1,2 isomer.[2] |
| Predicted PKC Activation | Weak to moderate activator | Potent and varied activation, depending on the specific DAG species.[3] | Saturated DAGs are generally less potent activators of Protein Kinase C (PKC) than unsaturated DAGs.[3] The endogenous pool contains potent unsaturated species like 1-stearoyl-2-arachidonoyl-sn-glycerol.[4] |
Table 2: Predicted Performance in Cellular Assays
| Performance Metric | Synthetic this compound | Endogenous Cellular Diacylglycerol Pools | Rationale/Supporting Evidence |
| Potency in PKC Isoform Activation | Predicted to be a weaker activator of conventional and novel PKC isoforms. | High potency, with specific unsaturated species showing preferential activation of certain PKC isoforms.[4] | The lack of unsaturation in the fatty acyl chains is expected to result in a less efficient interaction with the C1 domain of PKC.[3] |
| Metabolic Stability | Expected to be metabolized through pathways common to saturated DAGs (e.g., conversion to phosphatidic acid or triacylglycerol). | Rapidly metabolized through multiple pathways, including conversion to phosphatidic acid by DAG kinases and hydrolysis by DAG lipases. | Both synthetic and endogenous DAGs are substrates for cellular lipid metabolizing enzymes. The specific kinetics will depend on the fatty acid composition and cellular context. |
| Cellular Uptake | Can be introduced exogenously; uptake efficiency will depend on the delivery vehicle (e.g., liposomes, solvent). | Generated intracellularly at specific membrane locations in response to stimuli. | Exogenous lipids require transport across the plasma membrane, while endogenous DAGs are produced at their site of action. |
| Signal Specificity | Allows for the study of a single DAG species, providing high signal specificity in a controlled system. | The heterogeneous pool allows for a nuanced and context-dependent signaling response, activating a broader range of downstream effectors. | The complexity of the endogenous pool contributes to the diversity of cellular responses to different stimuli. |
Mandatory Visualization
The following diagrams illustrate key concepts related to the comparison of synthetic and endogenous diacylglycerols.
Caption: Canonical signaling pathway of Protein Kinase C activation.
Caption: Workflow for a comparative in vitro Protein Kinase C assay.
Experimental Protocols
Key Experiment 1: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol provides a framework for comparing the ability of synthetic this compound and an extracted pool of endogenous cellular DAG to activate purified PKC isoforms in vitro.
a. Materials:
-
Purified recombinant PKC isoform (e.g., PKCα, PKCβ, PKCδ)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Phosphatidylserine (PS)
-
Synthetic this compound
-
Endogenous DAG extracted from cultured cells (see protocol below)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
b. Procedure:
-
Lipid Vesicle Preparation:
-
For the synthetic DAG condition, co-sonicate phosphatidylserine and this compound in an appropriate buffer to form small unilamellar vesicles.
-
For the endogenous DAG condition, co-sonicate phosphatidylserine and the extracted endogenous DAG pool.
-
Prepare a control condition with phosphatidylserine only.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate peptide, and the purified PKC enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a predetermined time (e.g., 10 minutes).
-
-
Stopping the Reaction and Quantification:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity retained on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.
-
-
Data Analysis:
-
Compare the PKC activity (in cpm or pmol/min/mg) stimulated by the synthetic DAG versus the endogenous DAG pool.
-
Key Experiment 2: Cellular Uptake and Metabolism of Synthetic Diacylglycerol
This protocol outlines a general method to assess the uptake and metabolic fate of an exogenously supplied, labeled version of this compound.
a. Materials:
-
Cultured cells of interest
-
Radiolabeled or fluorescently labeled this compound (e.g., containing ¹⁴C or a fluorescent tag on one of the fatty acids)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform (B151607), methanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Phosphorimager or fluorescence scanner
b. Procedure:
-
Cell Treatment:
-
Plate cells and grow to a desired confluency.
-
Incubate the cells with the labeled synthetic DAG in serum-free medium for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Lipid Extraction:
-
At each time point, wash the cells with ice-cold PBS to remove excess unincorporated labeled DAG.
-
Lyse the cells and perform a total lipid extraction using a method such as the Bligh-Dyer procedure.
-
-
Analysis of Labeled Lipids:
-
Separate the extracted lipids using thin-layer chromatography (TLC). The TLC system should be optimized to separate diacylglycerols, triacylglycerols, phospholipids, and fatty acids.
-
Visualize and quantify the radiolabeled or fluorescent lipid spots using a phosphorimager or fluorescence scanner.
-
-
Data Analysis:
-
Determine the percentage of the labeled synthetic DAG that has been taken up by the cells at each time point.
-
Quantify the conversion of the labeled DAG into other lipid species (e.g., triacylglycerols, phosphatidic acid) to assess its metabolic fate.
-
Key Experiment 3: Extraction of Endogenous Diacylglycerol Pool
This protocol describes the extraction of the total endogenous DAG pool from cultured cells for use in comparative studies.
a. Materials:
-
Cultured cells
-
Stimulus to induce DAG production (e.g., phorbol (B1677699) ester, growth factor), if desired
-
Ice-cold PBS
-
Lipid extraction solvents (chloroform, methanol, and 0.9% NaCl)
-
Nitrogen gas stream for drying
-
Thin-layer chromatography (TLC) plates for purification
b. Procedure:
-
Cell Stimulation and Lysis:
-
(Optional) Stimulate cells with an appropriate agonist to increase endogenous DAG levels.
-
Wash cells with ice-cold PBS and scrape them into a glass tube.
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer lipid extraction by adding a mixture of chloroform, methanol, and saline to the cell suspension, followed by vortexing and centrifugation to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Purification of Diacylglycerol:
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the lipid film in a small volume of chloroform and apply it to a TLC plate.
-
Develop the TLC plate in a solvent system that separates neutral lipids.
-
Identify the DAG band by comparison with a known standard.
-
Scrape the silica (B1680970) containing the DAG band and elute the DAG with an organic solvent.
-
-
Quantification:
-
Dry the purified DAG and quantify it, for example, by a colorimetric or fluorometric assay, or by gas chromatography after transmethylation of the fatty acids.
-
Conclusion
The choice between using synthetic this compound and studying the endogenous cellular DAG pools depends on the specific research question. The synthetic molecule provides a powerful tool for investigating the cellular effects of a single, defined DAG species in a highly controlled manner. This is particularly useful for structure-function studies and for elucidating the specific downstream consequences of activating signaling pathways with a known, homogeneous activator.
In contrast, the study of endogenous DAG pools, while more complex, offers a more physiologically relevant picture of cellular signaling. The dynamic changes in the composition of the endogenous DAG pool in response to various stimuli are critical for the fine-tuning of cellular responses. Understanding the interplay of different endogenous DAG species in activating a spectrum of downstream effectors remains a key challenge in lipid signaling research.
For a comprehensive understanding, a combination of both approaches is often ideal. Synthetic DAGs can be used to dissect specific pathways, while the analysis of endogenous DAG pools can validate the physiological relevance of these findings.
References
Safety Operating Guide
Navigating the Disposal of 1-Palmitoyl-3-arachidoyl-rac-glycerol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 1-Palmitoyl-3-arachidoyl-rac-glycerol, a diacylglycerol used in various research applications. Adherence to these procedures will minimize environmental impact and maintain laboratory safety.
Core Safety and Disposal Procedures
Key Disposal Steps:
-
Waste Identification and Segregation: Treat this compound as chemical waste. Do not mix it with non-hazardous waste. If it is in a solution, the solvent will also dictate the disposal route. Segregate waste streams to avoid mixing incompatible chemicals.[2][3]
-
Container Management:
-
Use a dedicated, properly labeled waste container that is compatible with the chemical. The container should be in good condition and have a secure, leak-proof closure.[2][4]
-
The label should clearly identify the contents as "this compound" and include any solvents used.
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.[4]
-
-
Disposal Method:
-
Do not dispose of this compound down the sink or in regular trash.[2] Given the aquatic toxicity of similar compounds, preventing entry into sewer systems is crucial.[1]
-
Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[4]
-
-
Empty Containers:
-
A container that held this compound should be managed as hazardous waste unless it is "RCRA empty." This means all possible material has been removed.[5]
-
For containers that held acutely hazardous waste, triple rinsing is required.[6][7] While this specific compound is not listed as acutely hazardous, it is a best practice to thoroughly rinse the container with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.[5]
-
Once properly cleaned, deface the original label before disposing of the container according to your institution's guidelines, which may allow for disposal as regular trash.[6]
-
Quantitative Safety Data
The following table summarizes key safety information for a structurally similar compound, 1-Palmitoyl-rac-glycerol, which should be considered as indicative for this compound in the absence of specific data.
| Hazard Classification | Details | Source |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research endeavors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Operational Guide for Handling 1-Palmitoyl-3-arachidoyl-rac-glycerol
This guide provides crucial safety and logistical information for the handling and disposal of 1-Palmitoyl-3-arachidoyl-rac-glycerol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), handling protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE may vary depending on the specific procedure being performed.
| Operation | Minimum PPE Requirement |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing (Solid Form) | Laboratory coat, safety glasses with side shields (or goggles), double nitrile gloves, and an N95 respirator. It is recommended to handle this within a chemical fume hood or a ventilated balance enclosure.[1] |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, and double nitrile gloves. All work should be performed in a certified chemical fume hood.[1] |
| General Handling (Solutions) | Laboratory coat, safety glasses, and nitrile gloves.[1] |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, and heavy-duty nitrile gloves.[1] |
Health and Safety Information
First Aid Measures:
-
If inhaled: Move the person to fresh air. If irritation or discomfort continues, seek medical attention.[3]
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Flush eyes with water as a precaution.
-
If swallowed: Rinse mouth with water.
Handling and Storage
Handling:
-
Limit all unnecessary personal contact.[2]
-
Wear protective clothing to prevent exposure.[2]
-
Avoid generating dust, as fine dust particles can form explosive mixtures with air.[2]
-
Avoid contact with skin and eyes.[2]
-
Keep away from oxidizing agents, as ignition may occur.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.[2]
-
Keep containers tightly closed and protected from physical damage.
Spill and Disposal Plan
Minor Spills:
-
Clean up spills immediately.[2]
-
Wear appropriate PPE, including impervious gloves and safety glasses.[3]
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[3]
Major Spills:
-
Evacuate the area and move upwind.[3]
-
Alert emergency responders and inform them of the location and nature of the hazard.[3]
-
Control personal contact by using protective equipment, including a dust respirator.[3]
-
Prevent the spillage from entering drains, sewers, or water courses.[3]
-
Sweep or shovel up the material and place it in labeled containers for disposal.[3]
Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Consider recycling if the material is unused and uncontaminated.[2]
-
If recycling is not an option, consult with a licensed professional waste disposal service.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a research setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
